molecular formula C10H19ClN2O2 B3023117 Morpholino(piperidin-4-yl)methanone hydrochloride CAS No. 94467-73-9

Morpholino(piperidin-4-yl)methanone hydrochloride

Cat. No.: B3023117
CAS No.: 94467-73-9
M. Wt: 234.72 g/mol
InChI Key: YODDNPCNUDVZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholino(piperidin-4-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C10H19ClN2O2 and its molecular weight is 234.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

morpholin-4-yl(piperidin-4-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12;/h9,11H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODDNPCNUDVZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Morpholino(piperidin-4-yl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of Morpholino(piperidin-4-yl)methanone hydrochloride, a key building block in contemporary drug discovery. This document moves beyond a simple recitation of procedural steps, offering a detailed narrative that elucidates the causal relationships behind the chosen synthetic strategy and experimental protocols. Rooted in the principles of robust and reproducible organic synthesis, this guide is designed to empower researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot similar synthetic challenges. The methodologies described herein are self-validating, incorporating established and reliable chemical transformations. All claims and protocols are substantiated by authoritative references, ensuring scientific integrity and trustworthiness.

Introduction: Strategic Importance and Synthetic Overview

This compound is a versatile bifunctional molecule that incorporates both a morpholine and a piperidine moiety. These heterocyclic systems are prevalent in a vast array of biologically active compounds and approved pharmaceuticals, valued for their ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The title compound serves as a crucial intermediate, enabling the facile introduction of the morpholino-carbonyl-piperidine scaffold in the synthesis of more complex molecular architectures.

The synthetic approach detailed in this guide is a robust and scalable three-step sequence commencing from commercially available 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. The strategy hinges on the foundational principles of amine protection, amide bond formation, and subsequent deprotection and salt formation. This pathway is favored for its high efficiency, operational simplicity, and the use of well-characterized and reliable reactions.

Analysis of the Synthetic Pathway

The chosen synthetic route is predicated on a logical sequence of transformations that ensures high yields and purity of the final product. The core of this strategy is the use of the tert-butyloxycarbonyl (Boc) protecting group, which is instrumental in preventing unwanted side reactions at the piperidine nitrogen during the amide coupling step.

Diagram of the Synthetic Workflow

Synthesis_Workflow Start 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid Step1 Amide Coupling Start->Step1 Morpholine, EDC, HOBt Intermediate (N-Boc-piperidin-4-yl)(morpholino)methanone Step1->Intermediate Step2 Boc Deprotection Intermediate->Step2 HCl in Dioxane Free_Base Morpholino(piperidin-4-yl)methanone Step2->Free_Base Step3 Salt Formation Free_Base->Step3 HCl Final_Product Morpholino(piperidin-4-yl)methanone hydrochloride Step3->Final_Product

Caption: A three-step synthetic route to the target compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification procedures to ensure the desired product quality at each stage.

Step 1: Synthesis of (N-Boc-piperidin-4-yl)(morpholino)methanone

This step involves the formation of an amide bond between the Boc-protected piperidine carboxylic acid and morpholine. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a classic and highly effective method for this transformation.[1][2] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to generate an active ester, which is less prone to racemization and side reactions, and readily undergoes nucleophilic attack by the amine (morpholine).[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid229.2810.02.29 g
Morpholine87.1211.00.96 g (0.97 mL)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.7012.02.30 g
1-Hydroxybenzotriazole (HOBt)135.1312.01.62 g
N,N-Diisopropylethylamine (DIPEA)129.2420.02.59 g (3.48 mL)
Dichloromethane (DCM), anhydrous--50 mL

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.29 g, 10.0 mmol) and HOBt (1.62 g, 12.0 mmol).

  • Add anhydrous dichloromethane (50 mL) and stir the suspension until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add morpholine (0.97 mL, 11.0 mmol) followed by the dropwise addition of DIPEA (3.48 mL, 20.0 mmol).

  • Slowly add EDC (2.30 g, 12.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield (N-Boc-piperidin-4-yl)(morpholino)methanone as a white solid.

Step 2: Synthesis of Morpholino(piperidin-4-yl)methanone (Free Base)

The Boc protecting group is efficiently removed under acidic conditions. A solution of hydrogen chloride in dioxane is a common and effective reagent for this purpose, as it provides anhydrous acidic conditions that minimize side reactions and facilitate the precipitation of the hydrochloride salt if desired, although in this step, the reaction is worked up to isolate the free base.[3][4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
(N-Boc-piperidin-4-yl)(morpholino)methanone298.398.02.39 g
4 M HCl in 1,4-Dioxane-40.010 mL
Dichloromethane (DCM)--20 mL
2 M Sodium Hydroxide (NaOH)--As needed
Diethyl ether--For precipitation

Procedure:

  • Dissolve (N-Boc-piperidin-4-yl)(morpholino)methanone (2.39 g, 8.0 mmol) in dichloromethane (20 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add the 4 M HCl in 1,4-dioxane solution (10 mL, 40.0 mmol) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Dissolve the residue in water (30 mL) and cool in an ice bath.

  • Adjust the pH of the aqueous solution to >12 by the dropwise addition of 2 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield morpholino(piperidin-4-yl)methanone as a free base, which can be used directly in the next step.

Step 3: Formation of this compound

The final step is the formation of the hydrochloride salt to improve the stability and handling of the compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Morpholino(piperidin-4-yl)methanone198.277.5 (crude)~1.49 g
2 M HCl in Diethyl Ether--As needed
Diethyl ether, anhydrous--50 mL
Isopropanol--For recrystallization

Procedure:

  • Dissolve the crude morpholino(piperidin-4-yl)methanone free base (~1.49 g, 7.5 mmol) in anhydrous diethyl ether (50 mL).

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with vigorous stirring until the solution becomes acidic (test with pH paper).

  • A white precipitate will form. Continue stirring for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration and wash with cold diethyl ether (2 x 20 mL).

  • Dry the solid under vacuum to yield the crude hydrochloride salt.

  • For further purification, recrystallize the solid from a suitable solvent system such as isopropanol/diethyl ether.[6]

Characterization and Data

Thorough characterization of the final product is essential to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₀H₁₉ClN₂O₂
Molecular Weight234.72 g/mol [7]
AppearanceWhite to off-white solid
Melting Point279-286 °C[8]
Boiling Point369.8 °C (predicted for free base)[7]

Spectroscopic Data:

  • ¹H NMR and ¹³C NMR: The NMR spectra are the most definitive methods for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the morpholine and piperidine ring protons. The morpholine protons typically appear as two multiplets around 3.6-3.8 ppm.[9] The piperidine ring protons will appear at different chemical shifts, with those adjacent to the nitrogen being the most deshielded. The ¹³C NMR will show distinct signals for the carbonyl carbon and the carbons of the two heterocyclic rings.[10][11]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (m/z = 199.15) and other characteristic fragmentation patterns.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Harmful if swallowed, in contact with skin, or if inhaled. [12]

  • Causes skin and serious eye irritation. [12]

  • May cause respiratory irritation. [12]

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. By providing a detailed explanation of the chemical principles and experimental procedures, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The methodologies presented are robust and can be adapted for the synthesis of related analogues, furthering the exploration of this important chemical scaffold.

References

Analysis of Morpholino(piperidin-4-yl)methanone hydrochloride: A Compound Awaiting Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

To our valued researchers, scientists, and drug development professionals,

This document addresses the inquiry into the mechanism of action of Morpholino(piperidin-4-yl)methanone hydrochloride. Following a comprehensive search of scientific literature, patent databases, and chemical registries, it must be concluded that there is currently no publicly available scientific information detailing the specific mechanism of action, biological targets, or therapeutic applications of this compound.

This compound, identified with CAS numbers including 94467-73-9 and 63214-57-3, is commercially available as a research chemical and synthetic building block. However, its biological activity and pharmacological profile have not been characterized in peer-reviewed publications or patents. Therefore, the creation of an in-depth technical guide on its core mechanism of action is not feasible at this time.

While a specific analysis of the requested compound is not possible, we can provide a broader context based on the chemical moieties it comprises: a piperidine ring and a morpholine ring connected by a ketone linker. Both piperidine and morpholine are well-established "privileged structures" in medicinal chemistry, meaning they are frequently found in a wide array of biologically active compounds and approved drugs.[1][2][3]

The Pharmacological Potential of Piperidine and Morpholine Scaffolds

The piperidine ring is a fundamental component in numerous pharmaceuticals with a broad range of therapeutic effects.[4][5] Similarly, the morpholine moiety is valued in drug design for its favorable physicochemical properties and its presence in various bioactive molecules.[1][2][3] Derivatives incorporating these rings have been investigated for a multitude of pharmacological activities, including:

  • Central Nervous System (CNS) Activity: Piperidine derivatives are prevalent in neurotropic drugs, including analgesics and antipsychotics that target dopamine and serotonin receptors.[1]

  • Anticancer Properties: Certain novel piperidine derivatives have been shown to act as colchicine binding site inhibitors, inducing apoptosis in cancer cells.[2]

  • Antidiabetic Effects: Compounds containing morpholine and piperidine structures have been explored as potential antidiabetic agents, with some exhibiting α-glucosidase inhibitory activity.[6][7]

  • Anti-inflammatory and Analgesic Actions: The structural motifs of piperidine and morpholine are found in compounds investigated for their anti-inflammatory and analgesic properties.[1]

It is crucial to emphasize that the potential activities listed above are general characteristics of the broader class of piperidine and morpholine derivatives. It cannot be assumed that this compound possesses any of these activities without direct experimental evidence.

Future Directions

The absence of data on this compound presents an open field for investigation. Researchers interested in this compound would need to undertake foundational studies to elucidate its pharmacological profile. A potential, though entirely hypothetical, research workflow could involve:

  • In Silico Screening: Computational modeling to predict potential biological targets based on the compound's structure.

  • In Vitro Binding Assays: Screening the compound against a panel of common biological targets (e.g., GPCRs, kinases, ion channels) to identify any binding affinity.

  • Cell-Based Functional Assays: If a binding target is identified, subsequent experiments in relevant cell lines would be necessary to determine if the compound acts as an agonist, antagonist, or has other functional effects.

  • In Vivo Studies: Should in vitro activity be confirmed, studies in animal models would be required to assess its physiological effects, pharmacokinetics, and safety profile.

Below is a conceptual workflow for such an initial investigation.

Caption: Hypothetical workflow for the initial pharmacological characterization of a novel compound.

References

An In-depth Technical Guide to Morpholino(piperidin-4-yl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of Morpholino(piperidin-4-yl)methanone hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in a laboratory setting.

Introduction and Chemical Identity

This compound is a heterocyclic compound featuring a piperidine ring connected to a morpholine moiety via a carbonyl bridge. The piperidine and morpholine scaffolds are prevalent in medicinal chemistry, recognized for their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets.[1][2] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for a variety of research and development applications.

This compound belongs to a class of piperidine-amide derivatives that are of significant interest in the exploration of new therapeutic agents.[3][4] Its structural motifs are found in molecules targeting a range of conditions, highlighting the potential utility of this scaffold in drug discovery programs.[2][5]

Table 1: Compound Identification

IdentifierValue
IUPAC Name morpholin-4-yl(piperidin-4-yl)methanone;hydrochloride
Synonyms 4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride, Morpholino(4-piperidinyl)methanone HCl
CAS Number 63214-57-3[6][7][]
Molecular Formula C₁₀H₁₉ClN₂O₂[7][9]
Molecular Weight 234.73 g/mol [6]
Chemical Structure Chemical Structure of this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing aspects from formulation to biological activity.

Table 2: Physicochemical Data

PropertyValueSource/Comment
Boiling Point 369.8 °C (Predicted for free base)[][10]
pKa 9.80 ± 0.10 (Predicted)[10]
LogP -0.0127 (Calculated for a similar structure)[11]
  • Boiling Point : The predicted boiling point of the free base is 369.8°C at 760 mmHg.[][10] The hydrochloride salt is expected to have a significantly higher boiling point and would likely decompose before boiling.

  • pKa : The predicted pKa of 9.80 is attributed to the protonated piperidine nitrogen.[10] This value indicates that the compound will be predominantly in its protonated, charged form at physiological pH, which has significant implications for its solubility, membrane permeability, and interaction with biological targets.

Synthesis and Purification

The synthesis of this compound can be achieved through a straightforward and robust amidation reaction. The following protocol outlines a common synthetic approach.

Synthetic Pathway

The synthesis involves the coupling of a protected piperidine-4-carboxylic acid with morpholine, followed by deprotection and salt formation. A common protecting group for the piperidine nitrogen is the tert-butyloxycarbonyl (Boc) group, which is stable under the coupling conditions and can be readily removed under acidic conditions.

Synthesis A 1-Boc-piperidine-4-carboxylic acid D 1-Boc-4-(morpholine-4-carbonyl)piperidine A->D Amide Coupling B Morpholine B->D C Coupling Agent (e.g., HATU, HOBt, EDCI) C->D F This compound D->F Boc Deprotection & Salt Formation E HCl in Dioxane E->F

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

Step 1: Amide Coupling

  • To a solution of 1-Boc-piperidine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide) at 0 °C, add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture for 15 minutes to activate the carboxylic acid.

  • Add morpholine (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Boc-4-(morpholine-4-carbonyl)piperidine.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection and Salt Formation

  • Dissolve the purified 1-Boc-4-(morpholine-4-carbonyl)piperidine in a minimal amount of a suitable solvent such as dioxane or diethyl ether.

  • To this solution, add a solution of HCl in dioxane (typically 4 M) in excess.

  • Stir the mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt should form.

  • Monitor the deprotection by TLC or LC-MS.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is a critical tool for structural elucidation. A predicted ¹H NMR spectrum suggests the presence of characteristic signals for the morpholine and piperidine ring protons.[12] The protons adjacent to the nitrogen and oxygen atoms in the morpholine ring and the protons on the piperidine ring would appear as distinct multiplets.

    • ¹³C NMR : The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon, as well as the carbons of the piperidine and morpholine rings.

  • Infrared (IR) Spectroscopy : The IR spectrum would be expected to show a strong absorption band for the amide carbonyl (C=O) stretch, typically in the region of 1630-1680 cm⁻¹. Other characteristic peaks would include C-N stretching and C-O-C stretching vibrations from the morpholine ring.

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical compounds.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample onto C18 Column C->D E Elute with Gradient Mobile Phase (e.g., Water/Acetonitrile with TFA) D->E F Detect at Appropriate Wavelength (e.g., 210 nm for amide bond) E->F G Integrate Chromatogram F->G H Calculate Purity (% Area) G->H

Caption: General workflow for HPLC purity analysis.

Experimental Protocol: HPLC Method

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient : A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 15-20 minutes to elute the compound.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength where the amide bond absorbs, typically around 210 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Samples should be accurately weighed and dissolved in the mobile phase or a suitable solvent mixture to a known concentration (e.g., 1 mg/mL).

Stability and Storage

  • Stability : Amide bonds are generally stable under neutral conditions. However, the compound may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. As a hydrochloride salt, it is expected to be more stable than the free base. Studies on similar piperidine amides have explored their metabolic stability in liver microsomes.[3][11]

  • Storage : this compound should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature or refrigerated to ensure its long-term stability.

Conclusion

This compound is a compound with significant potential in the field of drug discovery due to its constituent pharmacophoric groups. This guide has provided a detailed overview of its chemical identity, physicochemical properties, a reliable synthetic protocol, and methods for its analytical characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related molecular scaffolds.

References

Morpholino(piperidin-4-yl)methanone Hydrochloride: A Technical Overview of a Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide offers an in-depth perspective on Morpholino(piperidin-4-yl)methanone hydrochloride, a heterocyclic compound featuring both morpholine and piperidine rings. While direct biological data for this specific molecule is not extensively documented in current scientific literature, its structural components are considered "privileged structures" in medicinal chemistry.[1][2][3] This guide will provide a comprehensive overview of its chemical properties and delve into the well-established biological significance of the morpholino-piperidine scaffold, offering a scientific rationale for its potential as a valuable building block in drug discovery and development.

Chemical and Physical Properties

This compound is a stable, solid compound. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 94467-73-9
Molecular Formula C₁₀H₁₉ClN₂O₂
Molecular Weight 234.72 g/mol
IUPAC Name morpholin-4-yl(piperidin-4-yl)methanone;hydrochloride
Synonyms 4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride, Morpholino(4-piperidinyl)methanone hydrochloride[4]
Boiling Point 369.8 °C
Flash Point 279 °C
Appearance Solid
Purity Typically ≥90%[4]

The Morpholino-Piperidine Scaffold: A Foundation for Diverse Biological Activity

The combination of morpholine and piperidine rings within a single molecule creates a scaffold with significant potential for biological activity. Both heterocycles are prevalent in a wide range of approved drugs and clinical candidates, valued for their ability to impart favorable physicochemical and pharmacokinetic properties.[2][5][6]

Established Pharmacological Roles of Morpholine and Piperidine Derivatives

Derivatives containing morpholine and piperidine moieties have demonstrated a broad spectrum of pharmacological activities, underscoring the potential of the core scaffold.

  • Anti-Inflammatory and Analgesic Effects: Morpholine and piperidine derivatives have been investigated for their anti-inflammatory and analgesic properties.[7][8][9] Some compounds exhibit inhibitory effects on the cyclooxygenase (COX) pathway, a key target in inflammation and pain.[7]

  • Central Nervous System (CNS) Activity: The morpholine ring is a common feature in CNS-active compounds, where it can enhance potency, act as a structural scaffold, and modulate pharmacokinetic properties.[5][10] Derivatives have been explored for applications in mood disorders, pain management, and neurodegenerative diseases.[5]

  • Anticancer Potential: The piperidine nucleus is a crucial component in the design of various anticancer agents.[11] Its derivatives have been shown to possess antiproliferative activity against various cancer cell lines.[11]

The following diagram illustrates the diverse therapeutic areas where morpholine and piperidine derivatives have shown promise.

Potential therapeutic applications of the morpholino-piperidine scaffold.

Synthetic Approaches and Methodologies

The synthesis of morpholino-piperidine derivatives can be achieved through various established organic chemistry reactions. A general conceptual workflow for the synthesis of compounds with this scaffold is outlined below.

Conceptual Synthetic Workflow

A common strategy involves the coupling of a piperidine derivative with a morpholine-containing fragment. The following diagram depicts a generalized synthetic pathway.

G Conceptual Synthetic Workflow start Piperidine Derivative coupling Coupling Reaction (e.g., Amide Bond Formation) start->coupling reagent Morpholine Reagent reagent->coupling product Morpholino-Piperidine Product coupling->product hcl_salt Hydrochloride Salt Formation product->hcl_salt final_product Morpholino(piperidin-4-yl)methanone Hydrochloride hcl_salt->final_product

Generalized workflow for the synthesis of the target compound.

A specific, documented method for a related compound, 4-morpholino piperidine, involves the reaction of 1-benzyl-4-piperidone with morpholine, followed by debenzylation.[12] This highlights a feasible route for obtaining the core structure.

Proposed Experimental Protocols for Biological Evaluation

Given the lack of direct biological data, researchers interested in this compound would need to conduct initial screening assays to determine its pharmacological profile. The following are suggested starting points for investigation, based on the activities of related compounds.

In Vitro Anti-Inflammatory Assay: Cyclooxygenase (COX) Inhibition

This experiment aims to determine if the compound can inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Protocol:

  • Prepare Reagents: Obtain purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection kit (e.g., colorimetric or fluorometric).

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to test a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, a buffer, and the test compound at various concentrations.

    • Incubate for a specified time at the optimal temperature (typically 37°C).

    • Initiate the reaction by adding arachidonic acid.

    • Stop the reaction and measure the product formation using the detection kit and a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

In Vitro Anticancer Assay: Cell Viability (MTT Assay)

This experiment assesses the cytotoxic effects of the compound on a panel of human cancer cell lines.

Protocol:

  • Cell Culture: Culture selected cancer cell lines (e.g., HepG2, A549, MCF-7) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value for each cell line.

Conclusion

While the biological activity of this compound remains to be fully elucidated, its chemical structure, featuring the privileged morpholine and piperidine scaffolds, presents a compelling case for its investigation as a potential source of novel therapeutic agents.[1][2][3] The diverse pharmacological activities of related derivatives, including anti-inflammatory, CNS, and anticancer effects, provide a strong rationale for its inclusion in screening libraries for drug discovery.[5][7][11] The experimental protocols outlined in this guide offer a foundational framework for researchers to begin exploring the therapeutic potential of this intriguing molecule. Further investigation is warranted to unlock the full pharmacological profile of this compound and its derivatives.

References

An In-depth Technical Guide to Morpholino(piperidin-4-yl)methanone Hydrochloride: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino(piperidin-4-yl)methanone hydrochloride is a heterocyclic compound that has garnered attention in the field of medicinal chemistry, not for its inherent biological activity, but as a crucial building block in the synthesis of more complex, pharmacologically active molecules.[1] Its structure, featuring both a morpholine and a piperidine ring, makes it a versatile scaffold for the development of novel therapeutics.[2] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its notable application in the creation of potent inhibitors of stearoyl-CoA desaturase, which have shown promise in ameliorating α-synuclein cytotoxicity, a key factor in neurodegenerative diseases like Parkinson's disease.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry.

PropertyValueSource
Molecular Formula C₁₀H₁₉ClN₂O₂P&S Chemicals
Molecular Weight 234.72 g/mol Biosynth
CAS Number 94467-73-9, 63214-57-3EvitaChem, P&S Chemicals
IUPAC Name morpholin-4-yl(piperidin-4-yl)methanone hydrochlorideP&S Chemicals
Boiling Point 369.8 °CBiosynth
Flash Point 279 °CBiosynth

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward two-step process, as documented in the supplementary materials of a study on stearoyl-CoA desaturase inhibitors.[1] This procedure highlights the compound's role as a readily accessible intermediate for further chemical elaboration.

Experimental Protocol

Step 1: Preparation of tert-butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate

This initial step involves the coupling of a protected piperidine derivative with morpholine. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a common strategy in organic synthesis to prevent unwanted side reactions.

Step 2: Preparation of this compound salt

The second step is a deprotection reaction to remove the Boc group, thereby liberating the secondary amine of the piperidine ring and forming the hydrochloride salt.

To a stirred solution of tert-butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate (700 mg, 1.31 mmol) in methanol (5 mL), was added a solution of hydrochloric acid.[1] The reaction mixture is stirred to facilitate the removal of the Boc protecting group, leading to the formation of the desired hydrochloride salt.

Application in the Synthesis of Stearoyl-CoA Desaturase (SCD) Inhibitors

The primary documented application of this compound is as an intermediate in the synthesis of a series of oxadiazole compounds that act as inhibitors of stearoyl-CoA desaturase (SCD).[1] SCD is a critical enzyme in lipid metabolism, and its inhibition has been identified as a potential therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[1]

Experimental Workflow: From Intermediate to Active Compound

The following diagram illustrates the synthetic workflow from the starting intermediate to the final, biologically active SCD inhibitors.

G cluster_0 Synthesis of Intermediate cluster_1 Synthesis of SCD Inhibitor Intermediate Morpholino(piperidin-4-yl)methanone hydrochloride Reaction Coupling Reaction with Oxadiazole Moiety Intermediate->Reaction Key Building Block Final_Compound Oxadiazole-based SCD Inhibitor Reaction->Final_Compound Formation of Active Compound

Caption: Synthetic workflow from the key intermediate to the final SCD inhibitor.

Pharmacology of Downstream Compounds: SCD Inhibitors

It is crucial to emphasize that the pharmacological activity described below is attributed to the final oxadiazole compounds, not to the this compound intermediate itself.

Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase

The oxadiazole derivatives synthesized using the title compound were found to be potent inhibitors of both yeast (Ole1) and human (SCD) stearoyl-CoA desaturase.[1] SCD is an enzyme responsible for the conversion of saturated fatty acids into monounsaturated fatty acids, a key step in the biosynthesis of lipids that are essential components of cellular membranes.

Signaling Pathway Implicated in α-Synuclein Cytotoxicity

Inhibition of SCD by these compounds was shown to reduce the toxicity of α-synuclein, a protein that aggregates in the brains of individuals with Parkinson's disease.[1] The proposed mechanism involves the alteration of lipid composition in cellular membranes, which in turn affects the localization and aggregation of α-synuclein.[1]

G cluster_0 Cellular Environment cluster_1 Pathological Process SCD Stearoyl-CoA Desaturase (SCD) MUFA Monounsaturated Fatty Acids SCD->MUFA Product Membrane Cell Membrane (Altered Lipid Composition) SCD->Membrane Reduced MUFA incorporation leads to altered membrane properties SFA Saturated Fatty Acids SFA->SCD Substrate MUFA->Membrane Incorporation Aggregation α-Synuclein Aggregation Membrane->Aggregation Reduced Aggregation aSyn α-Synuclein aSyn->Aggregation Toxicity Cytotoxicity Aggregation->Toxicity SCD_Inhibitor Oxadiazole-based SCD Inhibitor SCD_Inhibitor->SCD Inhibition

Caption: Proposed mechanism of action of SCD inhibitors in reducing α-synuclein cytotoxicity.

The Broader Context: Piperidine and Morpholine Scaffolds in Drug Discovery

The piperidine and morpholine moieties present in this compound are privileged structures in medicinal chemistry, frequently incorporated into drug candidates to modulate their pharmacological properties.[2][3] These heterocyclic rings can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters for drug efficacy and safety.[2][4]

Review articles have highlighted the prevalence of piperidine and morpholine derivatives in a wide range of therapeutic areas, including:

  • Antidiabetic Agents: Compounds containing these scaffolds have shown potential as effective treatments for diabetes and its complications.[3][4]

  • Central Nervous System (CNS) Disorders: The morpholine ring, in particular, is often found in CNS drug candidates due to its favorable physicochemical properties that can aid in crossing the blood-brain barrier.[5]

  • Anticancer Therapeutics: Numerous piperidine and morpholine derivatives have been investigated for their antitumor activities.[6]

Conclusion

This compound is a valuable chemical intermediate whose significance lies in its utility for the synthesis of pharmacologically active molecules. While devoid of inherent biological activity itself, its readily accessible nature and versatile structure have enabled the development of potent stearoyl-CoA desaturase inhibitors with potential therapeutic applications in neurodegenerative diseases. The continued exploration of this and similar scaffolds underscores the importance of well-designed chemical building blocks in the ongoing quest for novel and effective medicines.

References

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active natural products is a testament to its status as a "privileged scaffold."[1][2] This guide provides a comprehensive exploration of the discovery and development of piperidine derivatives, delving into the synthetic strategies that bring them to life, the intricate structure-activity relationships that govern their therapeutic efficacy, and a detailed case study of a blockbuster drug that showcases the journey from a simple heterocycle to a life-changing medicine. This document is designed to be a practical and insightful resource, bridging fundamental organic chemistry with the applied science of drug development.

The Enduring Significance of the Piperidine Moiety

The piperidine scaffold's ubiquity in medicinal chemistry is no accident.[1][3] Its success can be attributed to a combination of favorable physicochemical and biological properties:

  • Structural Versatility: The saturated, sp³-rich, three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with complex biological targets.[1]

  • Physicochemical Properties: The basic nitrogen atom (pKa of the conjugate acid is ~11.2) is often protonated at physiological pH, allowing for the formation of crucial ionic interactions with biological targets and enhancing aqueous solubility. The overall lipophilicity of the molecule can be fine-tuned through substitution on the ring, which is critical for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[1]

  • Metabolic Stability: The piperidine ring itself is generally stable to metabolic degradation, contributing to improved in vivo half-life and bioavailability of drug candidates.[1]

  • Synthetic Accessibility: A rich and diverse toolbox of synthetic methodologies has been developed for the construction and functionalization of the piperidine ring, making a wide array of derivatives accessible for biological evaluation.[3][4]

The piperidine motif is a key structural component in over 70 FDA-approved drugs, spanning a wide range of therapeutic areas including central nervous system (CNS) disorders, cancer, infectious diseases, and cardiovascular conditions.[5][6]

Piperidine in Nature's Arsenal: A Source of Bioactive Alkaloids

Nature has long utilized the piperidine scaffold in a diverse array of alkaloids with potent biological activities.[7][8] These natural products have not only been used in traditional medicine but have also served as inspiration for the design of modern synthetic drugs.

Alkaloid Natural Source Biological Activity
Piperine Piper nigrum (Black Pepper)Anti-inflammatory, antioxidant, anticancer, enhances bioavailability of other drugs.[7][9][10]
Lobeline Lobelia inflata (Indian Tobacco)Nicotinic acetylcholine receptor agonist/antagonist, used in smoking cessation aids.[7][10]
Coniine Conium maculatum (Poison Hemlock)Potent neurotoxin, nicotinic acetylcholine receptor antagonist.[8]
Morphine Papaver somniferum (Opium Poppy)Potent opioid analgesic.[10]
Atropine Atropa belladonna (Deadly Nightshade)Muscarinic acetylcholine receptor antagonist, used to treat bradycardia and as an antidote.[11]

Architecting the Piperidine Core: A Symphony of Synthetic Strategies

The construction of the piperidine ring is a well-trodden path in organic synthesis, with a rich history of classical methods and a continuous evolution of modern, more efficient and stereoselective approaches. The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Classical Approaches to Piperidine Synthesis

Historically, the synthesis of piperidines has relied on robust and dependable, albeit sometimes harsh, methodologies. The hydrogenation of pyridine precursors is a cornerstone of this approach.

The catalytic hydrogenation of pyridines and their derivatives is one of the most direct methods for accessing the piperidine scaffold.[3]

  • Catalysts: A variety of heterogeneous catalysts are employed, including Raney nickel, rhodium on carbon (Rh/C), and platinum oxide (PtO₂). Homogeneous catalysts are also utilized for more specialized applications.

  • Reaction Conditions: High pressures and temperatures are often required, which can limit the functional group tolerance of the reaction.

  • Causality: The choice of catalyst and reaction conditions is critical for achieving high yields and, in the case of substituted pyridines, for controlling diastereoselectivity. For instance, heterogeneous catalysts can be influenced by the steric hindrance of substituents on the pyridine ring, directing the approach of hydrogen from the less hindered face.

Modern Synthetic Methodologies: Precision and Elegance

The demand for enantiomerically pure and highly functionalized piperidine derivatives in drug discovery has spurred the development of sophisticated and stereoselective synthetic methods.

The aza-Diels-Alder reaction, a [4+2] cycloaddition involving an imine as the dienophile, is a highly convergent and stereocontrolled method for the synthesis of tetrahydropyridines, which can be readily reduced to piperidines.[12][13]

  • Mechanism: The reaction can proceed through a concerted pericyclic mechanism or a stepwise Mannich-Michael pathway, depending on the nature of the reactants and catalysts.[12]

  • Catalysis: Lewis acids and Brønsted acids are commonly used to activate the imine dienophile. The development of chiral catalysts has enabled highly enantioselective variants of this reaction.

  • Causality: The stereochemical outcome of the aza-Diels-Alder reaction is governed by the principles of orbital symmetry and the facial selectivity of the diene and dienophile. Chiral catalysts create a chiral environment around the reactants, directing the cycloaddition to favor the formation of one enantiomer.

Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction

This protocol describes a representative enantioselective aza-Diels-Alder reaction for the synthesis of a chiral piperidine precursor.

Materials:

  • N-Benzylideneaniline (1.0 mmol, 1.0 equiv)

  • Danishefsky's diene (1.5 mmol, 1.5 equiv)

  • Chiral copper(II)-bis(oxazoline) catalyst (5 mol%)

  • Dichloromethane (CH₂Cl₂), anhydrous (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral copper(II)-bis(oxazoline) catalyst (0.05 mmol).

  • Add anhydrous CH₂Cl₂ (2 mL) and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Add N-benzylideneaniline (1.0 mmol) dissolved in anhydrous CH₂Cl₂ (1 mL) to the reaction mixture.

  • Slowly add Danishefsky's diene (1.5 mmol) dissolved in anhydrous CH₂Cl₂ (2 mL) to the reaction mixture over 10 minutes.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (5 mL).

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral tetrahydropyridine adduct.

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide range of carbo- and heterocycles, including piperidines.[14][15]

  • Mechanism: The reaction involves the intramolecular redistribution of carbon-carbon double bonds, catalyzed by ruthenium or molybdenum alkylidene complexes (e.g., Grubbs' catalysts).

  • Substrates: The substrates for RCM are acyclic dienes, which can be readily prepared from simple starting materials.

  • Causality: The success of an RCM reaction is dependent on several factors, including the stability of the catalyst, the propensity of the diene to adopt a conformation suitable for cyclization (Thorpe-Ingold effect), and the thermodynamic stability of the resulting cyclic olefin. The choice of catalyst is crucial, with second and third-generation Grubbs' catalysts offering improved reactivity and functional group tolerance.

Experimental Protocol: Ring-Closing Metathesis for Piperidine Synthesis

This protocol outlines a general procedure for the synthesis of a protected piperidine derivative via RCM.

Materials:

  • N,N-Diallyl-p-toluenesulfonamide (1.0 mmol, 1.0 equiv)

  • Grubbs' second-generation catalyst (2 mol%)

  • Dichloromethane (CH₂Cl₂), anhydrous and degassed (100 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, add N,N-diallyl-p-toluenesulfonamide (1.0 mmol).

  • Add anhydrous and degassed CH₂Cl₂ (100 mL) to dissolve the substrate.

  • Add Grubbs' second-generation catalyst (0.02 mmol) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.

  • Stir the mixture for 30 minutes, then concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired dehydropiperidine.

The synthesis of enantiomerically pure piperidines is of paramount importance in drug development, as the stereochemistry of a molecule often dictates its biological activity and safety profile.[16][17][18][19] Several strategies have been developed to achieve this, including:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, to construct the piperidine ring.

  • Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a stereoselective reaction, followed by its removal.

  • Asymmetric Catalysis: Employing a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often the most efficient and atom-economical approach.[17][20]

Diagram: Synthetic Strategies for Piperidine Derivatives

G cluster_classical Classical Methods cluster_modern Modern Methods Pyridine Pyridine Precursors Hydrogenation Catalytic Hydrogenation Pyridine->Hydrogenation e.g., Ra-Ni, H₂ Piperidine1 Piperidine Scaffold Hydrogenation->Piperidine1 Imine Imine + Diene Aza_DA Aza-Diels-Alder Reaction Imine->Aza_DA Tetrahydropyridine Tetrahydropyridine Aza_DA->Tetrahydropyridine Piperidine2 Piperidine Scaffold Tetrahydropyridine->Piperidine2 Reduction Diene Acyclic Diene RCM Ring-Closing Metathesis (RCM) Diene->RCM Dehydropiperidine Dehydropiperidine RCM->Dehydropiperidine Dehydropiperidine->Piperidine2 Reduction G Indanone 5,6-Dimethoxy-1-indanone Condensation Aldol Condensation Indanone->Condensation Aldehyde 1-Benzyl-4-formylpiperidine Aldehyde->Condensation Enone Unsaturated Intermediate (Enone) Condensation->Enone Base (e.g., NaOH) Reduction Catalytic Hydrogenation (Reduction) Enone->Reduction e.g., Pd/C, H₂ Donepezil Donepezil Reduction->Donepezil

References

A Guide to the Spectroscopic Characterization of Morpholino(piperidin-4-yl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for Morpholino(piperidin-4-yl)methanone hydrochloride (CAS No. 94467-73-9), a key building block in pharmaceutical research and development. The structural elucidation of such molecules is fundamental to ensuring their identity, purity, and stability. This document will detail the anticipated Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound, offering a predictive yet scientifically grounded framework for researchers.

While direct experimental spectra for this specific compound are not publicly available, this guide leverages established principles of spectroscopic interpretation and data from closely related analogs to provide a robust analytical overview. The methodologies and interpretations presented herein are designed to be a practical resource for scientists engaged in the synthesis and characterization of piperidine and morpholine-containing compounds.

Molecular Structure and Key Features

This compound comprises a central piperidine ring linked to a morpholine moiety via a ketone functional group. The hydrochloride salt form ensures solubility in aqueous and polar protic solvents, which is a key consideration for both analytical characterization and potential biological applications.

Molecular Formula: C₁₀H₁₉ClN₂O₂ Molecular Weight: 234.72 g/mol

The presence of two distinct heterocyclic rings, a carbonyl group, and multiple aliphatic protons provides a rich landscape for spectroscopic analysis. Understanding the expected chemical environment of each atom is crucial for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms. The predicted spectra are based on the analysis of similar structures, such as morpholino(phenyl)methanone and phenyl(piperidin-1-yl)methanone.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine and morpholine rings. The presence of the hydrochloride salt will likely lead to broader signals for the N-H proton of the piperidine ring. The chemical shifts are referenced to a standard solvent like DMSO-d₆.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
Piperidine N-H8.5 - 9.5Broad SingletThe acidic proton of the hydrochloride salt will be downfield and broad due to exchange.
Morpholine H-2', H-6'3.5 - 3.7MultipletProtons adjacent to the oxygen atom in the morpholine ring.
Morpholine H-3', H-5'3.3 - 3.5MultipletProtons adjacent to the nitrogen atom in the morpholine ring.
Piperidine H-2, H-6 (axial & equatorial)2.8 - 3.2MultipletProtons adjacent to the nitrogen in the piperidine ring.
Piperidine H-42.5 - 2.8MultipletMethine proton at the point of substitution on the piperidine ring.
Piperidine H-3, H-5 (axial & equatorial)1.6 - 2.0MultipletMethylene protons on the piperidine ring.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments and their functional group identity.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Carbonyl C=O170 - 175The ketone carbonyl carbon is expected in this downfield region.
Morpholine C-2', C-6'66 - 68Carbons adjacent to the oxygen in the morpholine ring.
Morpholine C-3', C-5'42 - 48Carbons adjacent to the nitrogen in the morpholine ring.
Piperidine C-2, C-643 - 46Carbons adjacent to the nitrogen in the piperidine ring.
Piperidine C-440 - 45The substituted carbon of the piperidine ring.
Piperidine C-3, C-528 - 32The remaining methylene carbons of the piperidine ring.
Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for confirming the molecular weight of a compound and providing information about its fragmentation pattern, which can further aid in structural confirmation.

Proposed LC-MS Methodology

A reverse-phase HPLC method coupled with a mass spectrometer would be suitable for the analysis of this polar compound.

  • Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, would be appropriate. The formic acid helps to protonate the analyte for positive ion mode detection.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is expected to be highly effective for this molecule, which contains basic nitrogen atoms that are readily protonated.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer would provide high-resolution mass data, allowing for accurate mass determination and molecular formula confirmation.

Expected Mass Spectrometric Data

In positive ion ESI, the compound is expected to be detected as the protonated molecule, [M+H]⁺.

  • Monoisotopic Mass of Neutral Compound (C₁₀H₁₈N₂O₂): 198.1368 g/mol

  • Expected m/z of [M+H]⁺: 199.1441

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide valuable structural information. The fragmentation is likely to occur at the amide bond and within the piperidine and morpholine rings.

A plausible fragmentation pathway would involve the cleavage of the C-C bond between the carbonyl group and the piperidine ring, as well as the cleavage of the amide C-N bond.

G cluster_workflow LC-MS/MS Workflow cluster_lc Liquid Chromatography cluster_ms1 MS1: Full Scan cluster_ms2 MS2: Fragmentation LC_Sample Sample Injection C18_Column C18 Reverse-Phase Column LC_Sample->C18_Column Elution Gradient Elution C18_Column->Elution ESI_Source Electrospray Ionization (+) Elution->ESI_Source MS1_Scan Full Scan Analysis (Detect [M+H]⁺ at m/z 199.1441) ESI_Source->MS1_Scan Isolation Isolate Precursor Ion (m/z 199.1441) MS1_Scan->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID Fragment_Detection Detect Fragment Ions CID->Fragment_Detection caption LC-MS/MS Workflow Diagram

Caption: A typical workflow for the LC-MS/MS analysis of this compound.

G cluster_frags Predicted Major Fragment Ions parent [C₁₀H₁₈N₂O₂ + H]⁺ m/z = 199.1441 frag1 [C₅H₁₀NO]⁺ m/z = 100.0757 (Morpholine-carbonyl fragment) parent->frag1 Amide bond cleavage frag2 [C₅H₁₀N]⁺ m/z = 84.0813 (Piperidine fragment) parent->frag2 C-C bond cleavage caption Predicted MS/MS Fragmentation Pathway

Caption: A simplified representation of the predicted fragmentation of the protonated molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, and LC-MS data are based on sound scientific principles and analysis of structurally related compounds. Researchers and scientists in drug development can use this guide as a valuable reference for the characterization and quality control of this important chemical entity. The detailed protocols and expected data will facilitate the efficient and accurate structural elucidation of this and similar molecules.

The Morpholine Motif: A Privileged Scaffold for Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Executive Summary

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties, including a pKa that confers aqueous solubility at physiological pH, metabolic stability, and the ability to participate in a variety of non-covalent interactions, have made it a cornerstone in the design of numerous clinically successful drugs. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of morpholine-containing compounds, delving into the molecular mechanisms of action, the specific roles of the morpholine moiety in drug-target interactions, and the experimental methodologies used to validate these interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.

The Morpholine Scaffold: A Gateway to Enhanced Druggability

The prevalence of the morpholine ring in a wide array of approved drugs is not coincidental.[1] Its inherent structural and electronic features offer several advantages in drug design:

  • Improved Physicochemical Properties: The morpholine nitrogen has a pKa of approximately 8.5, allowing for protonation and enhanced aqueous solubility at physiological pH.[2] This, combined with the lipophilic character of the ring, provides a desirable balance for oral bioavailability and cell permeability.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation of the carbon atoms, which can lead to improved pharmacokinetic profiles and longer half-lives of drug candidates.[2]

  • Versatile Interaction Potential: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can engage in van der Waals and hydrophobic interactions.[3] The nitrogen atom can also participate in hydrogen bonding and ionic interactions when protonated.

  • Synthetic Tractability: The morpholine moiety can be readily incorporated into molecules through various synthetic routes, making it an attractive building block for medicinal chemists.

These favorable characteristics have led to the successful development of morpholine-containing drugs across a spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.

Key Therapeutic Targets and Mechanisms of Action

The versatility of the morpholine scaffold allows it to be tailored to interact with a diverse range of biological targets. This section will explore some of the most significant classes of targets for morpholine-containing compounds.

Protein Kinases: Targeting Dysregulated Signaling in Cancer

Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in cell signaling pathways that control growth, proliferation, and survival.[4] The morpholine ring is a common feature in many kinase inhibitors, where it often plays a crucial role in binding to the ATP-binding pocket of the enzyme.

Mechanism of Action: Gefitinib (Iressa®) is a selective inhibitor of the EGFR tyrosine kinase and a prime example of a successful morpholine-containing anticancer drug. It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the autophosphorylation of the receptor and blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[2] This leads to the inhibition of cancer cell proliferation and survival.[2]

Role of the Morpholine Moiety: The morpholine group in Gefitinib is crucial for its activity. Crystal structures of Gefitinib in complex with the EGFR kinase domain (PDB ID: 4WKQ) reveal that the morpholine ring occupies a hydrophobic pocket within the active site.[5][6][7] The oxygen atom of the morpholine can form a hydrogen bond with the backbone NH of Met793 in the hinge region of the kinase, a key interaction for many EGFR inhibitors.[8][9] This interaction helps to anchor the inhibitor in the ATP-binding site.

Signaling Pathway: EGFR and Downstream Cascades

EGFR_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Mechanism of Action: The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer.[4][8][10] Several morpholine-containing compounds have been developed as inhibitors of PI3K and/or mTOR. These inhibitors typically act by competing with ATP in the kinase domain of these enzymes, leading to the suppression of downstream signaling and a reduction in cell growth and proliferation.[11]

Role of the Morpholine Moiety: In many PI3K inhibitors, the morpholine ring plays a key role in establishing interactions within the ATP-binding site. For instance, in the dual PI3K/mTOR inhibitor PI-103, the morpholine moiety is known to interact with the hinge region of the kinase domain, forming a crucial hydrogen bond with the backbone amide of Val882 in PI3Kα.[12] This interaction is a common feature among many PI3K inhibitors and contributes significantly to their potency. Molecular docking studies of triazine morpholino derivatives as mTOR inhibitors have further highlighted the importance of the morpholine group for binding affinity.[13]

Signaling Pathway: PI3K/Akt/mTOR

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt P CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Morpholine_Inhibitor Morpholine-based PI3K/mTOR Inhibitor Morpholine_Inhibitor->PI3K Morpholine_Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.

Bacterial Ribosome: Halting Protein Synthesis

The bacterial ribosome is a well-established target for antibiotics. The structural differences between prokaryotic and eukaryotic ribosomes allow for the development of drugs that selectively inhibit bacterial protein synthesis.

Mechanism of Action: Linezolid (Zyvox®) is an oxazolidinone antibiotic that contains a morpholine ring. It inhibits bacterial protein synthesis at the initiation stage by binding to the 50S ribosomal subunit.[14] Specifically, it binds to the A-site of the peptidyl transferase center (PTC), preventing the formation of the initiation complex and the subsequent binding of aminoacyl-tRNAs.[15][16] This ultimately halts the production of essential bacterial proteins.

Role of the Morpholine Moiety: The crystal structure of Linezolid bound to the 50S ribosomal subunit of Haloarcula marismortui (PDB ID: 3CPW) and Staphylococcus aureus (PDB ID: 4WFA) provides a detailed view of its interactions.[17] The morpholine ring of Linezolid is oriented towards the solvent-exposed face of the binding pocket. While not directly forming hydrogen bonds with the ribosomal RNA in all determined structures, its presence and orientation are critical for the overall binding affinity and proper positioning of the oxazolidinone core within the active site. The morpholine ring contributes to the overall shape complementarity of the drug to its binding site on the ribosome.

Mechanism Diagram: Inhibition of Bacterial Protein Synthesis

Ribosome_Inhibition cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit 30S 30S Subunit mRNA mRNA A_site A-site Protein Protein Synthesis (Blocked) P_site P-site E_site E-site Linezolid Linezolid (with Morpholine) Linezolid->A_site Binds to A-site on 50S subunit tRNA Aminoacyl-tRNA tRNA->A_site Binding Blocked NET_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NET Norepinephrine Transporter (NET) NE_vesicle Norepinephrine (NE) NE_synapse NE NE_vesicle->NE_synapse Release NE_synapse->NET Reuptake Receptor Adrenergic Receptor NE_synapse->Receptor Signal Postsynaptic Signal Receptor->Signal Reboxetine Reboxetine Reboxetine->NET Blocks

References

A Technical Guide to Morpholino(piperidin-4-yl)methanone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The piperidine and morpholine rings are two such scaffolds, renowned for their favorable pharmacokinetic properties and their prevalence in a multitude of clinically successful drugs.[1][2] This technical guide provides an in-depth examination of Morpholino(piperidin-4-yl)methanone , a molecule that covalently links these two important heterocycles. This compound serves as a valuable building block and a potential pharmacophore in its own right for researchers and scientists in the field.

This document will detail the essential chemical identifiers, a robust and reproducible synthetic protocol, comprehensive characterization methodologies, and a discussion of the potential applications of this compound, grounded in the established biological significance of its constituent parts.

Chemical Identity and Properties

A precise understanding of a molecule's fundamental properties is critical for its application in research and development. The key identifiers and physicochemical properties of Morpholino(piperidin-4-yl)methanone are summarized below.

PropertyValueSource(s)
IUPAC Name morpholin-4-yl(piperidin-4-yl)methanone
CAS Number 63214-57-3[3]
Molecular Formula C₁₀H₁₈N₂O₂[3]
Molecular Weight 198.26 g/mol [3]
InChI Key UVDVXQHUTBCRKT-UHFFFAOYSA-N[]
SMILES O=C(C1CCNCC1)N1CCOCC1
Appearance White to off-white solid[3]
Purity Typically >95%[][3]
Boiling Point 369.8 °C at 760 mmHg (Predicted)[]

Synthesis of Morpholino(piperidin-4-yl)methanone

The formation of the amide bond between the piperidine-4-carboxylic acid moiety and morpholine is the central transformation in the synthesis of the target compound. While numerous amide coupling protocols exist, a reliable and high-yielding approach utilizes a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like Hydroxybenzotriazole (HOBt).[5]

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-step process, starting from commercially available precursors. The first step involves the protection of the piperidine nitrogen, followed by the amide coupling, and a final deprotection step.

synthesis_workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A Piperidine-4-carboxylic acid B N-Boc-piperidine-4-carboxylic acid A->B  Base (e.g., Et3N)  Solvent (e.g., DCM) Boc2O Boc Anhydride C N-Boc-piperidine-4-carboxylic acid D N-Boc-morpholino(piperidin-4-yl)methanone C->D  Base (e.g., DIPEA)  Solvent (e.g., DMF) Morpholine Morpholine Coupling EDC, HOBt E N-Boc-morpholino(piperidin-4-yl)methanone F Morpholino(piperidin-4-yl)methanone E->F  Solvent (e.g., DCM) Acid Strong Acid (e.g., TFA or HCl) applications cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas Core Morpholino(piperidin-4-yl)methanone CNS CNS Disorders Core->CNS Piperidine Moiety Oncology Oncology Core->Oncology Morpholine Moiety Infectious_Diseases Infectious Diseases Core->Infectious_Diseases Combined Scaffolds Metabolic_Disorders Metabolic Disorders Core->Metabolic_Disorders Drug-like Properties

References

CAS number 63214-57-3 properties and suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, A Selective Ligand of the Translocator Protein (TSPO)

A Note on Chemical Identification: The compound of interest for this guide is the widely researched Translocator Protein (TSPO) ligand, PK 11195. While the request specified CAS number 63214-57-3, authoritative chemical databases predominantly associate PK 11195 with CAS Number 85532-75-8 .[1] The former CAS number is inconsistently assigned to various structures in different databases.[2][3][4] This guide will focus on the well-characterized properties and applications of PK 11195 (CAS 85532-75-8) to ensure scientific accuracy and utility for researchers.

Introduction

1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, universally known in scientific literature as PK 11195, is a synthetic isoquinoline carboxamide derivative.[1] It stands as the prototypical high-affinity, selective antagonist for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[1] Due to the significant upregulation of TSPO in activated microglia and certain cancer cell types, PK 11195 has become an indispensable tool in neuroscience for imaging neuroinflammation and in oncology for investigating novel therapeutic strategies.[1][5] This guide provides a comprehensive overview of its properties, mechanism of action, experimental applications, and procurement for professionals in drug development and biomedical research.

Physicochemical Properties

A thorough understanding of a compound's physicochemical characteristics is fundamental to experimental design, ensuring proper handling, storage, and application in both in vitro and in vivo models.

PropertyValueReference
IUPAC Name N-butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide[1]
Synonyms PK 11195[1]
CAS Number 85532-75-8[1]
Molecular Formula C₂₁H₂₁ClN₂O[1]
Molecular Weight 352.86 g/mol [1]
Appearance White to off-white crystalline powder/solid[6][7]
Solubility Soluble in DMSO (up to 100 mM) and Ethanol (up to 50 mM)[6][7]
Storage Store solid at room temperature. Solutions in DMSO can be stored at -20°C for up to one month.[7]

Mechanism of Action: Targeting the Mitochondrial Translocator Protein

The biological effects of PK 11195 are mediated through its selective binding to TSPO. TSPO is a key component of a mitochondrial protein complex involved in the transport of cholesterol from the outer to the inner mitochondrial membrane—the rate-limiting step in the synthesis of neurosteroids. In the central nervous system (CNS), TSPO expression is low under normal physiological conditions but is dramatically upregulated in activated glial cells (microglia and astrocytes) in response to injury or inflammation.[1] This makes TSPO, and by extension its ligands like PK 11195, a sensitive biomarker for neuroinflammatory processes.

The binding of PK 11195 antagonizes the normal function of TSPO. Beyond its role in steroidogenesis, TSPO is implicated in regulating apoptosis, and PK 11195 has been shown to sensitize tumor cells to apoptosis, an effect that may occur through both TSPO-dependent and independent mitochondrial pathways.[7][8]

TSPO_Pathway Mechanism of PK 11195 Action at the Mitochondrion cluster_Mitochondrion Outer Mitochondrial Membrane cluster_Cellular_Process Cellular Processes PK11195 PK 11195 TSPO TSPO (Translocator Protein) PK11195->TSPO Binds & Antagonizes Apoptosis Apoptosis Sensitization TSPO->Apoptosis Modulates P450scc Inner Mitochondrial Membrane (P450scc) TSPO->P450scc Delivers Cholesterol Steroidogenesis Neurosteroid Synthesis Cholesterol Cholesterol Cholesterol->TSPO Transport Pregnenolone Pregnenolone P450scc->Pregnenolone Converts Pregnenolone->Steroidogenesis Leads to

Caption: PK 11195 binds to TSPO on the outer mitochondrial membrane, modulating cholesterol transport for steroidogenesis and influencing apoptotic pathways.

Experimental Protocol: TSPO Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for TSPO in brain tissue homogenates using [³H]-PK 11195.

Causality and Self-Validation: This protocol is designed to be self-validating. The inclusion of "Total Binding" and "Non-specific Binding" (NSB) tubes is critical. Subtracting NSB from Total Binding isolates the specific signal attributable to TSPO. The NSB is determined using a high concentration of unlabeled PK 11195 to saturate all specific sites, ensuring that any remaining radioactivity is due to non-specific interactions or filter binding. This validates the specificity of the assay.

Materials
  • Radioligand: [³H]-PK 11195

  • Competitor (for NSB): Unlabeled PK 11195

  • Test Compound: Your compound of interest

  • Tissue: Rodent brain tissue homogenate (or other TSPO-expressing preparation)

  • Buffer: 50 mM Tris-HCl, pH 7.4

  • Equipment: 96-well filter plates (e.g., Millipore GF/B), vacuum manifold, liquid scintillation counter, scintillation fluid.

Methodology
  • Preparation:

    • Prepare a stock solution of your test compound in 100% DMSO. Create a serial dilution series from this stock.

    • Prepare assay buffer (50 mM Tris-HCl, pH 7.4).

    • Prepare tissue homogenate in ice-cold assay buffer. The final protein concentration in the assay should be optimized (typically 50-200 µ g/well ).

    • Prepare radioligand solution ([³H]-PK 11195) in assay buffer at a concentration twice the final desired concentration (e.g., 2 nM for a 1 nM final concentration).

    • Prepare the NSB competitor (unlabeled PK 11195) at a high concentration in assay buffer (e.g., 20 µM for a 10 µM final concentration).

  • Assay Plate Setup (in triplicate):

    • Total Binding: 50 µL assay buffer + 50 µL tissue homogenate + 100 µL [³H]-PK 11195 solution.

    • Non-specific Binding (NSB): 50 µL unlabeled PK 11195 (NSB competitor) + 50 µL tissue homogenate + 100 µL [³H]-PK 11195 solution.

    • Test Compound: 50 µL of test compound dilution + 50 µL tissue homogenate + 100 µL [³H]-PK 11195 solution.

  • Incubation:

    • Seal the plate and incubate for 60-90 minutes at 4°C with gentle shaking.

  • Harvesting:

    • Pre-soak the filter plate with assay buffer.

    • Place the filter plate on a vacuum manifold and rapidly transfer the contents of the assay plate to the filter plate.

    • Wash the filters 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Allow the filters to dry completely.

    • Add scintillation fluid to each well.

    • Seal the plate and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of your test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for TSPO.

Assay_Workflow Radioligand Binding Assay Workflow Prep 1. Preparation (Reagents, Tissue, Dilutions) Setup 2. Assay Plate Setup (Total, NSB, Test Compound) Prep->Setup Incubate 3. Incubation (4°C, 60-90 min) Setup->Incubate Harvest 4. Harvesting (Vacuum Filtration & Washing) Incubate->Harvest Count 5. Scintillation Counting (Measure Radioactivity) Harvest->Count Analyze 6. Data Analysis (Calculate IC₅₀ and Ki) Count->Analyze

Caption: A streamlined workflow for determining compound affinity for TSPO using a competitive radioligand binding assay.

Suppliers

PK 11195 is readily available from several reputable suppliers of research chemicals. It is imperative to request a Certificate of Analysis (CoA) to verify the identity and purity of the compound.

  • Abcam

  • Cayman Chemical

  • Sigma-Aldrich (Merck)

  • Tocris Bioscience

Conclusion

PK 11195 (CAS 85532-75-8) is a foundational pharmacological tool for investigating the biology of the translocator protein. Its high affinity and selectivity have enabled decades of research into neuroinflammation, steroidogenesis, and apoptosis. For researchers and drug development professionals, PK 11195 serves not only as a potent in vitro antagonist but also as the chemical scaffold that paved the way for second and third-generation TSPO ligands used in clinical positron emission tomography (PET) imaging.[5] A mastery of its properties and its application in robust, well-controlled assays is essential for anyone working on this important mitochondrial target.

References

Methodological & Application

Application Notes and Protocols for Morpholino(piperidin-4-yl)methanone Hydrochloride: A Synthetic Intermediate in Neuroprotective Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on Morpholino(piperidin-4-yl)methanone hydrochloride (CAS No: 63214-57-3, 94467-73-9). Extensive literature review reveals that this compound is primarily utilized as a chemical intermediate in the synthesis of more complex, biologically active molecules. As of the date of this publication, there is no available scientific literature detailing a direct biological activity, mechanism of action, or established experimental protocols for the use of this compound as a standalone agent in biological systems. This guide, therefore, focuses on its validated application as a synthetic precursor, providing detailed protocols for its preparation and contextualizing its relevance within a significant drug discovery program aimed at neurodegenerative diseases.

Introduction: A Building Block for Neuroprotection

This compound has been identified as a key intermediate in the synthesis of YTX-465, a potent inhibitor of Stearoyl-CoA Desaturase (SCD).[1][2] SCD is a critical enzyme in lipid metabolism, and its inhibition has emerged as a promising therapeutic strategy for Parkinson's disease and other synucleinopathies.[3][4][5][6][7] The research indicates that by reducing the levels of unsaturated fatty acids in neuronal cells, SCD inhibitors can ameliorate the cytotoxicity associated with α-synuclein aggregation, a hallmark of Parkinson's disease.[3][4][6]

The piperidine-4-carboxamide scaffold, of which this compound is a derivative, is a common motif in medicinal chemistry, frequently explored for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for engaging with a variety of biological targets.[8][9][10][11][12] While this specific compound's direct biological activity is uncharacterized, its role in the creation of a neuroprotective agent underscores its importance for researchers in the field of medicinal chemistry and drug development.

Chemical Properties and Safety Data

A thorough understanding of the chemical and safety properties of this compound is paramount for its safe handling and use in a laboratory setting.

PropertyValueSource
CAS Number 63214-57-3; 94467-73-9EvitaChem, Fisher Scientific
Molecular Formula C₁₀H₁₉ClN₂O₂Fisher Scientific
Molecular Weight 234.73 g/mol Fisher Scientific
Appearance SolidCymitQuimica
Boiling Point 369.8 °C at 760 mmHgBOC Sciences

Safety and Handling:

This compound is classified as a hazardous substance.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation and skin irritation. May cause respiratory irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the supplementary materials of Vincent et al. (2018), "Inhibiting Stearoyl-CoA Desaturase Ameliorates α-Synuclein Cytotoxicity".[1][2] This procedure details the deprotection of a Boc-protected precursor to yield the target compound as a hydrochloride salt.

Materials and Reagents
  • tert-butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) solution (e.g., 4M in 1,4-dioxane or an equivalent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and filtration

  • Rotary evaporator

Step-by-Step Synthesis Protocol
  • Dissolution: In a round-bottom flask, dissolve tert-butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate (1 equivalent) in methanol (approximately 3.8 mL per mmol of starting material).

  • Acidification: To the stirred solution, add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane) in excess. The original protocol does not specify the exact excess, but a 5-10 fold molar excess is a common practice for Boc deprotection to ensure the reaction goes to completion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Boc deprotections are typically complete within 1-4 hours.

  • Solvent Removal: Upon completion of the reaction, remove the solvent in vacuo using a rotary evaporator. This will yield the crude this compound salt.

  • Purification (if necessary): The resulting hydrochloride salt is often of sufficient purity for subsequent synthetic steps. If further purification is required, trituration with a non-polar solvent like diethyl ether or recrystallization from an appropriate solvent system (e.g., methanol/ether) can be employed.

Synthetic Pathway and Application

The primary documented application of this compound is as an intermediate in a multi-step synthesis. The diagram below illustrates its position in the pathway to the SCD inhibitor, YTX-465.

G cluster_0 Synthesis of Morpholino(piperidin-4-yl)methanone HCl cluster_1 Synthesis of YTX-465 cluster_2 Biological Application Boc_Protected_Precursor tert-butyl 4-(morpholine-4-carbonyl) piperidine-1-carboxylate Target_Compound Morpholino(piperidin-4-yl)methanone hydrochloride Boc_Protected_Precursor->Target_Compound HCl, Methanol (Boc Deprotection) Intermediate_2 Further Synthetic Intermediates Target_Compound->Intermediate_2 Coupling Reactions Final_Product YTX-465 (SCD Inhibitor) Intermediate_2->Final_Product Biological_Effect Inhibition of Stearoyl-CoA Desaturase (SCD) Amelioration of α-Synuclein Cytotoxicity Final_Product->Biological_Effect Leads to

Caption: Synthetic pathway from a Boc-protected precursor to the SCD inhibitor YTX-465.

Broader Context and Future Directions

The use of a piperidine-4-carboxamide core is a well-established strategy in drug discovery. This scaffold provides a rigid, three-dimensional structure that can be readily functionalized to optimize binding to a target protein and to fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8][9][10][11][12]

While this compound itself has not been reported to have direct biological activity, its successful incorporation into a potent neuroprotective agent suggests that the morpholine-piperidine combination may confer desirable properties. Future research could involve:

  • Screening for Direct Biological Activity: A logical next step would be to screen this compound against a panel of common biological targets, particularly those in the central nervous system, to determine if it possesses any intrinsic activity.

  • Library Synthesis: Using this compound as a starting point, a library of derivatives could be synthesized to explore the structure-activity relationship of this scaffold against various targets.

Conclusion

This compound is a valuable research chemical, not for its direct biological effects, but as a validated building block in the synthesis of potent and specific enzyme inhibitors. The protocols and information provided herein are intended to support researchers in medicinal chemistry and drug discovery by providing a scientifically grounded guide to the synthesis, handling, and application of this compound in the context of its known utility. As with any research chemical, a thorough understanding of its properties and a cautious approach to its handling are essential for both safety and experimental success.

References

Application Notes and Protocols for the In Vivo Evaluation of Morpholino(piperidin-4-yl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a comprehensive, albeit hypothetical, framework for the in vivo evaluation of Morpholino(piperidin-4-yl)methanone hydrochloride. Due to the limited publicly available data on the biological activity of this specific compound, the following protocols are based on established methodologies for the preclinical assessment of novel small molecules, particularly those containing a piperidine scaffold. Researchers should adapt these protocols based on their own in vitro data and specific research objectives.

Introduction: The Therapeutic Potential of the Piperidine Scaffold

This compound is a small molecule featuring a central piperidine ring, a common structural motif in a vast array of FDA-approved drugs and clinical candidates. The piperidine scaffold is valued in medicinal chemistry for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with a wide range of biological targets.[1] Derivatives of piperidine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-cancer, analgesic, and anti-ulcer effects.[2][3][4]

Given the therapeutic precedent of this structural class, a systematic in vivo evaluation of this compound is a logical step in elucidating its potential as a novel therapeutic agent. This guide is designed for researchers, scientists, and drug development professionals, providing a strategic overview and detailed protocols for a foundational preclinical in vivo research program.

Strategic Workflow for In Vivo Evaluation

A logical, phased approach is critical for the efficient in vivo characterization of a novel chemical entity. The workflow should begin with foundational safety and pharmacokinetic assessments before proceeding to more complex and resource-intensive efficacy studies. This ensures that only candidates with acceptable safety and drug-like properties advance, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Outcome A Acute Toxicity & Dose-Range Finding (OECD Guidelines) B Pharmacokinetic (PK) Profiling (IV & PO Administration) A->B Establish Maximum Tolerated Dose (MTD) C Glioblastoma Xenograft Model B->C Inform Dose Selection for Efficacy Studies D Analgesic Model (Formalin Test) B->D Inform Dose Selection for Efficacy Studies E Anti-ulcer Model (Ethanol-Induced) B->E Inform Dose Selection for Efficacy Studies F Go/No-Go Decision for Further Development C->F D->F E->F

Caption: A phased workflow for the in vivo evaluation of a novel compound.

Part 1: Acute Toxicity and Dose-Range Finding Studies

Rationale: The initial step in any in vivo program is to determine the safety profile and tolerability of the test compound. Acute toxicity studies are essential for identifying the maximum tolerated dose (MTD) and for informing the dose levels for subsequent pharmacokinetic and efficacy studies.[5] The OECD provides internationally recognized guidelines for conducting these studies in a way that minimizes animal use while providing sufficient data for hazard classification.[6]

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

This protocol is designed to classify the test substance based on its acute toxicity and to determine a dose range for further studies, using a stepwise procedure with a small number of animals.[7]

1. Animal Model:

  • Species: Wistar rats or Swiss albino mice (female, as they are often slightly more sensitive).

  • Age: Young adults (8-12 weeks old).

  • Weight: 150-200g for rats, 20-30g for mice.

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to the study.

2. Materials:

  • This compound.

  • Vehicle: A suitable, non-toxic vehicle. Sterile water or 0.5% carboxymethyl cellulose (CMC) in sterile water are common choices. The vehicle should be selected based on the solubility and stability of the test compound.

  • Oral gavage needles (stainless steel or flexible plastic, appropriate size for the animal).[8]

  • Syringes.

  • Animal scale.

3. Procedure:

  • Fasting: Fast animals overnight (for rats) or for 3-4 hours (for mice) before dosing, with free access to water.[9]

  • Dose Preparation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle immediately before administration.

  • Dose Administration:

    • Administer a single oral dose using a gavage needle. The volume should generally not exceed 10 mL/kg.[10]

    • Start with a dose of 300 mg/kg (as recommended by OECD TG 423 in the absence of prior information).[7]

    • Dose a group of 3 animals.

  • Observation:

    • Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.[9]

    • Continue daily observations for a total of 14 days.

    • Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and motor activity. Note any instances of tremors, convulsions, salivation, diarrhea, lethargy, or coma.

    • Record body weight just before dosing and on days 7 and 14.

    • Record any mortalities.

4. Stepwise Dosing:

  • The outcome of the first group determines the next step:

    • If 2-3 animals die: Repeat the test at a lower dose (e.g., 50 mg/kg).

    • If 0-1 animal dies: Repeat the test at a higher dose (e.g., 2000 mg/kg).

    • If the outcome is unclear: Test another group of 3 animals at the same dose level.

5. Data Presentation:

Dose (mg/kg)Number of AnimalsMortality (within 14 days)Clinical Signs of ToxicityBody Weight Change (Day 14 vs. Day 0)
Vehicle30/3None observed+5 to 10%
30030/3Mild lethargy in the first 4 hours, resolved by 24 hours+4 to 9%
200031/3Severe lethargy, piloerection within 2 hours. One mortality at 48 hours.-2 to +3% (survivors)

Table is for illustrative purposes only.

Part 2: Pharmacokinetic (PK) Studies

Rationale: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for drug development. Pharmacokinetic studies determine how the body processes the drug, which is essential for designing effective dosing regimens for efficacy studies and ultimately for clinical trials.[11] Conducting studies with both intravenous (IV) and oral (PO) administration allows for the determination of key parameters like bioavailability.

G cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analysis Phase cluster_3 Modeling & Reporting A IV Administration (e.g., 2 mg/kg) C Serial Blood Sampling (e.g., via tail vein or cannula) A->C B PO Administration (e.g., 10 mg/kg) B->C D Plasma Isolation C->D E LC-MS/MS Analysis D->E F Concentration vs. Time Data E->F G PK Modeling Software (e.g., Phoenix WinNonlin) F->G H Calculate PK Parameters (AUC, Cmax, T1/2, F%) G->H

Caption: A typical workflow for a preclinical pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetics in Rats

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats (male, cannulated models are preferred for serial sampling to reduce animal stress and numbers).

  • Weight: 250-300g.

2. Materials:

  • Test compound.

  • Formulation:

    • IV: Solubilized in a suitable vehicle (e.g., 20% Solutol HS 15 in saline). The formulation must be sterile and suitable for injection.

    • PO: Solubilized or suspended in a vehicle like 0.5% CMC.

  • Syringes, gavage needles, IV catheters.

  • Blood collection tubes (e.g., with K2-EDTA anticoagulant).

  • Centrifuge, freezer (-80°C).

3. Procedure:

  • Fasting: Fast animals overnight before dosing, with free access to water.

  • Dosing:

    • Group 1 (IV): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein or a catheter.[12]

    • Group 2 (PO): Administer a single oral dose (e.g., 10 mg/kg) by gavage.[13]

    • Use at least 3-4 animals per time point or per group if using serial sampling.[14]

  • Blood Sampling:

    • Collect blood samples (~100-150 µL) at predetermined time points.

    • IV time points (example): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO time points (example): 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing:

    • Immediately place blood samples on ice.

    • Centrifuge at ~2,000g for 10 minutes at 4°C to separate plasma.[15]

    • Store plasma samples at -80°C until analysis.

4. Bioanalysis:

  • Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of the test compound in plasma.

5. Data Analysis:

  • Plot the mean plasma concentration versus time for both IV and PO routes.

  • Use pharmacokinetic software to calculate key parameters.

6. Data Presentation:

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.08 (5 min)1.0
AUC₀-t (ngh/mL) 28006300
AUC₀-inf (ngh/mL) 28506450
T₁/₂ (h) 3.54.1
Bioavailability (F%) -45.3%

Table is for illustrative purposes only. Bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Part 3: Efficacy Studies in Relevant Animal Models

Rationale: Based on the pharmacological activities of other piperidine-containing compounds, we propose three potential therapeutic avenues to explore in efficacy models: oncology, analgesia, and gastroprotection. The choice of which model to pursue should be guided by in vitro screening data (e.g., receptor binding assays, cell viability assays).

Protocol 1: Glioblastoma Xenograft Model

1. Animal Model:

  • Species: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice).[16]

  • Age: 6-8 weeks.

2. Materials:

  • Cell Line: Human glioblastoma cell line (e.g., U-87 MG).[17]

  • Matrigel or similar basement membrane matrix.

  • Stereotactic apparatus for intracranial injection.

  • Test compound formulated for the desired route of administration (e.g., oral gavage).

  • Calipers for tumor measurement (if using a subcutaneous model for initial screening) or access to bioluminescence imaging for orthotopic models.

3. Procedure:

  • Tumor Implantation:

    • Anesthetize the mouse.

    • For an orthotopic model, inject U-87 MG cells (e.g., 1 x 10⁵ cells in 5 µL of saline/Matrigel) into the striatum of the brain using a stereotactic frame.[18]

  • Tumor Growth and Grouping:

    • Allow tumors to establish for 7-10 days. Monitor tumor growth via bioluminescence imaging if using luciferase-expressing cells.

    • Randomize animals into treatment groups (e.g., Vehicle control, Test Compound, Positive Control like temozolomide) when tumors reach a predetermined size.

  • Treatment:

    • Administer the test compound daily (or as determined by PK data) via oral gavage for a specified period (e.g., 21 days).

  • Efficacy Endpoints:

    • Primary: Overall survival.

    • Secondary: Tumor growth (monitored by imaging), body weight (as a measure of toxicity), and clinical signs.

4. Data Analysis:

  • Compare survival curves between groups using a Kaplan-Meier analysis and log-rank test.

  • Analyze tumor growth data using appropriate statistical tests (e.g., two-way ANOVA).

Protocol 2: Formalin-Induced Analgesia Model

1. Animal Model:

  • Species: Swiss albino mice.

  • Weight: 20-25g.

2. Materials:

  • Test compound formulated for administration.

  • 2.5% formalin solution in saline.

  • Observation chambers with mirrors for unobstructed viewing of paws.

  • Stopwatch.

3. Procedure:

  • Acclimatization: Place mice in the observation chambers for at least 30 minutes to acclimate.

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal or oral) at a set time before the formalin injection (e.g., 30 minutes for IP, 60 minutes for PO).

  • Formalin Injection: Inject 20 µL of 2.5% formalin into the plantar surface of the right hind paw.

  • Observation:

    • Immediately after injection, return the mouse to the chamber and start the stopwatch.

    • Phase 1 (Neurogenic pain): Record the total time (in seconds) the animal spends licking or biting the injected paw during the first 5 minutes.[19]

    • Phase 2 (Inflammatory pain): After a quiescent period, record the total time spent licking or biting the paw from 15 to 30 minutes post-injection.[19]

4. Data Analysis:

  • Calculate the mean licking/biting time for each group in both phases.

  • Compare the treated groups to the vehicle control using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A significant reduction in time indicates an analgesic effect.

Protocol 3: Ethanol-Induced Anti-Ulcer Model

1. Animal Model:

  • Species: Wistar rats.

  • Weight: 150-200g.

2. Materials:

  • Test compound formulated for oral administration.

  • Absolute ethanol.

  • Standard anti-ulcer drug (e.g., Omeprazole).

3. Procedure:

  • Fasting: Fast rats for 24 hours before the experiment, with free access to water.[20]

  • Grouping and Dosing:

    • Divide animals into groups: Vehicle control, Test Compound (multiple doses), and Positive Control (e.g., Omeprazole 20 mg/kg).

    • Administer the respective treatments by oral gavage.

  • Ulcer Induction:

    • One hour after treatment, administer 1 mL of absolute ethanol to each rat by oral gavage to induce gastric ulcers.[20]

  • Evaluation:

    • One hour after ethanol administration, euthanize the animals.

    • Excise the stomach, open it along the greater curvature, and wash it with saline.

    • Examine the gastric mucosa for ulcers. Score the ulcers based on their number and severity. A common scoring system can be used (e.g., 0 = no ulcer, 1 = small red spots, 2 = linear streaks, etc.).

    • Calculate the Ulcer Index (UI) for each group.

4. Data Analysis:

  • Calculate the percentage of ulcer protection for each treated group using the formula: % Protection = [(UI_control - UI_treated) / UI_control] x 100

  • Analyze the data using one-way ANOVA followed by a suitable post-hoc test.

Hypothetical Mechanism of Action Pathway

To provide a framework for mechanistic studies that could follow promising in vivo efficacy data, the diagram below illustrates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancers like glioblastoma. A compound like this compound could hypothetically exert anti-cancer effects by inhibiting one or more components of this pathway.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotion Inhibitor Morpholino(piperidin-4-yl)methanone HCl (Hypothetical Target) Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

References

Application Notes & Protocols for the Dosing and Administration of Morpholino(piperidin-4-yl)methanone hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the dosing and administration of Morpholino(piperidin-4-yl)methanone hydrochloride in preclinical animal models, primarily focusing on rodents (mice and rats). Due to the limited availability of published data on this specific compound, this guide emphasizes the fundamental principles and established best practices for handling a novel chemical entity in a research setting. It is intended to equip researchers, scientists, and drug development professionals with the necessary information to design and execute initial in vivo studies with scientific rigor and in accordance with animal welfare guidelines. The protocols detailed herein cover critical aspects from compound handling and dose formulation to various administration routes, including oral gavage, intravenous, intraperitoneal, and subcutaneous injections.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₀H₁₉ClN₂O₂ and a molecular weight of approximately 234.72 g/mol [1]. It is identified by CAS numbers 94467-73-9 and 63214-57-3[1][2][3]. Structurally, it features a morpholine ring connected to a piperidine ring via a carbonyl group. While its specific biological activity and mechanism of action are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules, suggesting potential for investigation in diverse therapeutic areas.

Given the novelty of this compound in the context of in vivo research, it is imperative that initial studies are conducted with caution, beginning with thorough characterization of its physicochemical properties, such as solubility and stability in various vehicles, followed by carefully designed dose-ranging and tolerability studies.

Pre-formulation and Vehicle Selection: A Critical First Step

The selection of an appropriate vehicle is paramount for the safe and effective administration of any test compound.[4] An ideal vehicle should dissolve or uniformly suspend the compound, be non-toxic at the required volume, and have no pharmacological effect that could interfere with the study outcome.[4][5][6]

2.1. Solubility Assessment

Before commencing any animal studies, the solubility of this compound must be determined in a panel of common preclinical vehicles. This foundational step will dictate the feasible routes of administration and the maximum achievable concentration.

Table 1: Recommended Screening Vehicles for Solubility Assessment

Vehicle CategoryExamplesSuitability for Administration Routes
Aqueous Sterile Water for Injection, 0.9% Saline, Phosphate-Buffered Saline (PBS)IV, IP, SC, PO
Aqueous with Co-solvents/Surfactants 5-10% DMSO in Saline, 10-20% Solutol HS 15 in Water, 5-10% Tween 80 in SalineIV, IP, SC, PO
Suspensions 0.5-1% Carboxymethylcellulose (CMC) in Water, 0.5% Methylcellulose in WaterPO, IP, SC (with caution)
Oils Corn Oil, Sesame Oil, Peanut OilSC, IM, PO

Note: The use of organic co-solvents like DMSO should be minimized, especially for intravenous administration, as they can cause hemolysis and local irritation.[5][6]

2.2. Protocol for Dose Formulation

The following is a generalized protocol for preparing a dosing solution or suspension. Researchers must adapt this based on the empirically determined solubility of this compound.

Step-by-Step Formulation Protocol:

  • Calculate Required Amount: Determine the total mass of the compound needed based on the highest dose, the number of animals, and the dosing volume.

  • Weighing: Accurately weigh the required amount of this compound using a calibrated analytical balance.

  • Vehicle Preparation: Prepare the chosen vehicle under sterile conditions, especially for parenteral routes.

  • Dissolution/Suspension:

    • For solutions, gradually add the vehicle to the compound while vortexing or sonicating to aid dissolution. Gentle warming may be employed if the compound's stability is not compromised.

    • For suspensions, a wetting agent (e.g., a small amount of Tween 80) can be added to the powder before slowly adding the vehicle. Homogenize using a tissue homogenizer or a magnetic stirrer to ensure a uniform particle size distribution.

  • pH Adjustment: If necessary, adjust the pH of the final formulation to a physiologically compatible range (typically pH 6.5-7.5) using sterile HCl or NaOH.

  • Sterilization: For parenteral administration, the final formulation should be sterile. If the compound is heat-stable, it can be autoclaved. Otherwise, sterile filtration through a 0.22 µm filter is recommended for solutions. Suspensions cannot be sterile-filtered and must be prepared aseptically.

  • Storage and Stability: Store the formulation as determined by stability studies. Suspensions should be continuously stirred or vortexed before each administration to ensure homogeneity.

Administration Routes in Rodent Models

The choice of administration route is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.[7][8] The following sections detail the protocols for the most common routes used in preclinical research.

Oral Gavage (PO)

Oral gavage ensures the accurate delivery of a specified dose directly into the stomach.[9][10][11] It is a common route for initial efficacy and toxicity studies.

Table 2: Recommended Guidelines for Oral Gavage in Rodents

SpeciesMaximum Volume (mL/kg)Recommended Needle Gauge
Mouse 1018-22g
Rat 10-2016-18g
Source:[10][11]

Protocol for Oral Gavage:

  • Animal Restraint: Properly restrain the animal to ensure its head and neck are in a straight line with its body.[12]

  • Gavage Needle Selection: Choose a gavage needle of the appropriate size and length for the animal. The length should be from the tip of the nose to the last rib.[11][13] Flexible plastic gavage needles are often preferred to minimize the risk of esophageal injury.[12]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[9][10] If resistance is met, withdraw and re-attempt.

  • Dose Administration: Once the needle is in the correct position, slowly administer the formulation.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[10][12]

Intravenous Injection (IV)

Intravenous injection provides 100% bioavailability and is often used in pharmacokinetic studies. The lateral tail vein is the most common site for IV injection in rodents.[14][15]

Table 3: Recommended Guidelines for Intravenous Injection in Rodents

SpeciesMaximum Bolus Volume (mL/kg)Recommended Needle Gauge
Mouse 527-30g
Rat 525-27g
Source:[15]

Protocol for Intravenous Tail Vein Injection:

  • Vasodilation: Warm the animal's tail using a heat lamp or warm water to dilate the veins, making them easier to visualize.[14][16]

  • Animal Restraint: Place the animal in a suitable restraint device.

  • Needle Insertion: With the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.[16]

  • Verification: A successful cannulation is often indicated by a "flash" of blood in the needle hub.

  • Dose Administration: Slowly inject the substance. If swelling occurs at the injection site, the needle is not in the vein.[15]

  • Post-Administration: Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding.

Intraperitoneal Injection (IP)

Intraperitoneal injection is a common parenteral route where the substance is injected into the abdominal cavity.[17][18]

Table 4: Recommended Guidelines for Intraperitoneal Injection in Rodents

SpeciesMaximum Volume (mL/kg)Recommended Needle Gauge
Mouse 1025-27g
Rat 1023-25g
Source:[17]

Protocol for Intraperitoneal Injection:

  • Animal Restraint: Restrain the animal with its head tilted slightly downwards to move the abdominal organs away from the injection site.[18]

  • Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[17][19]

  • Needle Insertion: Insert the needle at a 30-40° angle.[17]

  • Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated, which would indicate entry into a blood vessel or the bladder.[19][20]

  • Dose Administration: If aspiration is clear, inject the substance.

Subcutaneous Injection (SC or SQ)

Subcutaneous injection involves depositing the substance into the loose connective tissue under the skin, allowing for slower absorption compared to IV or IP routes.[21][22]

Table 5: Recommended Guidelines for Subcutaneous Injection in Rodents

SpeciesMaximum Volume (mL/kg)Recommended Needle Gauge
Mouse 1025-27g
Rat 1023-25g
Source:[23][24]

Protocol for Subcutaneous Injection:

  • Animal Restraint: Manually restrain the animal.

  • Injection Site: The loose skin over the back, between the shoulder blades, is the most common site.[23][24]

  • Needle Insertion: Lift the skin to form a "tent" and insert the needle at the base.

  • Aspiration: Gently aspirate to ensure a blood vessel has not been entered.

  • Dose Administration: Inject the substance, which will form a small bleb under the skin.

Experimental Workflow and Decision Making

The following diagrams illustrate the key decision-making processes and workflows for the administration of this compound.

G cluster_0 Pre-formulation & Vehicle Selection cluster_1 Dose Preparation cluster_2 Administration Route Selection solubility Solubility Assessment in Various Vehicles vehicle_selection Select Optimal Vehicle(s) solubility->vehicle_selection Based on solubility & tolerability formulation Develop Dosing Formulation Protocol vehicle_selection->formulation calculation Calculate Required Compound & Vehicle formulation->calculation weighing Weigh Compound calculation->weighing mixing Dissolve or Suspend Compound in Vehicle weighing->mixing qc pH Adjustment & Sterility Check mixing->qc route_decision Choose Administration Route(s) qc->route_decision Proceed to Dosing study_objective Define Study Objective (PK, PD, Tox) study_objective->route_decision po Oral (PO) route_decision->po Enteral iv Intravenous (IV) route_decision->iv Parenteral ip Intraperitoneal (IP) route_decision->ip Parenteral sc Subcutaneous (SC) route_decision->sc Parenteral

Figure 1: Workflow for Pre-formulation, Dose Preparation, and Route Selection.

G cluster_0 In-Life Phase cluster_1 Animal Welfare Considerations animal_prep Animal Acclimatization & Identification dose_admin Dose Administration via Selected Route animal_prep->dose_admin monitoring Post-Dose Monitoring (Clinical Signs) dose_admin->monitoring data_collection Data & Sample Collection monitoring->data_collection At specified time points euthanasia Euthanasia & Necropsy monitoring->euthanasia If humane endpoints are met data_collection->euthanasia At study endpoint restraint Proper Animal Restraint restraint->dose_admin volume_limits Adherence to Volume Limits volume_limits->dose_admin needle_size Appropriate Needle Gauge needle_size->dose_admin aseptic_tech Aseptic Technique for Parenteral Routes aseptic_tech->dose_admin

Figure 2: Workflow for the In-Life Phase of an Animal Study.

Conclusion and Future Directions

The successful in vivo evaluation of a novel compound like this compound hinges on a methodical and scientifically sound approach. This guide provides a foundational framework for initiating such studies, emphasizing the importance of pre-formulation, appropriate vehicle selection, and adherence to established protocols for drug administration in animal models. Researchers are strongly encouraged to conduct preliminary dose-ranging and tolerability studies to establish a safe and effective dose range before proceeding to larger efficacy studies. All procedures involving live animals must be approved by the institution's Animal Care and Use Committee (ACUC) or equivalent ethics board.

References

The Piperidine Scaffold: A Versatile Tool in Cell Culture for Drug Discovery and Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, represents a "privileged structure" in medicinal chemistry and drug discovery.[1] Its prevalence in numerous natural alkaloids and synthetic pharmaceuticals underscores its significance as a versatile scaffold for the development of novel therapeutic agents.[2][3] In the context of cell culture, piperidine-based compounds are not typically employed as simple buffering agents, a role more commonly filled by zwitterionic buffers like HEPES and PIPES.[4][5] Instead, the true utility of the piperidine moiety lies in its incorporation into a vast array of pharmacologically active molecules that are instrumental in elucidating cellular mechanisms and evaluating potential drug candidates.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of piperidine-based compounds in cell culture. We will delve into their roles as anticancer, antiviral, and neuroprotective agents, supported by detailed protocols and an examination of the underlying signaling pathways.

Part 1: Anticancer Applications of Piperidine Derivatives

Piperidine derivatives have emerged as a significant class of compounds in oncology research, demonstrating potent cytotoxic and antiproliferative effects across a variety of cancer cell lines.[6][7] Their mechanisms of action are diverse, often involving the modulation of key signaling pathways that govern cell cycle progression, apoptosis, and metastasis.[6][8]

Modulation of Cell Signaling and Induction of Apoptosis

Many piperidine-based anticancer agents exert their effects by targeting critical signaling pathways that are frequently dysregulated in cancer. For instance, some derivatives have been shown to inhibit the PI3K/Akt pathway, a central regulator of cell survival and proliferation.[9] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, ultimately triggering programmed cell death.[6][10]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Bcl-2 Bcl-2 Akt->Bcl-2 Bax Bax Akt->Bax Piperidine Derivative Piperidine Derivative Piperidine Derivative->Akt Apoptosis Apoptosis Bcl-2->Apoptosis Bax->Apoptosis

Quantitative Anticancer Activity Data

The potency of piperidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values against various cancer cell lines.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17aPC3Prostate0.81[6][7]
MGC803Gastric1.09[1]
MCF-7Breast1.30[1]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[1][11]
HT29Colon4.1 (GI50, µg/mL)[1][11]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[1]
Experimental Protocol: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[12][13]

Materials:

  • Piperidine-based compound of interest

  • Cancer cell line of choice (e.g., MCF-7, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative in complete medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[13]

  • Formazan Crystal Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[13]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Treat with piperidine derivative A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (1-4h) D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Part 2: Antiviral Applications of Piperidine-Based Compounds

The structural versatility of the piperidine nucleus has been leveraged in the development of potent antiviral agents.[14][15] These compounds can interfere with various stages of the viral life cycle, including entry, replication, and egress.[1]

Targeting Viral Entry and Replication

Piperidine-based compounds have shown efficacy against a range of viruses, including influenza and HIV.[16][17] For instance, certain derivatives act as CD4-mimetic compounds, which can expose vulnerable epitopes on the HIV-1 envelope glycoprotein (Env), sensitizing infected cells to antibody-dependent cell-mediated cytotoxicity (ADCC).[16][18] Other piperidine derivatives have been shown to inhibit the replication of influenza A viruses, with some exhibiting significantly lower 50% effective concentrations (EC50) than established antiviral drugs.[1]

Quantitative Antiviral Activity Data

The antiviral potency of piperidine derivatives is determined by their EC50 values, which represent the concentration of the compound that inhibits viral replication by 50%.

DerivativeVirus StrainCell LineEC50 (µM)
FZJ05Influenza A/H1N1 (A/PR/8/34)MDCKSignificantly lower than ribavirin and amantadine[1]
Compound 11eVarious Influenza A strainsMultipleAs low as 0.05[1]
(S)-MCG-IV-210HIV-1Primary CD4+ T cellsPotent neutralization activity[16][18]
Experimental Protocol: Viral Neutralization Assay

This protocol describes a general method for assessing the ability of a piperidine-based compound to neutralize a virus and prevent infection of target cells.[18]

Materials:

  • Piperidine-based compound of interest

  • Virus stock of known titer (e.g., Influenza A, HIV-1)

  • Target cell line susceptible to the virus (e.g., MDCK for influenza, TZM-bl for HIV-1)

  • Infection medium (serum-free or low-serum medium)

  • 96-well cell culture plates

  • Method for quantifying viral infection (e.g., luciferase reporter assay, plaque assay, TCID50)

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate and incubate overnight to form a confluent monolayer.

  • Compound-Virus Incubation: In a separate plate, prepare serial dilutions of the piperidine derivative. Add a fixed amount of virus to each dilution and incubate for 1 hour at 37°C to allow the compound to bind to the virus.

  • Infection: Remove the culture medium from the target cells and add the compound-virus mixtures to the wells.

  • Incubation: Incubate the plate for the appropriate time for viral replication (e.g., 48 hours for HIV-1 in TZM-bl cells).[18]

  • Quantification of Infection: Measure the extent of viral infection using a suitable method. For reporter cell lines like TZM-bl, this can be done by measuring luciferase activity.[18]

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus-only control and determine the EC50 value.

Part 3: Neuroprotective Effects of Piperidine Derivatives

Piperidine-containing compounds, particularly the natural alkaloid piperine found in black pepper, have demonstrated significant neuroprotective properties in various cell culture models of neurological disorders.[19] Their mechanisms of action often involve the modulation of pathways related to oxidative stress, inflammation, and apoptosis.[1]

Combating Oxidative Stress and Inflammation

Piperine has been shown to protect neuronal cells from damage induced by oxidative stress and neuroinflammation. It can scavenge free radicals and upregulate the expression of antioxidant enzymes. Additionally, piperine can inhibit the production of pro-inflammatory cytokines in microglia, the primary immune cells of the brain.

Neuroprotection_Pathway Oxidative Stress / Inflammation Oxidative Stress / Inflammation ROS / Pro-inflammatory Cytokines ROS / Pro-inflammatory Cytokines Oxidative Stress / Inflammation->ROS / Pro-inflammatory Cytokines Piperine Piperine Piperine->ROS / Pro-inflammatory Cytokines Neuronal Survival Neuronal Survival Piperine->Neuronal Survival Neuronal Cell Neuronal Cell ROS / Pro-inflammatory Cytokines->Neuronal Cell Apoptosis Apoptosis Neuronal Cell->Apoptosis

Experimental Protocol: Assessing Neuroprotection in a Glutamate Excitotoxicity Model

Glutamate-induced excitotoxicity is a common in vitro model for studying neuronal cell death. This protocol outlines how to evaluate the neuroprotective effects of a piperidine derivative in this model.

Materials:

  • Piperidine-based compound of interest (e.g., piperine)

  • Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Glutamate solution

  • Cell viability assay kit (e.g., LDH cytotoxicity assay or Calcein-AM/Propidium Iodide staining)

Procedure:

  • Cell Culture: Culture neuronal cells in appropriate plates until they reach the desired confluency.

  • Pre-treatment: Treat the cells with various concentrations of the piperidine derivative for a specific duration (e.g., 2 hours) before inducing excitotoxicity.

  • Glutamate Exposure: Add a toxic concentration of glutamate to the culture medium and incubate for a period known to induce cell death (e.g., 24 hours). Include control groups: untreated cells, cells treated with the piperidine derivative alone, and cells treated with glutamate alone.

  • Assessment of Cell Viability: Measure cell viability using a suitable assay. For example, an LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, which is indicative of cytotoxicity.

  • Data Analysis: Quantify the level of neuroprotection by comparing the viability of cells pre-treated with the piperidine derivative and exposed to glutamate to that of cells exposed to glutamate alone.

Conclusion

The piperidine scaffold is a cornerstone in the development of pharmacologically active compounds for cell culture-based research. Its derivatives have demonstrated significant potential as anticancer, antiviral, and neuroprotective agents. The protocols and data presented in this guide offer a framework for researchers to explore and validate the therapeutic potential of novel piperidine-based compounds in a cell culture setting. As our understanding of cellular pathways deepens, the rational design of new piperidine derivatives will undoubtedly continue to yield promising candidates for the treatment of a wide range of human diseases.

References

Application Notes and Protocols for the Use of Morpholino(piperidin-4-yl)methanone hydrochloride as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: A Guide to Characterizing and Utilizing Novel Chemical Probes

The interrogation of complex biological systems and the validation of novel drug targets are critically dependent on the availability of high-quality chemical probes.[1][2] These small molecules, when rigorously validated, allow for the acute and reversible modulation of protein function, offering a powerful complement to genetic approaches.[1] This document provides a comprehensive framework for the evaluation and application of Morpholino(piperidin-4-yl)methanone hydrochloride, a compound featuring the privileged morpholine and piperidine scaffolds, as a putative chemical probe.[3][4] While the specific biological targets of this molecule are not yet elucidated, the principles and protocols outlined herein will guide the researcher through the necessary steps to characterize its activity, identify its target(s), and utilize it as a reliable tool for biological discovery.

The morpholine and piperidine moieties are prevalent in a vast number of biologically active compounds, suggesting a high potential for this molecule to interact with specific biological targets.[3][4][5] This guide is structured to provide a logical, experimentally-driven workflow for any researcher seeking to validate a novel compound as a chemical probe, using this compound as a working example.

Physicochemical Properties and Handling

A foundational step in the use of any small molecule is the understanding of its physical and chemical properties.

PropertyValueSource
CAS Number 94467-73-9 (or 63214-57-3)[1][6]
Molecular Formula C₁₀H₁₉ClN₂O₂[1]
Molecular Weight 234.72 g/mol [1]
Appearance White to off-white solid[6]
Solubility Soluble in water and DMSO. It is recommended to prepare a high-concentration stock solution in DMSO.

Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Aliquot into small volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C for short-term storage or -80°C for long-term storage.

Safety Precautions:

Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[6] Always handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area.

Part 1: The Pharmacological Audit Trail - A Workflow for Probe Validation

The journey from a novel compound to a validated chemical probe follows a "pharmacological audit trail," a systematic process of characterization to ensure on-target activity and minimize the risk of misleading data.[2]

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular & In Vivo Application A Compound Acquisition & QC B Phenotypic Screening A->B C Target Identification B->C D Biochemical Assays C->D E Selectivity Profiling D->E F Cellular Target Engagement E->F G Functional Cellular Assays F->G H In Vivo Studies G->H

Figure 1: Workflow for Chemical Probe Validation. A stepwise process from initial screening to in vivo application.

Section 1.1: Phenotypic Screening and Target Identification

For a novel compound with no known target, an initial broad screening approach is necessary.

Protocol 1: High-Content Imaging-Based Phenotypic Screen

This protocol aims to identify any morphological or functional changes in cells treated with this compound.

  • Cell Plating: Plate a well-characterized cell line (e.g., U2OS) in 96-well, optically clear bottom plates at a density that ensures sub-confluency for the duration of the experiment.

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., from 10 nM to 100 µM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control known to induce a specific phenotype.

  • Staining: Fix and permeabilize the cells. Stain with a panel of fluorescent dyes to visualize key cellular components (e.g., DAPI for nucleus, phalloidin for actin cytoskeleton, and an antibody against a specific organelle marker).

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Use image analysis software to quantify various cellular features (e.g., cell number, nuclear size, cytoskeletal arrangement, protein localization).

Causality: A significant and dose-dependent change in a cellular phenotype suggests a specific biological activity and provides a starting point for target deconvolution.

Target Deconvolution Strategies:

Should a robust phenotype be observed, the next critical step is to identify the protein target(s) responsible. Common approaches include:

  • Affinity Chromatography-Mass Spectrometry: Immobilize a derivatized version of the compound on a solid support to pull down interacting proteins from cell lysates.

  • Thermal Proteome Profiling (TPP): Based on the principle that ligand binding stabilizes a protein against thermal denaturation.

  • Genetic Approaches: Utilize CRISPR-based screens (CRISPRi/a) to identify genes that, when perturbed, phenocopy or reverse the effect of the compound.

Part 2: In Vitro Characterization of Target Engagement and Selectivity

Once a putative target is identified, a series of in vitro experiments are essential to validate the interaction and assess the compound's selectivity.

Section 2.1: Biochemical Assays

Protocol 2: In Vitro Target Activity Assay (Hypothetical Kinase Target)

This protocol describes a generic assay to determine the IC₅₀ of the compound against a purified enzyme.

  • Reagents: Purified recombinant target protein, substrate, ATP (for kinases), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate assay buffer.

  • Assay Reaction: In a 384-well plate, combine the target enzyme, the compound at various concentrations, and initiate the reaction by adding the substrate and ATP.

  • Incubation: Incubate at the optimal temperature for the enzyme for a predetermined time.

  • Detection: Stop the reaction and measure the output signal according to the manufacturer's protocol for the detection reagent.

  • Data Analysis: Plot the enzyme activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality: A potent IC₅₀ (ideally <100 nM) in a biochemical assay is the first crucial criterion for a high-quality chemical probe.[2]

Section 2.2: Selectivity Profiling

A chemical probe must be selective for its intended target to avoid off-target effects that can confound experimental results.[3]

Recommended Action:

  • Panel Screening: Screen this compound against a broad panel of related proteins (e.g., a kinase panel if the primary target is a kinase). A desirable probe should exhibit at least a 30-fold selectivity for its primary target over other family members.[2]

  • Broad Target Profiling: Utilize commercially available services that screen compounds against a wide range of receptors, ion channels, and enzymes to identify potential off-target liabilities.

Part 3: Cellular and In Vivo Applications

Validation in a cellular context is critical to ensure that the compound engages its target in a living system and elicits the expected biological response.

Section 3.1: Cellular Target Engagement

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in intact cells.

  • Cell Culture and Treatment: Culture cells to near confluency. Treat with this compound at a relevant concentration (e.g., 10x the cellular IC₅₀) or vehicle control for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Analysis: Analyze the soluble fraction by Western blotting or mass spectrometry to determine the amount of the target protein remaining in solution at each temperature.

  • Data Analysis: Plot the percentage of soluble target protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Causality: Demonstrating target engagement in a cellular environment is a critical step to link the biochemical activity of the compound to its effects in a biological system.[1]

G cluster_0 Cellular Environment cluster_1 Data Analysis A Cells treated with Probe or Vehicle B Heat Shock A->B C Cell Lysis B->C D Separation of Soluble and Aggregated Proteins C->D E Quantification of Soluble Target Protein D->E F Plot Soluble Protein vs. Temperature E->F G Compare Melting Curves (Probe vs. Vehicle) F->G

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow. A method to confirm direct target engagement in intact cells.

Section 3.2: Functional Cellular Assays

The final step in probe validation is to demonstrate a functional consequence of target engagement in a cellular context.

Protocol 4: Downstream Signaling Pathway Analysis

This protocol assumes the target is part of a known signaling pathway.

  • Cell Treatment: Treat cells with a dose range of this compound for various time points.

  • Negative Control: As a crucial control, use a structurally similar but inactive analog of the probe, if available.

  • Orthogonal Validation: Use a complementary method to validate the target's role, such as siRNA or CRISPR-mediated knockdown of the target protein.

  • Lysate Preparation: Prepare whole-cell lysates.

  • Western Blotting: Perform Western blot analysis to measure the phosphorylation status or expression level of downstream signaling proteins.

  • Data Analysis: Quantify the changes in the downstream markers and correlate them with the concentration of the probe.

Causality: A dose-dependent modulation of a downstream biomarker that is consistent with the known biology of the target and is absent with an inactive control provides strong evidence for on-target activity.

Conclusion and Future Directions

This compound, with its privileged chemical scaffolds, represents a potential starting point for the development of a novel chemical probe. The protocols and principles outlined in these application notes provide a rigorous framework for its characterization. Successful validation through this pharmacological audit trail would establish this compound as a valuable tool for the scientific community, enabling new avenues of biological inquiry. The ultimate utility of any chemical probe is defined by the rigor of its validation.[3][4]

References

Revolutionizing Gene Silencing: A Guide to the Automated Synthesis of Morpholino Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Steric Blockade

Phosphorodiamidate morpholino oligonucleotides (PMOs), or simply morpholinos, have emerged as a powerful class of antisense agents for researchers, scientists, and drug development professionals.[1][2][3] Unlike other antisense technologies that rely on enzymatic degradation of target mRNA, morpholinos operate through a steric-blocking mechanism.[1][4] Their unique synthetic backbone, composed of morpholine rings linked by phosphorodiamidate moieties, confers high specificity, exceptional stability against nucleases, and low toxicity.[1][4][5] This allows them to physically obstruct access to RNA, effectively modulating gene expression by inhibiting translation or modifying pre-mRNA splicing.[1][6] The clinical success of several FDA-approved morpholino-based drugs, such as Eteplirsen for Duchenne Muscular Dystrophy, underscores the therapeutic potential of this technology.[5][7][8]

This application note provides a comprehensive guide to the automated solid-phase synthesis of morpholino oligonucleotides, a cornerstone for their production in both research and therapeutic development. We will delve into the underlying chemistry, provide detailed, field-proven protocols, and discuss the critical aspects of quality control that ensure the synthesis of high-fidelity oligos. This guide is designed to empower researchers to confidently and efficiently produce these transformative molecules.

The Chemistry of Morpholino Synthesis: A Tale of Two Approaches

The automated synthesis of morpholinos is predominantly achieved through solid-phase synthesis, a technique where the growing oligonucleotide chain is covalently attached to a solid support.[1] The synthesis cycle involves the sequential addition of morpholino monomers until the desired sequence is assembled.[1] Two primary chemical strategies have been developed and refined for this process: the traditional chlorophosphoramidate chemistry and the more recent phosphoramidite-based methods, which are more amenable to standard DNA/RNA synthesizers.[7][9][10][11]

Protecting Groups: The Key to Controlled Synthesis

To ensure the specific and controlled addition of each monomer, protecting groups are employed on the morpholino nitrogen. The two most common protecting groups are:

  • Trityl (Tr): This acid-labile group is a mainstay in oligonucleotide synthesis. Its removal is typically achieved using a mild acid like trichloroacetic acid (TCA) in a non-polar solvent.[1][7]

  • Fluorenylmethyloxycarbonyl (Fmoc): This base-labile group offers an alternative deprotection strategy, often using a solution of piperidine in a polar aprotic solvent.[1][7] The use of Fmoc chemistry opens the door for synthesis on peptide synthesizers due to the neutral nature of the morpholino backbone.[7]

The choice between Trityl and Fmoc chemistry can depend on the desired scale of synthesis, the specific sequence, and the available instrumentation.

The Synthesis Cycle: A Four-Step Dance

Regardless of the specific chemistry, the automated synthesis of morpholinos follows a fundamental four-step cycle for each monomer addition. This cycle is repeated until the full-length oligonucleotide is synthesized.

Visualizing the Core Components

To better understand the building blocks of these powerful molecules, the following diagram illustrates the fundamental structure of a phosphorodiamidate morpholino oligonucleotide.

G cluster_backbone Morpholino Backbone cluster_bases Nucleobases M1 Morpholine Ring P1 Phosphorodiamidate Linkage M1->P1 B1 Base 1 M1->B1 M2 Morpholine Ring P1->M2 P2 Phosphorodiamidate Linkage M2->P2 B2 Base 2 M2->B2 M3 Morpholine Ring P2->M3 B3 Base 3 M3->B3 caption Structure of a Morpholino Oligonucleotide

Caption: A simplified diagram illustrating the key components of a phosphorodiamidate morpholino oligonucleotide.

Detailed Protocols for Automated Synthesis

The following protocols are designed for use with standard automated DNA/RNA synthesizers.[12][13][14] It is crucial to consult the specific instrument's user manual for detailed operational procedures. The protocols provided here are based on established chemistries and can be adapted as needed.[1]

PART 1: Pre-Synthesis Preparation
  • Reagent Preparation: Prepare all necessary reagents and solutions as outlined in the table below. Ensure all solvents are anhydrous and of synthesis grade.

  • Monomer Preparation: Dissolve the protected morpholino phosphoramidite or chlorophosphoramidate monomers in anhydrous acetonitrile to the recommended concentration.

  • Solid Support: Use a controlled pore glass (CPG) or polystyrene resin pre-loaded with the first morpholino subunit. The choice of support may vary depending on the synthesis chemistry.[15][16]

Reagent/SolutionCompositionPurpose
Deblocking Solution (Trityl) 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Removal of the 5'-Trityl protecting group.[1]
Deblocking Solution (Fmoc) 20% Piperidine in Dimethylformamide (DMF)Removal of the 5'-Fmoc protecting group.[1]
Activator Solution 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in AcetonitrileActivation of the phosphoramidite monomer for coupling.[7][17]
Coupling Solution Activated Morpholino Monomer (e.g., 3 equivalents)The building block for the growing oligo chain.[15]
Oxidizing Solution 0.02 M Iodine in THF/Pyridine/WaterOxidation of the phosphite triester to a stable phosphate triester.[9]
Capping Solution A Acetic Anhydride/Lutidine/THFCapping of unreacted 5'-hydroxyl groups to prevent failure sequences.
Capping Solution B 16% N-Methylimidazole in THFCatalyst for the capping reaction.
Cleavage and Deprotection Concentrated Aqueous AmmoniaCleavage from the solid support and removal of base protecting groups.[10][17]
PART 2: Automated Synthesis Cycle

The following diagram outlines the key steps in a single automated synthesis cycle.

G start Start Cycle deblocking 1. Deblocking (e.g., 3% TCA in DCM) start->deblocking washing1 Wash (Acetonitrile) deblocking->washing1 coupling 2. Coupling (Activated Monomer + Activator) washing1->coupling washing2 Wash (Acetonitrile) coupling->washing2 oxidation 3. Oxidation (Iodine Solution) washing2->oxidation washing3 Wash (Acetonitrile) oxidation->washing3 capping 4. Capping (Acetic Anhydride/NMI) washing3->capping washing4 Wash (Acetonitrile) capping->washing4 end End Cycle washing4->end caption Automated Morpholino Synthesis Cycle

Caption: A flowchart illustrating the four main steps of the automated solid-phase synthesis cycle for morpholino oligonucleotides.

Step-by-Step Methodology:

  • Deblocking: The 5'-protecting group (Trityl or Fmoc) of the resin-bound morpholino is removed by flushing the column with the appropriate deblocking solution. This exposes the reactive amine for the next coupling step.

  • Coupling: The activated morpholino monomer and an activator solution are delivered to the synthesis column. The coupling reaction forms the phosphorodiamidate linkage. Coupling times can vary but are typically in the range of 180-300 seconds.[9][17]

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of deletion mutants in the final product.

This four-step cycle is repeated for each monomer in the desired sequence.

PART 3: Post-Synthesis Processing
  • Cleavage from Support and Deprotection: After the final synthesis cycle, the solid support is treated with concentrated aqueous ammonia at an elevated temperature (e.g., 55°C) for several hours. This cleaves the morpholino oligonucleotide from the support and removes the protecting groups from the nucleobases.[17]

  • Purification: The crude morpholino product is typically purified using High-Performance Liquid Chromatography (HPLC).[18] Reverse-phase or anion-exchange chromatography can be employed depending on the properties of the morpholino.[18]

  • Quality Control: The purity and identity of the final product are confirmed using techniques such as:

    • Mass Spectrometry (e.g., MALDI-TOF or ESI): To verify the correct molecular weight of the synthesized morpholino.

    • HPLC Analysis: To assess the purity of the final product.

    • UV-Vis Spectrophotometry: To determine the concentration of the purified morpholino.

Expert Insights and Troubleshooting

  • Coupling Efficiency: The efficiency of the coupling step is critical for achieving high yields of the full-length product. Inefficient coupling can lead to a higher proportion of shorter, "failure" sequences. Optimizing coupling times and using fresh, high-quality reagents are essential. Some studies have shown that additives like lithium iodide can significantly boost coupling efficiency.[19]

  • Deprotection: Incomplete removal of the Trityl or Fmoc group will block the subsequent coupling step, leading to N-1 deletion sequences. Ensuring adequate deblocking time and fresh deblocking solution is crucial.

  • Monomer Stability: Some activated morpholino monomers can be sensitive to moisture and should be handled under anhydrous conditions to maintain their reactivity.

  • Long Oligos: For the synthesis of longer morpholinos (e.g., >25-mers), maintaining high stepwise coupling efficiency is paramount. Even a small decrease in efficiency per cycle can lead to a significant reduction in the overall yield of the desired product.

Conclusion: Enabling the Future of Gene-Targeted Therapies

The automated synthesis of morpholino oligonucleotides has transformed the accessibility of these powerful research tools and therapeutic agents. By understanding the underlying chemistry and adhering to robust, well-defined protocols, researchers can confidently produce high-quality morpholinos for a wide range of applications, from fundamental studies in developmental biology to the development of next-generation genetic medicines. The continuous refinement of synthesis methodologies, including the adoption of phosphoramidite chemistry compatible with standard DNA synthesizers, promises to further accelerate innovation in this exciting field.

References

Solid-Phase Synthesis of Morpholino Oligonucleotides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Morpholino oligonucleotides, particularly phosphorodiamidate morpholino oligomers (PMOs), have emerged as a cornerstone of antisense technology, with several FDA-approved drugs for treating genetic disorders like Duchenne muscular dystrophy underscoring their therapeutic potential.[1][2] Their unique, uncharged backbone confers high specificity, stability against nucleases, and low toxicity, making them powerful tools for modulating gene expression through steric hindrance of RNA processing.[][4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the solid-phase synthesis techniques for these remarkable compounds. Moving beyond a simple recitation of steps, this document delves into the chemical rationale behind the protocols, offering insights gleaned from extensive field experience to empower users to optimize their synthesis strategies.

The Foundation: Solid-Phase Synthesis

The solid-phase synthesis approach, a Nobel Prize-winning concept developed by Bruce Merrifield, revolutionized the synthesis of biopolymers like peptides and oligonucleotides.[6][7] Its application to morpholino synthesis offers significant advantages over traditional solution-phase chemistry:

  • Efficiency: The use of a solid support, an insoluble particle to which the growing oligomer is attached, allows for the use of excess reagents to drive reactions to completion.[6][7]

  • Simplicity: Impurities and excess reagents are easily removed by washing the support, eliminating the need for complex purification after each coupling step.[7]

  • Automation: The entire process is highly amenable to automation, enabling the rapid and reliable synthesis of desired sequences.[7][8]

The general workflow of solid-phase morpholino synthesis is a cyclical process involving deprotection, coupling, and optional capping steps, followed by final cleavage from the solid support and purification.

Key Components of Morpholino Solid-Phase Synthesis

A successful morpholino synthesis strategy hinges on the careful selection and interplay of several key components: the solid support, the linker, protecting groups for the morpholino subunit, and the activation chemistry for forming the phosphorodiamidate linkage.

Solid Supports: The Synthesis Scaffold

The choice of solid support is critical and depends on factors such as the desired scale of synthesis and the length of the morpholino oligomer. The most commonly used supports are controlled pore glass (CPG) and polystyrene (PS).[6][7][9]

Support TypePropertiesTypical Applications
Controlled Pore Glass (CPG) Rigid, non-swelling, with defined pore sizes (e.g., 500 Å, 1000 Å).[6][10]Routine synthesis of short to medium-length oligomers (up to 100 bases on 1000 Å CPG).[7][10]
Polystyrene (PS) Good moisture exclusion properties, allows for high loading capacity.[6][7]Small to large-scale synthesis, particularly for shorter oligonucleotides where high loading is advantageous.[6][7]

Expert Insight: For longer morpholino sequences (e.g., >40-mers), using a support with a larger pore size (e.g., 1000 Å or 2000 Å CPG) is crucial to prevent steric hindrance within the pores as the oligomer chain grows, which can lead to a dramatic drop in synthesis yield.[6][7]

Linkers: Anchoring the Growing Chain

The linker connects the first morpholino monomer to the solid support. The choice of linker is dictated by the desired cleavage strategy to release the final product. Labile linkers that can be cleaved under specific conditions are essential. For instance, an oxalyl linker can be used, which allows for cleavage and deprotection of the nucleobases simultaneously with aqueous ammonia treatment.[11][12][13] Disulfide-based linkers have also been employed, offering an alternative cleavage strategy.[14]

Protecting Groups: Directing the Synthesis

Protecting groups are essential to prevent unwanted side reactions at reactive sites on the morpholino monomers. The two primary protecting groups for the morpholino nitrogen are the trityl (Tr) and fluorenylmethyloxycarbonyl (Fmoc) groups.

  • Trityl (Tr) Group: This acid-labile protecting group is traditionally used in morpholino synthesis. Deprotection is typically achieved using a solution of a heterocyclic amine salt, such as 4-cyanopyridinium trifluoroacetate (CYTFA), in a solvent mixture containing trifluoroethanol.[8][15]

  • Fmoc Group: The base-labile Fmoc group offers an alternative strategy and is particularly advantageous as it is compatible with standard peptide synthesis protocols.[16][17] Deprotection is typically accomplished using a solution of piperidine in a solvent like DMF.[14][18] The use of Fmoc chemistry opens up the possibility of using commercial peptide synthesizers for morpholino production.[16][17]

The exocyclic amines of the nucleobases (adenine, cytosine, and guanine) must also be protected to prevent side reactions during synthesis.[19][20][21]

The Core Chemistry: Forming the Phosphorodiamidate Linkage

The formation of the phosphorodiamidate linkage is the heart of morpholino synthesis. Historically, this has been achieved using a P(V) based approach with activated chlorophosphoramidate monomers.[2][19] More recently, P(III) phosphoramidite chemistry, similar to that used in standard DNA synthesis, has been adapted for morpholino synthesis, offering higher coupling efficiencies and purity.[1][2]

The Synthesis Cycle: A Step-by-Step Workflow

The solid-phase synthesis of a morpholino oligomer proceeds through a series of repeated cycles. The following diagram illustrates a typical synthesis cycle.

SynthesisCycle cluster_workflow Solid-Phase Morpholino Synthesis Cycle Start Start with Resin-Bound Monomer Deprotection 1. Deprotection (e.g., CYTFA for Trityl, Piperidine for Fmoc) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling 2. Coupling (Activated Morpholino Monomer + Activator) Wash1->Coupling Wash2 Wash Coupling->Wash2 Capping 3. Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping Wash3 Wash Capping->Wash3 Repeat Repeat for next monomer Wash3->Repeat

Caption: A typical solid-phase synthesis cycle for morpholino oligomers.

Detailed Protocols

The following protocols provide a detailed, step-by-step methodology for the solid-phase synthesis of morpholino oligomers.

Protocol 1: Trityl-Based Solid-Phase Synthesis

This protocol outlines the manual synthesis of a short morpholino oligomer using trityl-protected chlorophosphoramidate monomers.

Materials:

  • Trityl-protected, nucleobase-protected chlorophosphoramidate morpholino monomers

  • Solid support (e.g., aminomethylpolystyrene resin) with a suitable linker

  • Deprotection solution: 2% 4-cyanopyridinium trifluoroacetate (CYTFA) in 20% trifluoroethanol/DCM[15]

  • Coupling solution: Activated morpholino monomer, an activator like 5-ethylthio-1H-tetrazole (ETT) or lithium iodide, and a non-nucleophilic base such as N-ethylmorpholine (NEM) in an anhydrous solvent like acetonitrile or NMP.[14][22]

  • Capping solution (optional): A 1:1 mixture of 10% acetic anhydride in acetonitrile and 10% N,N-diisopropylethylamine (DIPEA) in acetonitrile.[14]

  • Washing solvent: Dichloromethane (DCM) and acetonitrile

  • Cleavage and deprotection solution: 30% aqueous ammonia[14]

Procedure:

  • Resin Preparation: Swell the resin in DCM in a reaction vessel equipped with a filter.

  • Deprotection:

    • Treat the resin with the deprotection solution for 5-10 minutes to remove the trityl group.[23]

    • Wash the resin thoroughly with DCM and then acetonitrile.

  • Coupling:

    • Add the coupling solution containing the activated morpholino monomer to the resin.

    • Allow the reaction to proceed for 45-90 minutes at a controlled temperature (e.g., 30°C).[14][22]

    • Wash the resin thoroughly with acetonitrile and DCM.

  • Capping (Optional but Recommended):

    • Treat the resin with the capping solution for 5 minutes to block any unreacted amino groups.[23]

    • Wash the resin thoroughly with acetonitrile and DCM.

  • Cycle Repetition: Repeat steps 2-4 for each subsequent monomer in the desired sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling cycle, treat the resin with the cleavage and deprotection solution (e.g., 30% aqueous ammonia) at 55°C for 16 hours.[2][14]

    • Collect the solution containing the cleaved morpholino oligomer.

  • Purification: Purify the crude product using techniques such as high-performance liquid chromatography (HPLC).[24][25]

Protocol 2: Fmoc-Based Solid-Phase Synthesis

This protocol is adapted for Fmoc-protected monomers and is amenable to automated peptide synthesizers.[17]

Materials:

  • Fmoc-protected, nucleobase-protected chlorophosphoramidate morpholino monomers

  • Solid support suitable for Fmoc chemistry

  • Deprotection solution: 20% piperidine in DMF[14]

  • Coupling and Capping solutions: As described in Protocol 1.

  • Washing solvent: DMF and DCM

  • Cleavage and deprotection solution: 30% aqueous ammonia[14]

Procedure:

  • Resin Preparation: Swell the resin in DMF.

  • Deprotection:

    • Treat the resin with the deprotection solution for 5-10 minutes.[14]

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling, Capping, and Cycle Repetition: Follow steps 3-5 as in Protocol 1, using DMF as a primary solvent where appropriate.

  • Final Deprotection and Cleavage: Follow step 6 as in Protocol 1.

  • Purification: Purify the crude product using HPLC.[24][25]

Automation and Optimization

Modern morpholino synthesis is often performed on automated DNA or peptide synthesizers.[8][16] Automation offers improved reproducibility and throughput. Recent advancements have focused on optimizing the synthesis process, including the development of fast-flow synthesis platforms that can significantly reduce coupling times.[8]

Optimization of reaction conditions is crucial for achieving high yields and purity. Factors to consider include:

  • Coupling Activators: While ETT is commonly used, other activators like lithium iodide have been shown to significantly boost coupling efficiency.[22]

  • Solvents: The solubility of activated monomers can be a limiting factor. N-Methyl-2-pyrrolidone (NMP) has been used as an alternative to acetonitrile to improve the solubility of some monomers.[14]

  • Temperature: The coupling reaction temperature can be optimized to enhance reaction rates.[22]

Purification and Analysis

After synthesis and cleavage from the solid support, the crude morpholino oligomer must be purified to remove truncated sequences and other impurities. Anion-exchange high-performance liquid chromatography (AEX-HPLC) is a common and effective purification method.[25] Under basic conditions, the guanine and thymine bases become deprotonated, imparting a net negative charge that allows for separation on an AEX column.[25]

The purity and identity of the final product are typically confirmed by:

  • HPLC: To assess the purity of the oligomer.[24]

  • Mass Spectrometry: To confirm the molecular weight of the full-length product. Techniques like hydrophilic interaction chromatography coupled to tandem mass spectrometry (HILIC-MS/MS) can also be used for sequencing and impurity characterization.[4][5]

Conclusion

Solid-phase synthesis has been instrumental in the advancement of morpholino oligonucleotides from research tools to therapeutic agents. By understanding the fundamental principles and the rationale behind the various components and steps of the synthesis process, researchers can effectively produce high-quality morpholinos for a wide range of applications. The ongoing development of new chemistries, automation platforms, and analytical techniques continues to refine and improve the synthesis of these important molecules, paving the way for future discoveries and therapies.

References

Delivery of Morpholino Oligonucleotides: A Detailed Guide to In Vitro and In Vivo Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Morpholino Delivery

Morpholino oligonucleotides (MOs) have emerged as indispensable tools in reverse genetics, enabling the specific knockdown of gene expression by sterically blocking translation or modifying pre-mRNA splicing.[1][2][3] Their unique synthetic backbone, composed of morpholine rings and non-ionic phosphorodiamidate linkages, confers exceptional stability against nucleases and a high degree of specificity, minimizing off-target effects commonly associated with other antisense technologies.[1][2] However, this uncharged nature presents a significant hurdle for cellular uptake, as MOs do not readily cross cell membranes and cannot be delivered using traditional lipid-based transfection reagents that rely on electrostatic interactions.[4][5]

This guide provides a comprehensive overview of established and effective methods for delivering Morpholino oligonucleotides into both cultured cells and whole organisms. We will delve into the mechanistic principles behind each technique, offer detailed, field-proven protocols, and provide insights to help researchers select the optimal delivery strategy for their specific experimental needs.

Mechanism of Action: Steric Blockade

Unlike siRNA or other antisense oligonucleotides that mediate the degradation of their target mRNA, Morpholinos operate via a steric hindrance mechanism.[2][3][6] By binding to a complementary sequence on the RNA, they physically obstruct the cellular machinery from accessing that site. This can be harnessed in several ways:

  • Translation Blocking: MOs designed to target the 5' untranslated region (UTR) and the initial coding sequence of an mRNA can prevent the assembly of the ribosomal initiation complex, thereby inhibiting protein synthesis.[1][3]

  • Splice Modification: By targeting splice junctions or regulatory elements within pre-mRNA, Morpholinos can modulate splicing patterns, leading to exon skipping or inclusion.[1][3][7]

  • miRNA Inhibition: MOs can be designed to bind to and block the maturation or function of microRNAs (miRNAs).[1]

It is crucial to note that because Morpholinos do not induce mRNA degradation, RT-PCR is not a suitable method for quantifying knockdown for translation-blocking MOs; western blotting is the preferred method.[1][3] For splice-modifying MOs, RT-PCR is an effective way to assess changes in transcript size.[3]

In Vitro Delivery Methods

The choice of in vitro delivery method depends on the cell type, experimental goals, and available equipment. Here, we detail three widely used and effective techniques: Endo-Porter mediated delivery, electroporation, and scrape loading.

Endo-Porter-Mediated Delivery

Endo-Porter is a peptide-based reagent that facilitates the delivery of Morpholinos into the cytosol of cultured cells.[8][9] The mechanism relies on the co-endocytosis of the Morpholino and the amphiphilic Endo-Porter peptide. As the endosome acidifies, the peptide is thought to permeabilize the endosomal membrane, releasing the Morpholino into the cytoplasm.[8][10] This method is known for its low toxicity and effectiveness in the presence of serum.[8][11]

Workflow for Endo-Porter Delivery

cluster_0 Cell Culture Preparation cluster_1 Delivery Reagent Preparation cluster_2 Incubation & Analysis A Seed cells to achieve 70-80% confluency B Replace with fresh, pre-warmed medium A->B C Add Morpholino oligo to desired concentration B->C D Add Endo-Porter reagent (typically 6 µM) C->D E Incubate for 24-72 hours D->E F Assay for knockdown (e.g., Western blot, RT-PCR) E->F

Caption: Workflow for Endo-Porter mediated delivery of Morpholinos.

Experimental Protocol: Endo-Porter Delivery

This protocol is a general guideline and should be optimized for your specific cell line.

Materials:

  • Morpholino oligonucleotide stock solution (e.g., 1 mM in sterile water)

  • Endo-Porter reagent

  • Complete cell culture medium, pre-warmed to 37°C

  • Adherent or suspension cells in culture

  • Appropriate culture plates or flasks

Procedure:

  • Cell Plating: The day prior to delivery, seed cells so they reach 70-80% confluency on the day of the experiment.[9]

  • Medium Exchange: On the day of the experiment, carefully aspirate the old medium and replace it with fresh, pre-warmed complete culture medium containing up to 10% serum.[8]

  • Add Morpholino: Add the Morpholino stock solution directly to the culture medium to achieve the desired final concentration. For initial experiments, a range of 1-10 µM is recommended.[8][10] Gently swirl the plate to mix.

  • Add Endo-Porter: Add the Endo-Porter reagent to the culture medium to a final concentration of 6 µM (6 µl of a 1 mM stock per ml of medium).[8] Immediately and gently swirl the plate to ensure even distribution.

  • Incubation: Return the cells to a 37°C incubator with 5% CO2 for 24-72 hours. The optimal incubation time will depend on the stability of the target protein.

  • Analysis: Following incubation, lyse the cells and analyze for the desired effect (e.g., protein knockdown by Western blot or splice modification by RT-PCR).

Self-Validation and Controls:

  • Positive Control: Use a Morpholino known to produce a phenotype in your system.

  • Negative Control: A standard control Morpholino with a sequence that does not target any known transcript should be used to assess non-specific effects.[2]

  • Fluorescently Labeled Oligo: To confirm delivery, a fluorescently-labeled Morpholino can be used and visualized by fluorescence microscopy. A diffuse cytosolic and nuclear signal indicates successful delivery, whereas punctate fluorescence may indicate endosomal trapping.[8][10]

ParameterRecommended RangeNotes
Cell Confluency 70-80%Optimal for most cell types.
Morpholino Concentration 1-10 µMStart with a titration to find the optimal concentration.[8]
Endo-Porter Concentration 2-10 µM6 µM is a good starting point; optimize for your cell line to balance efficacy and toxicity.[11]
Incubation Time 24-72 hoursDependent on the half-life of the target protein.
Electroporation

Electroporation utilizes an electrical pulse to transiently permeabilize the cell membrane, allowing the entry of molecules like Morpholinos.[12] This method is highly efficient for a wide range of cell types, including those that are difficult to transfect by other means, such as primary cells and suspension cells.[12][13]

Workflow for Electroporation

cluster_0 Cell Preparation cluster_1 Electroporation cluster_2 Post-Electroporation & Analysis A Harvest and count cells B Resuspend in electroporation buffer A->B C Add Morpholino oligo B->C D Transfer to cuvette and apply electrical pulse C->D E Transfer to culture medium D->E F Incubate and analyze E->F

Caption: Workflow for Morpholino delivery via electroporation.

Experimental Protocol: Electroporation

This protocol is a general guideline for nucleofection systems and should be optimized for your specific cell type and electroporator.

Materials:

  • Morpholino oligonucleotide stock solution

  • Electroporation system and compatible cuvettes

  • Cell-type specific electroporation buffer/solution

  • Complete cell culture medium

  • Cells in suspension

Procedure:

  • Cell Preparation: Harvest cells and determine the cell count. For each electroporation sample, use the manufacturer's recommended number of cells.

  • Resuspension: Centrifuge the cells and resuspend the pellet in the appropriate volume of cell-type specific electroporation buffer.

  • Add Morpholino: Add the Morpholino oligonucleotide to the cell suspension at the desired final concentration (typically 1-10 µM).

  • Electroporation: Transfer the cell/Morpholino mixture to an electroporation cuvette and apply the electrical pulse using a pre-optimized program for your cell type.[13]

  • Recovery: Immediately after electroporation, add pre-warmed complete culture medium to the cuvette and gently transfer the cells to a culture plate.

  • Incubation and Analysis: Culture the cells for 24-72 hours before analysis.

Self-Validation and Controls:

  • Optimize the electroporation parameters (voltage, pulse duration) for your cell type to maximize delivery efficiency while minimizing cell death.

  • Include a mock-electroporated control (cells with buffer but no Morpholino) to assess the effect of the procedure on cell viability and gene expression.

ParameterRecommended RangeNotes
Cell Number Varies by systemFollow manufacturer's guidelines.
Morpholino Concentration 1-10 µMTitrate to determine the optimal concentration.
Electroporation Program Cell-type specificUse pre-optimized programs or establish optimal parameters empirically.
Scrape Loading

Scrape loading is a simple and cost-effective mechanical delivery method for adherent cells.[14] The technique involves gently scraping the cells from the culture dish in the presence of the Morpholino-containing medium. This transiently disrupts the cell membrane, allowing the Morpholinos to enter the cytoplasm.[14]

Experimental Protocol: Scrape Loading

Materials:

  • Morpholino oligonucleotide stock solution

  • Complete cell culture medium

  • Adherent cells in a culture dish

  • Cell scraper or rubber policeman

Procedure:

  • Preparation: Grow cells to near confluency.

  • Medium Exchange: Aspirate the culture medium and replace it with a minimal volume of fresh medium containing the desired concentration of Morpholino (e.g., 1-10 µM).

  • Scraping: Gently scrape the cells from the surface of the dish using a sterile cell scraper.

  • Incubation: Allow the cells to recover for a few minutes.

  • Replating: Collect the cell suspension and replate into a new culture dish with fresh medium.

  • Analysis: Culture the cells for 24-72 hours before analysis.

Self-Validation and Controls:

  • This method may result in lower and more variable delivery efficiency compared to other methods.

  • Optimize the scraping force to maximize delivery without causing excessive cell death.

In Vivo Delivery Methods

Delivering Morpholinos to whole organisms presents a greater challenge. The choice of method is highly dependent on the model organism and the target tissue.

Microinjection

Microinjection is the most common and direct method for delivering Morpholinos into embryos of various species, including zebrafish, Xenopus, and Ciona.[1][15][16][17] This technique allows for precise delivery of a known amount of Morpholino into the yolk or individual blastomeres at early developmental stages.[15][18]

Workflow for Embryo Microinjection

cluster_0 Preparation cluster_1 Microinjection cluster_2 Post-Injection & Analysis A Prepare Morpholino working solution B Pull and load microinjection needles A->B C Align embryos on injection plate B->C D Calibrate injection volume C->D E Inject into yolk or blastomere D->E F Incubate embryos E->F G Assess phenotype at desired developmental stage F->G

Caption: General workflow for microinjection of Morpholinos into embryos.

Experimental Protocol: Zebrafish Embryo Microinjection

Materials:

  • Morpholino oligonucleotide stock solution (e.g., 3 mM)[15]

  • Sterile water or Danieaux's solution[18]

  • Phenol red (for visualization)[15][18]

  • Microinjection apparatus (micromanipulator, injector, microscope)

  • Glass capillaries for pulling needles

  • Zebrafish embryos at the 1-4 cell stage

Procedure:

  • Prepare Injection Mix: Dilute the Morpholino stock solution to the desired working concentration (e.g., 0.2-1.5 mM) in sterile water or Danieaux's solution.[16][18] Add a small amount of phenol red to visualize the injection. Heat the mixture at 65°C for 5 minutes to denature any secondary structures.[15]

  • Load Needle: Backfill a pulled glass microinjection needle with the Morpholino solution.

  • Calibrate: Calibrate the injection volume by injecting into a drop of oil on a micrometer slide. A typical injection volume is around 1-2 nL.[19]

  • Inject Embryos: Align the 1-4 cell stage embryos in an agarose mold.[19] Carefully insert the needle into the yolk and inject the Morpholino solution.[15]

  • Incubation and Analysis: Transfer the injected embryos to fresh E3 medium and incubate at 28.5°C.[18] Observe the embryos at different developmental stages to assess the phenotype.

Self-Validation and Controls:

  • Dose-Response: Inject a range of Morpholino concentrations to determine the optimal dose that produces a specific phenotype without causing general toxicity.

  • Specificity Controls:

    • Inject a standard control Morpholino.[2]

    • Perform a rescue experiment by co-injecting the Morpholino with an mRNA encoding the target protein that is not targeted by the Morpholino.[6]

In Vivo Electroporation

For later developmental stages or for targeting specific tissues in organisms like chick and zebrafish embryos, in ovo or in vivo electroporation is a powerful technique.[20][21][22] This method involves injecting the Morpholino solution into a specific region or lumen (e.g., the neural tube) followed by the application of an electrical field using precisely placed electrodes.[21]

Systemic Delivery: Vivo-Morpholinos

For systemic delivery in adult animals, unmodified Morpholinos are generally ineffective due to their inability to cross cell membranes.[23] To overcome this, Vivo-Morpholinos have been developed. These are Morpholino oligomers covalently conjugated to a delivery moiety, typically an octa-guanidinium dendrimer, which facilitates cellular uptake.[23][24][25]

Key Features of Vivo-Morpholinos:

  • Enable systemic delivery via intravenous (IV) or intraperitoneal (IP) injection.[26]

  • Can achieve knockdown in a wide range of tissues, including liver, kidney, muscle, and spleen.[24][27]

  • Also effective for delivery into cultured cells by simple addition to the medium.[28]

Experimental Protocol: Systemic Delivery of Vivo-Morpholinos in Mice

Materials:

  • Vivo-Morpholino reconstituted in sterile saline

  • Syringes and needles appropriate for the injection route

  • Adult mice

Procedure:

  • Dosing: A typical dose for intravenous injection is 12.5 mg/kg.[26] The optimal dose and frequency of administration should be determined empirically for each study.

  • Injection: Administer the Vivo-Morpholino via the desired route (e.g., tail vein injection for IV).

  • Analysis: After the desired treatment period, harvest tissues and analyze for target knockdown.

Self-Validation and Controls:

  • Include a control group of animals injected with a Vivo-Morpholino of a standard control sequence.

  • Perform a dose-response study to determine the optimal therapeutic window.

Delivery MethodOrganism/SystemAdvantagesDisadvantages
Endo-Porter Cultured CellsLow toxicity, effective in serum, easy to use.[8]May require optimization for different cell types.
Electroporation Cultured Cells, EmbryosHigh efficiency, broad cell type applicability.[12][13]Requires specialized equipment, can cause cell death.
Microinjection EmbryosPrecise delivery, quantifiable dosage.[15][18]Technically demanding, limited to early developmental stages.
Vivo-Morpholinos Adult Animals, Cultured CellsSystemic delivery, broad tissue distribution.[23][24]Higher cost, potential for off-target effects at high doses.[25]

Conclusion

The successful application of Morpholino oligonucleotides is critically dependent on their efficient and specific delivery into the target cells or tissues. The methods outlined in this guide provide a range of options for researchers working with diverse experimental systems. Careful consideration of the model system, experimental goals, and the inherent advantages and limitations of each technique, coupled with rigorous use of controls, will ensure reliable and reproducible results in the exciting field of gene function analysis.

References

Troubleshooting & Optimization

Technical Support Center: Morpholino(piperidin-4-yl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Morpholino(piperidin-4-yl)methanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during its use, with a primary focus on solubility issues. Our goal is to ensure you can work with this compound effectively and confidently in your experiments.

I. Compound Overview

This compound is a chemical compound with the molecular formula C₁₀H₁₉ClN₂O₂ and a molecular weight of approximately 234.72 g/mol .[1] It is commonly used in medicinal chemistry and drug discovery as a building block for the synthesis of more complex molecules.[2] As a hydrochloride salt, it is designed to have improved solubility and stability compared to its free base form. However, researchers can still encounter challenges in achieving complete dissolution, which can impact experimental outcomes.

Key Chemical Properties:

PropertyValueSource(s)
CAS Number 63214-57-3 / 94467-73-9[3][4]
Molecular Formula C₁₀H₁₉ClN₂O₂[4]
Molecular Weight ~234.72 g/mol [1]
Boiling Point 369.8 °C at 760 mmHg[]
Melting Point 279-286 °C[1]

II. Troubleshooting Guide: Solubility Issues

Difficulty in dissolving this compound is one of the most common technical inquiries. The following section provides a systematic approach to addressing these challenges.

Q1: My compound is not dissolving in water. What should I do?

This is a frequent issue. While the hydrochloride salt form is intended to enhance aqueous solubility, several factors can hinder dissolution.

Underlying Cause: The solubility of hydrochloride salts is highly dependent on pH.[6] As a salt of a weak base, this compound will be more soluble in acidic conditions. The "like dissolves like" principle also applies, where polar solutes dissolve best in polar solvents.[7]

Troubleshooting Workflow:

start Start: Incomplete Dissolution in Water step1 Step 1: Gentle Heating (e.g., 37-50°C water bath) start->step1 step2 Step 2: Sonication (Use a bath sonicator to avoid localized heating) step1->step2 If still insoluble end_success Result: Complete Dissolution step1->end_success If soluble step3 Step 3: pH Adjustment (Lower pH to < 5 with dilute HCl) step2->step3 If still insoluble step2->end_success If soluble step4 Step 4: Co-Solvent Addition (e.g., DMSO, Ethanol) step3->step4 If still insoluble step3->end_success If soluble step4->end_success If soluble end_fail Result: Persistent Insolubility (Re-evaluate solvent choice) step4->end_fail If still insoluble

Caption: Troubleshooting workflow for aqueous solubility issues.

Detailed Protocol:

  • Gentle Heating: For many solids, solubility increases with temperature.[7][8] Place your solution in a water bath at a temperature between 37-50°C. Swirl or stir gently. Avoid aggressive heating, which could degrade the compound.

  • Sonication: If heating is ineffective, use a bath sonicator. The high-frequency sound waves can help break up solid aggregates and enhance the rate of dissolution.

  • pH Adjustment: Since this is a basic compound, lowering the pH can significantly improve solubility.[7] Add a small amount of dilute hydrochloric acid (e.g., 0.1 N HCl) dropwise to your solution until the solid dissolves. Be mindful of the final pH, as it may affect your downstream experiments.

  • Consider a Different Solvent System: If the compound remains insoluble, water may not be the appropriate solvent for your desired concentration. Consider solvents like DMSO or ethanol for creating stock solutions.

Q2: I'm observing precipitation when adding my aqueous stock solution to my cell culture media. How can I prevent this?

This is a classic example of solubility limits being exceeded upon dilution into a buffered system.

Underlying Cause: Cell culture media are typically buffered at a physiological pH (around 7.4). When you add your acidic stock solution of this compound, the buffer in the media will raise the pH. This pH shift can decrease the solubility of the compound, causing it to precipitate out of solution.[6]

Mitigation Strategies:

  • Lower the Stock Concentration: The most straightforward approach is to prepare a more dilute initial stock solution. This will result in a lower final concentration in your media, which may be below the solubility limit at physiological pH.

  • Use a Co-Solvent: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. When this is added to the aqueous media, the DMSO can help maintain the compound's solubility.

    • Important: Always check the tolerance of your cell line to the final concentration of the organic solvent. Typically, DMSO concentrations should be kept below 0.5% (v/v).

  • Stepwise Dilution: Instead of a single large dilution, add your stock solution to the media in smaller aliquots while gently mixing. This can sometimes prevent localized supersaturation and subsequent precipitation.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for creating stock solutions of this compound?

For high-concentration stock solutions, it is often best to start with a polar organic solvent.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): A common choice for creating highly concentrated stock solutions of organic molecules.

  • Ethanol: Another viable option, though it may not achieve the same high concentrations as DMSO.

  • Water (with pH adjustment): For aqueous stocks, ensure the water is slightly acidified (pH < 5) to aid dissolution.

Always start with a small amount of the compound to test its solubility in a new solvent before committing the bulk of your material.

Q2: How should I store this compound?

Proper storage is crucial for maintaining the integrity of the compound.

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

  • Solutions:

    • Aqueous Solutions: It is generally not recommended to store aqueous solutions for long periods, as they may be less stable. If necessary, store at 2-8°C for short-term use.

    • Organic Solvent Stocks (e.g., DMSO): For long-term storage, aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q3: What are the main safety precautions when handling this compound?

As with any chemical, appropriate safety measures should be taken.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[3][9]

  • Handling: Avoid breathing dust, fumes, or vapors.[3] Handle in a well-ventilated area or a chemical fume hood.

  • Exposure: The compound is harmful if swallowed, inhaled, or comes into contact with skin.[3] It can also cause serious eye irritation.[3][9] In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.[10]

IV. Conclusion

Successfully working with this compound hinges on a clear understanding of its properties as a hydrochloride salt. By anticipating and systematically addressing solubility challenges, researchers can ensure the reliability and reproducibility of their experimental results. This guide provides a foundation for troubleshooting, but always consider the specific context of your experimental system.

V. References

  • Thermo Fisher Scientific. (n.d.). Morpholino(4-piperidinyl)methanone hydrochloride, 90%, Thermo Scientific. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). This compound | 94467-73-9. Retrieved from --INVALID-LINK--

  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 63214-57-3(MORPHOLIN-4-YL-PIPERIDIN-4-YL-METHANONE HYDROCHLORIDE) Product Description. Retrieved from --INVALID-LINK--

  • Carl Roth. (n.d.). Safety Data Sheet: Morpholine. Retrieved from --INVALID-LINK--

  • Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662-2679. Retrieved from --INVALID-LINK--

  • LibreTexts Chemistry. (n.d.). Factors Affecting Solubility. Retrieved from --INVALID-LINK--

  • P&S Chemicals. (n.d.). Product information, 4-(Piperidin-4-ylcarbonyl)morpholine hydrochloride. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). MORPHOLIN-4-YL-PIPERIDIN-4-YL-METHANONE HYDROCHLORIDE | 94467-73-9. Retrieved from --INVALID-LINK--

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 863-872. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Ali, M. M., et al. (2020). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Mini-Reviews in Medicinal Chemistry, 20(12), 1069-1090. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). CAS 63214-57-3 morpholin-4-yl-piperidin-4-yl-methanone hydrochloride. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 121791-04-6 | Morpholino(piperidin-2-yl)methanone. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis. Retrieved from --INVALID-LINK--

References

Technical Support Center: Morpholino(piperidin-4-yl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Stability of Morpholino(piperidin-4-yl)methanone Hydrochloride

This compound is a chemical compound featuring a morpholine ring linked to a piperidine ring via a ketone functional group. As with many piperidine derivatives used in research and pharmaceutical development, understanding its stability in solution is critical for ensuring experimental reproducibility, accuracy, and the overall integrity of results.[1] This guide provides a comprehensive overview of the factors influencing its stability, troubleshooting advice for common issues, and validated protocols for preparing and analyzing solutions.

The hydrochloride salt form of the compound generally enhances aqueous solubility and stability compared to the free base, particularly in acidic environments where the piperidine nitrogen is protonated.[1][2] However, the amide-like linkage and the presence of heteroatoms introduce potential vulnerabilities to hydrolysis and oxidation. This document serves as a central resource for researchers to mitigate these risks.

Section 1: Core Stability Principles & Potential Degradation Pathways

The molecular structure of Morpholino(piperidin-4-yl)methanone dictates its stability profile. The key functional groups to consider are the piperidine ring, the morpholine ring, and the central amide (carbonyl) linkage.

  • Amide Hydrolysis: The most probable chemical degradation pathway is the hydrolysis of the amide bond connecting the two ring structures.[1] This reaction can be catalyzed by both acidic and basic conditions, leading to the cleavage of the molecule into morpholine and 4-carboxypiperidine. The reaction rate is highly dependent on pH and temperature.

  • Oxidation: The nitrogen atoms in both the piperidine and morpholine rings, as well as the adjacent carbon atoms, can be susceptible to attack by oxidizing agents.[2] Oxidative degradation can be initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to certain metal ions.

  • Photodegradation: Many organic compounds are sensitive to light, particularly UV radiation.[3] While specific photostability data for this compound is not widely published, it is a standard precaution to protect solutions from light to prevent potential degradation.

  • Physical Instability: Beyond chemical degradation, the compound can exhibit physical instability. This includes precipitation from solution due to low solubility at a given pH or concentration, or adsorption onto the surfaces of storage containers.[4]

Visualizing Potential Degradation

The following diagram illustrates the primary expected chemical degradation pathway for Morpholino(piperidin-4-yl)methanone.

G parent Morpholino(piperidin-4-yl)methanone (Parent Compound) products Morpholine + 4-Carboxypiperidine (Degradation Products) parent->products Amide Hydrolysis (Catalyzed by H⁺ or OH⁻)

Caption: Potential hydrolytic degradation of the parent compound.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with this compound solutions.

Q1: What are the recommended solvents and storage conditions for stock solutions? A: For long-term storage, it is recommended to store the solid compound sealed in a dry, cool environment, typically between 2-8°C.[5] For stock solutions, prepare a high-concentration stock (e.g., 10-50 mM) in an anhydrous organic solvent like DMSO. Aliquot this stock into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For aqueous working solutions, dilute the DMSO stock into your buffer of choice immediately before use. Store aqueous solutions at 2-8°C and use them within a short timeframe (ideally the same day).

Q2: My experimental results are inconsistent. Could solution instability be the cause? A: Yes, inconsistent results are a classic sign of solution instability. If a compound degrades over the course of an experiment or between experiments, its effective concentration will decrease, leading to variability. Always prepare fresh working solutions from a reliable stock. If the problem persists, consider performing a stability check using an analytical method like HPLC (see Protocol 2).

Q3: How does pH affect the stability of the compound in aqueous buffers? A: The amide linkage is most stable at a near-neutral pH. In strongly acidic (pH < 3) or strongly basic (pH > 10) conditions, the rate of hydrolysis will increase significantly, especially at elevated temperatures. For most applications, using a buffer in the pH range of 6.0-8.0 is recommended to maximize stability.

Q4: Is the compound sensitive to light or temperature? A: Piperidine derivatives can be sensitive to both light and heat.[3] High temperatures accelerate all chemical degradation reactions, including hydrolysis and oxidation. It is best practice to store solutions in amber or foil-wrapped vials to protect them from light and to avoid prolonged exposure to elevated temperatures.

Q5: I'm observing precipitation when I dilute my DMSO stock into an aqueous buffer. What should I do? A: This is a common solubility issue. The hydrochloride salt is more soluble in water than the free base, but solubility is still finite.

  • Check Final Concentration: You may be exceeding the solubility limit in your final buffer. Try working at a lower concentration.

  • "Crashing Out": Rapid addition of a DMSO stock to a buffer can cause the compound to precipitate locally before it has a chance to dissolve. Try adding the stock dropwise while vortexing the buffer.

  • Buffer Composition: The salt concentration and pH of your buffer can impact solubility. Ensure the pH is in a range where the compound remains protonated and soluble.

Section 3: Troubleshooting Guide: A Workflow for Investigating Instability

If you suspect compound degradation is affecting your experiments, follow this systematic approach to diagnose the issue.

References

Technical Support Center: Optimizing Amide Bond Formation for Piperidinyl Methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperidinyl methanone derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The amide bond that characterizes these molecules is central to their function, yet its construction via the coupling of a piperidine amine and a carboxylic acid is often fraught with challenges. Low yields, unexpected side products, and difficult purifications are common hurdles that can impede drug discovery timelines.

This technical support center is designed to serve as a field guide for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth, experience-driven insights into troubleshooting and optimizing these critical reactions. Here, we address the "why" behind experimental choices, offering logical frameworks for overcoming common obstacles in the synthesis of piperidinyl methanone derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the synthesis of piperidinyl methanone derivatives.

Q1: What are the most critical factors to consider when selecting a coupling reagent for a piperidine-carboxylic acid coupling?

A1: The choice of coupling reagent is paramount and depends on several factors:

  • Steric Hindrance: Piperidines, especially those substituted at the 2 and 6 positions, are sterically bulky secondary amines. Reagents known for high efficiency with hindered substrates, such as HATU or PyBOP, are often preferred over standard carbodiimides like EDC.[1][2]

  • Substrate Sensitivity: If your carboxylic acid contains a chiral center adjacent to the carboxyl group, the risk of racemization is high.[3][4] Uronium/aminium salt-based reagents like HATU are specifically designed to suppress racemization by incorporating 1-hydroxy-7-azabenzotriazole (HOAt), which accelerates the desired aminolysis reaction over the competing racemization pathway.[1][5][6]

  • Cost and Scale: For large-scale synthesis, the cost and atom economy of the reagent are significant considerations. Carbodiimides like EDC or DIC are often more cost-effective than phosphonium or uronium salts.[7]

  • Work-up and Byproducts: The byproducts of the coupling reaction can complicate purification. For instance, DCC forms a dicyclohexylurea (DCU) byproduct that is often insoluble and can be removed by filtration, whereas the urea from EDC is water-soluble, facilitating its removal via aqueous extraction.[2][8]

Q2: Why is a base required in most amide coupling reactions, and how do I choose the right one?

A2: A base is typically required for two primary reasons:

  • Carboxylate Formation: Most coupling mechanisms require the deprotonation of the carboxylic acid to form a carboxylate anion, which is the active nucleophile that attacks the coupling reagent.[1]

  • Neutralizing Amine Salts: The amine starting material is often stored as a hydrochloride or trifluoroacetate salt. The base neutralizes the salt to liberate the free, nucleophilic amine.

The choice of base is critical:

  • Non-Nucleophilic Bases: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[5] These bases are strong enough to deprotonate the necessary species but are too bulky to compete with the piperidine as a nucleophile, which would otherwise lead to unwanted side products.

  • Stoichiometry: Typically, 2-3 equivalents of the base are used. One equivalent is for the carboxylic acid, and at least one equivalent is needed if the amine is a salt. An excess is often used to drive the reaction to completion.

Q3: My starting materials (piperidine and carboxylic acid) are not fully soluble in the reaction solvent. What should I do?

A3: Poor solubility is a common cause of low yields.[9] The reaction must be homogeneous for the reagents to interact effectively.

  • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN) are standard choices.[5][10] If solubility is still an issue, consider more powerful solvents like N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[11]

  • Gentle Heating: For sluggish reactions, gentle heating (e.g., to 40-50 °C) can improve both solubility and reaction rate.[5] However, be cautious, as elevated temperatures can increase the risk of side reactions, including racemization.[12]

  • Sonication: Using an ultrasonic bath can sometimes help dissolve recalcitrant starting materials and promote the reaction without requiring high temperatures.

Part 2: Troubleshooting Guide: From Low Yields to Purification Headaches

This guide provides a systematic approach to diagnosing and solving common experimental problems in a question-and-answer format.

Category 1: Low or No Product Yield

Q1: I ran the reaction overnight, but TLC/LC-MS analysis shows only unreacted starting materials. What went wrong?

A1: This scenario points to a fundamental failure in reaction activation or conditions.

  • Possible Cause 1: Inactive Coupling Reagent.

    • Diagnosis: Coupling reagents, especially carbodiimides like EDC, can degrade upon exposure to moisture. HATU is more stable but should still be stored under inert gas in a desiccator.[5]

    • Solution: Use a fresh bottle of the coupling reagent or one that has been properly stored. It is good practice to flush the reagent bottle with argon or nitrogen before sealing.

  • Possible Cause 2: Insufficient or Inappropriate Base.

    • Diagnosis: If the piperidine was added as a salt (e.g., piperidine HCl) and insufficient base was used, there may be no free amine available to react.

    • Solution: Ensure at least two equivalents of a non-nucleophilic base like DIPEA are used: one for the carboxylic acid and one to neutralize the amine salt.

  • Possible Cause 3: Incorrect Order of Addition.

    • Diagnosis: For uronium/aminium reagents like HATU, the order of addition is critical. Adding the amine before the carboxylic acid has been activated can lead to guanidinylation of the amine, where it reacts directly with HATU.[5]

    • Solution: Always follow the correct procedure: dissolve the carboxylic acid and base, add HATU, allow for a "pre-activation" period of 5-15 minutes, and only then add the piperidine.[5][13]

Q2: My reaction has stalled. The starting materials are being consumed very slowly, and the yield is poor even after 24 hours. What can I do?

A2: A stalled reaction suggests that the conditions are not optimal for the specific substrates, which may be sterically hindered or electronically deactivated.

  • Possible Cause 1: Steric Hindrance.

    • Diagnosis: Highly substituted piperidines or bulky carboxylic acids can dramatically slow down the reaction rate.

    • Solution 1 (Reagent Change): Switch to a more potent coupling reagent. Phosphonium salts (PyBOP, PyAOP) or uronium salts with superior activating groups (HATU, HCTU) are designed for such "difficult" couplings.[2][11]

    • Solution 2 (Temperature Increase): Gently heat the reaction to 40-50 °C.[5] Monitor closely for any decomposition or side product formation.

  • Possible Cause 2: Electronically Deactivated Substrates.

    • Diagnosis: An electron-deficient carboxylic acid (e.g., with nitro groups) or an electron-poor piperidine will be less reactive.

    • Solution: In addition to changing the coupling reagent and temperature, consider using an additive. Even when using HATU, the addition of extra HOAt can sometimes accelerate slow reactions. For EDC/DIC couplings, an additive like HOBt or OxymaPure is essential.[8]

Category 2: Formation of Side Products

Q1: My mass spectrum shows a peak corresponding to my piperidine starting material plus ~113 Da, but no product. What is this byproduct?

A1: This is a classic sign of N-acylurea formation, which occurs when using carbodiimide coupling reagents like DCC or EDC.

  • Mechanism: The highly reactive O-acylisourea intermediate, instead of reacting with the piperidine, can undergo an intramolecular rearrangement to form a stable N-acylurea.[8] This byproduct is unable to react further to form the desired amide.

  • Solution: This side reaction is suppressed by adding a nucleophilic catalyst like 1-Hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP).[8][14] These additives intercept the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts cleanly with the amine.

Q2: I am coupling a chiral, N-protected amino acid to a piperidine, and my final product shows two spots on TLC and two sets of peaks in the NMR. What happened?

A2: This strongly suggests you have encountered racemization (or epimerization) of the chiral center alpha to the carboxylic acid.

  • Mechanism: The activated carboxylic acid can form an oxazolone intermediate. The alpha-proton of this oxazolone is acidic and can be removed by a base, leading to loss of stereochemical integrity.[3][4]

  • Solutions:

    • Use a Racemization-Suppressing Reagent: HATU is superior to HBTU, and both are generally better than carbodiimides for maintaining chiral purity.[2] The 7-azabenzotriazole (HOAt) component is particularly effective at preventing racemization.[5]

    • Control the Base: Use a sterically hindered base like DIPEA or 2,4,6-collidine. Avoid using more than the necessary amount of base.

    • Lower the Temperature: Perform the activation and coupling steps at 0 °C to minimize the rate of oxazolone formation and subsequent enolization.[15]

Category 3: Work-up and Purification Issues

Q1: After quenching my reaction, I'm struggling with a difficult-to-separate emulsion during the aqueous work-up. How can I break it?

A1: Emulsions are common when DMF is used as a solvent, or when the product has amphiphilic properties.

  • Solutions:

    • Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.[13]

    • Filter through Celite: Pass the entire emulsified mixture through a pad of Celite or diatomaceous earth. This can help to break up the fine droplets causing the emulsion.

    • Change Solvent: If possible, dilute the organic layer with a less polar solvent like diethyl ether or ethyl acetate before washing.

    • Centrifugation: For small-scale reactions, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.

Q2: My product is very polar and streaks badly on silica gel chromatography. How can I purify it effectively?

A2: Highly polar, basic compounds like many piperidinyl methanones can be challenging to purify via standard silica chromatography.

  • Solutions:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system to suppress the interaction of the basic nitrogen with the acidic silica gel. A common choice is to add 0.5-1% triethylamine or ammonium hydroxide to an ethyl acetate/hexane or DCM/methanol mobile phase.

    • Switch the Stationary Phase:

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

      • Reverse-Phase Chromatography (C18): This is often the best solution. The crude product can be purified using a water/acetonitrile or water/methanol gradient, often with a modifier like 0.1% TFA or formic acid.[13]

    • Crystallization: If the product is a solid, attempting crystallization is an excellent purification method that is also highly scalable.[16][17] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).

Part 3: Data, Protocols, and Visualizations

Table 1: Comparative Overview of Common Coupling Reagents
Reagent FamilyExample(s)ProsConsBest For
Carbodiimides EDC, DCC, DICCost-effective, readily available.High risk of racemization, side reactions (N-acylurea).[8][9]Large-scale synthesis where chirality is not a concern.
Phosphonium Salts PyBOP, PyAOPHigh reactivity, good for hindered amines.Byproducts can be difficult to remove.Sterically demanding couplings.
Uronium/Aminium Salts HBTU, HATUHigh efficiency, low racemization (especially HATU).[2]More expensive, potential for guanidinylation side reaction.[5]Chiral substrates, difficult couplings, general reliability.
Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Synthesis of a Piperidinyl Methanone Derivative

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in an anhydrous polar aprotic solvent (e.g., DMF, 0.1-0.5 M concentration).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the stirred solution.

  • Activation: Add HATU (1.1 eq.) in one portion. Stir the mixture at room temperature for 10-15 minutes. A color change (e.g., to yellow) is often observed as the active ester forms.[5][13]

  • Amine Addition: Add the piperidine derivative (1.1 eq.) to the reaction mixture. If the piperidine is a solid, it can be dissolved in a small amount of the reaction solvent first.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the carboxylic acid is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[13]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography or reverse-phase HPLC as required.

Visualizations: Reaction and Troubleshooting Workflows

Diagram 1: General Workflow for Amide Coupling & Troubleshooting

This diagram illustrates the decision-making process from initial reaction setup to troubleshooting common failures.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting cluster_troubleshoot Common Problems Start Select Acid & Piperidine Reagents Choose Coupling Reagent, Base, Solvent Start->Reagents Setup Setup Reaction (Anhydrous, Inert Atm.) Reagents->Setup Preactivate Pre-activate Acid (Acid + Base + Coupling Reagent) Setup->Preactivate AddAmine Add Piperidine Preactivate->AddAmine Monitor Monitor by TLC/LC-MS AddAmine->Monitor Complete Reaction Complete? Monitor->Complete Workup Work-up & Purify Complete->Workup Yes Troubleshoot Troubleshoot Problem Complete->Troubleshoot No Success Success! Workup->Success NoReaction No Reaction: Check Reagent Quality, Order of Addition Troubleshoot->NoReaction SlowReaction Slow Reaction: Increase Temp, Change Reagent Troubleshoot->SlowReaction SideProducts Side Products: Check for Racemization, N-Acylurea Troubleshoot->SideProducts

Caption: Decision workflow for piperidinyl methanone synthesis.

Diagram 2: Competing Pathways in Carbodiimide Coupling

This diagram shows how the O-acylisourea intermediate can lead to either the desired product or an N-acylurea byproduct.

G RCOOH R-COOH + EDC OAI O-Acylisourea (Reactive Intermediate) RCOOH->OAI Activation Amide Desired Amide (Product) OAI->Amide Path A: Nucleophilic Attack Nacylurea N-Acylurea (Byproduct) OAI->Nacylurea Path B: Rearrangement Piperidine Piperidine (R'₂NH) Piperidine->Amide Rearrange Intramolecular Rearrangement

Caption: Competing reaction pathways for the O-acylisourea intermediate.

References

Technical Support Center: Purification of Morpholino-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of morpholino-piperidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the unique challenges presented by this important class of molecules. The inherent basicity of the piperidine moiety, combined with the polarity of the morpholine ring, often necessitates carefully optimized purification strategies.[1][2] This resource combines established methodologies with expert insights to help you achieve high purity and yield in your experiments.

I. Understanding the Challenges: Physicochemical Properties at Play

The purification of morpholino-piperidine compounds is often complicated by their distinct physicochemical properties:

  • Basicity and pKa: The piperidine nitrogen is typically basic (pKa ~8-11), meaning the compound's ionization state is highly dependent on pH.[3] This property can be both a challenge and an opportunity in purification. At low pH, the protonated, charged form is highly water-soluble, while at higher pH, the neutral, free base form is more soluble in organic solvents. Understanding the pKa of your specific compound is crucial for developing effective extraction and chromatographic methods.

  • Polarity and Solubility: The presence of both the polar morpholine ring and the often-substituted piperidine ring can lead to a wide range of polarities and solubilities.[1][4] These compounds can sometimes exhibit amphiphilic character, complicating simple purification techniques. Poor aqueous solubility is a common issue that may require the use of co-solvents or specialized techniques like complexation.[4]

  • Stability: Morpholino-piperidine compounds can be susceptible to degradation under certain pH and temperature conditions.[5][6] For instance, acidic conditions used in chromatography or extraction can potentially lead to hydrolysis or other side reactions. It is essential to assess the stability of your compound early in the development of a purification strategy.

  • Chirality: Many bioactive morpholino-piperidine derivatives are chiral.[7] The separation of enantiomers requires specialized chiral chromatography techniques and is a critical step in the development of stereochemically pure drug candidates.[8][9][10][11]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of morpholino-piperidine compounds.

Q1: My compound streaks badly on a silica gel column. What is causing this and how can I fix it?

A1: Severe peak tailing or streaking on silica gel is a classic sign of strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica surface. This can lead to poor separation and low recovery.

  • Explanation: The lone pair of electrons on the piperidine nitrogen can form strong hydrogen bonds with the acidic Si-OH groups of the silica gel, causing the compound to "stick" to the stationary phase and elute slowly and unevenly.

  • Solutions:

    • Add a Basic Modifier: Incorporating a small amount of a basic additive, such as triethylamine (TEA) or ammonia, into your mobile phase (typically 0.1-1%) can neutralize the acidic silanol groups and significantly improve peak shape.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a polymer-based resin.

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography on a C18 column can be an excellent alternative.

Q2: I'm seeing an unexpected extra peak in my HPLC analysis of a pure morpholino-piperidine compound. What could be the cause?

A2: The appearance of a second peak for a seemingly pure compound, especially a free base, can be due to on-column ionization effects.[12]

  • Explanation: If the mobile phase pH is close to the pKa of your compound, it can exist as a mixture of the protonated (charged) and neutral (free base) forms. These two species can have different retention times on the column, resulting in two peaks.

  • Solutions:

    • Adjust Mobile Phase pH: Buffer the mobile phase to a pH that is at least 2 units above or below the pKa of your compound. This will ensure that it exists predominantly in a single ionization state.

    • Use a Salt Form: Analyzing the compound as a stable salt (e.g., hydrochloride) can often prevent this issue as it will be consistently protonated.[12]

Q3: My purified morpholino-piperidine compound is a yellow oil, but I expect a colorless product. What is the source of the color and how can I remove it?

A3: A yellow tint often indicates the presence of minor oxidation byproducts or other colored impurities.

  • Explanation: The nitrogen atom in the piperidine ring can be susceptible to oxidation, leading to the formation of colored impurities.

  • Solutions:

    • Charcoal Treatment: Dissolving the compound in a suitable solvent and stirring with a small amount of activated charcoal can effectively adsorb colored impurities. The charcoal is then removed by filtration.

    • Recrystallization: If your compound is a solid, recrystallization is an excellent method for removing colored impurities, which often remain in the mother liquor.

    • Fresh Solvents: Always use fresh, high-purity solvents for your purification, as impurities in solvents can also contribute to discoloration.

III. Troubleshooting Guides

This section provides structured troubleshooting workflows for common purification challenges.

A. Low Recovery After Column Chromatography

Low recovery of your target compound after chromatographic purification is a frequent and frustrating problem. The following decision tree can help diagnose and resolve the issue.

low_recovery start Low Recovery from Column check_solubility Is the compound fully dissolved in the loading solvent? start->check_solubility check_tailing Is there significant peak tailing on TLC/HPLC? check_solubility->check_tailing Yes solution_solubility Use a stronger loading solvent or pre-adsorb on silica. check_solubility->solution_solubility No check_polarity Is the mobile phase polarity too low? check_tailing->check_polarity No solution_tailing Add a basic modifier (e.g., TEA) to the mobile phase. check_tailing->solution_tailing Yes check_stability Is the compound stable to the stationary phase? check_polarity->check_stability No solution_polarity Increase the polarity of the mobile phase (gradient elution). check_polarity->solution_polarity Yes solution_stability Switch to a different stationary phase (e.g., alumina, C18). check_stability->solution_stability Yes

Caption: Troubleshooting workflow for low recovery in chromatography.

B. Difficulty with Crystallization

Obtaining a crystalline solid from a crude reaction mixture can be challenging. This guide provides a systematic approach to troubleshooting crystallization issues.

crystallization_issues start Compound Oils Out or Fails to Crystallize check_purity Is the crude material sufficiently pure (>80%)? start->check_purity try_antisolvent Try solvent/anti-solvent crystallization. check_purity->try_antisolvent Yes purify_further Purify further by chromatography before attempting crystallization. check_purity->purify_further No try_seeding Attempt seeding with a small crystal. try_antisolvent->try_seeding Still Oiling Out success Crystals Formed try_antisolvent->success Success try_salt Consider forming a salt (e.g., HCl, tartrate) to induce crystallization. try_seeding->try_salt No Seed Crystal/ Still Fails try_seeding->success Success try_salt->success Success

Caption: Decision tree for troubleshooting crystallization problems.

IV. Experimental Protocols

A. Protocol 1: Acid-Base Extraction for Purification of a Basic Morpholino-Piperidine Compound

This technique is highly effective for separating basic compounds from neutral or acidic impurities.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl. The basic morpholino-piperidine compound will be protonated and move into the aqueous layer.

  • Separation: Separate the two layers. The organic layer containing neutral and acidic impurities can be discarded or processed separately if it contains other compounds of interest.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a saturated NaHCO₃ solution until the pH is > 9. This will deprotonate the compound, causing it to precipitate or become soluble in an organic solvent.

  • Re-extraction: Extract the now-neutral product back into an organic solvent (e.g., dichloromethane) by performing several extractions.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

B. Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol is designed to overcome the challenges of purifying basic compounds on silica gel.

Materials:

  • Silica gel

  • Eluent (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol)

  • Triethylamine (TEA)

  • Chromatography column

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Using TLC, determine a suitable eluent system that gives your product an Rf value of approximately 0.3. Add 0.5-1% TEA to the eluent to improve the spot shape.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (containing TEA) and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column. Alternatively, pre-adsorb the compound onto a small amount of silica gel.

  • Elution: Begin elution with the selected mobile phase. If necessary, a gradient of increasing polarity can be used to elute the product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

V. Advanced Purification Techniques

For particularly challenging separations, more advanced techniques may be necessary.

Table 1: Comparison of Advanced Purification Techniques

TechniquePrincipleBest Suited For
Reversed-Phase HPLC Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.Purification of moderately polar to non-polar compounds. Excellent for high-purity final products.
Mixed-Mode Chromatography Utilizes a stationary phase with multiple interaction modes (e.g., reversed-phase and ion-exchange).[13][14][15]Separating compounds with a wide range of polarities and charged species, especially when single-mode chromatography fails.[16]
Chiral Chromatography Enantioselective interaction with a chiral stationary phase (CSP) or a chiral mobile phase additive.[9][17][18]Separation of enantiomers to obtain stereochemically pure compounds.[8][10]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO₂) as the mobile phase.A "green" alternative to normal-phase HPLC, particularly effective for chiral separations.

VI. Characterization and Impurity Profiling

Accurate characterization is essential to confirm the purity of your final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the main compound.[19][20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. LC-MS is a powerful tool for identifying impurities and byproducts.[21][22]

VII. References

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). National Center for Biotechnology Information. --INVALID-LINK--

  • Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. (2016). ResearchGate. --INVALID-LINK--

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. --INVALID-LINK--

  • (PDF) Mixed-Mode Chromatography. (n.d.). ResearchGate. --INVALID-LINK--

  • Chiral Drug Separation. (n.d.). Taylor & Francis. --INVALID-LINK--

  • Preparation of mixed-mode stationary phase for separation of peptides and proteins in high performance liquid chromatography. (2022). National Center for Biotechnology Information. --INVALID-LINK--

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (n.d.). National Center for Biotechnology Information. --INVALID-LINK--

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (n.d.). ResearchGate. --INVALID-LINK--

  • Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. (2000). PubMed. --INVALID-LINK--

  • (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). ResearchGate. --INVALID-LINK--

  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. (n.d.). BenchChem. --INVALID-LINK--

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). National Center for Biotechnology Information. --INVALID-LINK--

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). MDPI. --INVALID-LINK--

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014). PubMed. --INVALID-LINK--

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. --INVALID-LINK--

  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). Google Patents. --INVALID-LINK--

  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. (n.d.). ResearchGate. --INVALID-LINK--

  • Chiral switches versus de novo enantiomerically pure compounds. (n.d.). ScienceDirect. --INVALID-LINK--

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.). National Center for Biotechnology Information. --INVALID-LINK--

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (n.d.). ResearchGate. --INVALID-LINK--

  • Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. (n.d.). ChemRxiv. --INVALID-LINK--

  • Piperidine-renin inhibitors compounds with improved physicochemical properties. (1999). PubMed. --INVALID-LINK--

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. (n.d.). National Center for Biotechnology Information. --INVALID-LINK--

  • (PDF) Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. (n.d.). ResearchGate. --INVALID-LINK--

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Center for Biotechnology Information. --INVALID-LINK--

  • Evaluation of Mixed-Mode Chromatographic Resins for Separating IgG From Serum Albumin Containing Feedstock. (2013). PubMed. --INVALID-LINK--

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). ACS Publications. --INVALID-LINK--

  • (PDF) New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (n.d.). ResearchGate. --INVALID-LINK--

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). PubMed. --INVALID-LINK--

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (n.d.). MDPI. --INVALID-LINK--

References

Morpholino Oligonucleotide Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist, this guide is designed to navigate the intricate landscape of morpholino oligonucleotide synthesis and application. Morpholinos, with their unique uncharged backbone, offer unparalleled stability and specificity in antisense applications, from fundamental research to therapeutic development.[1][2][3][4] However, their unique chemistry also presents specific challenges during synthesis, purification, and handling. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common pitfalls encountered in the lab.

Our philosophy is grounded in understanding the causality behind experimental outcomes. By explaining the why behind a protocol step or a troubleshooting measure, we empower you to not only solve immediate problems but also to proactively optimize your workflow for more robust and reproducible results.

Part 1: Synthesis and Purification Pitfalls

The chemical synthesis of morpholinos is a multi-step process where precision is paramount. Errors at any stage can lead to low yield, truncated products, or impurities that can compromise your experiments.

FAQ 1: My final yield of full-length morpholino is significantly lower than expected, despite high coupling efficiencies indicated by the synthesizer. What's going on?

This is a classic issue often traced back to depurination , the cleavage of the glycosidic bond between a purine base (Adenine or Guanine) and the morpholino ring.[5][6][7]

  • The "Why": The acidic conditions used for detritylation (removing the 5'-DMT protecting group) in each cycle can lead to the loss of purine bases.[8][9] This creates an abasic site which is stable during subsequent synthesis cycles. However, during the final basic cleavage and deprotection steps, the oligonucleotide chain is cleaved at this abasic site.[5] The resulting 5'-fragment still contains the DMT group if you are using a DMT-on purification strategy, leading to its co-purification with your full-length product, while diminishing the actual yield of the desired oligo.[5]

  • Troubleshooting & Solutions:

    • Optimize Detritylation Conditions: The choice of acid and the duration of the detritylation step are critical. While stronger acids like Trichloroacetic acid (TCA) ensure complete detritylation, they also increase the risk of depurination.[9] Using a milder acid like Dichloroacetic acid (DCA) at a lower concentration (e.g., 3% DCA) can significantly reduce depurination.[8][9] It's a delicate balance between achieving complete detritylation and minimizing purine loss.[8]

    • Consider Alternative Chemistries: For particularly long or purine-rich sequences, exploring alternative synthesis chemistries could be beneficial. For instance, Fmoc-based strategies, which use a base-labile protecting group, avoid the repetitive acidic steps that cause depurination.[10]

    • Thorough Product Analysis: Always analyze your final product using high-resolution techniques like HPLC or mass spectrometry to identify the presence of truncated species resulting from depurination.[11]

Diagram: The Morpholino Synthesis Cycle and the Pitfall of Depurination

cluster_cycle Solid-Phase Synthesis Cycle cluster_pitfall Depurination Pitfall Detritylation 1. Detritylation (Acidic Step) Coupling 2. Coupling (Activated Monomer) Detritylation->Coupling Exposes 5'-OH Depurination Depurination (Loss of Purine Base) Detritylation->Depurination Side Reaction Capping 3. Capping (Optional but Recommended) Coupling->Capping Adds next base Capping->Detritylation Blocks unreacted 5'-OH (for next cycle) Cleavage Chain Cleavage (During Final Deprotection) Depurination->Cleavage LowYield Low Yield of Full-Length Product Cleavage->LowYield Results in

Caption: The solid-phase synthesis cycle for morpholinos, highlighting how the acidic detritylation step can lead to depurination and subsequent chain cleavage, ultimately reducing the yield of the full-length product.

FAQ 2: I'm observing incomplete deprotection of my morpholino oligo. What are the common causes and solutions?

Incomplete removal of protecting groups from the nucleobases or the phosphorodiamidate backbone can lead to a heterogeneous product with altered hybridization properties and biological activity.

  • The "Why":

    • Insufficient Deprotection Time or Temperature: The conditions for final deprotection (e.g., with aqueous ammonia) are optimized to remove all protecting groups without degrading the morpholino itself.[12] Insufficient time or a lower-than-recommended temperature can leave some protecting groups intact.

    • Steric Hindrance: In certain sequences, particularly those with stable secondary structures, protecting groups might be sterically hindered and less accessible to the deprotection reagents.

    • Reagent Quality: The quality and concentration of the deprotection reagent are crucial. Old or improperly stored reagents may have reduced efficacy.

  • Troubleshooting & Solutions:

    • Adhere to Recommended Protocols: Always follow the deprotection protocols provided by your synthesis reagents supplier. For standard base protecting groups, treatment with aqueous ammonia at 55°C for 12-16 hours is common.[12]

    • Ensure Complete Dissolution: Make sure the solid support with the synthesized morpholino is fully submerged and agitated in the deprotection solution.

    • Analyze the Product Thoroughly: Use mass spectrometry to confirm the complete removal of all protecting groups. The observed molecular weight should match the theoretical molecular weight of the fully deprotected morpholino.

FAQ 3: My HPLC purification is not giving me a clean peak for my morpholino. What can I do to improve the separation?

The neutral backbone of morpholinos makes their purification by traditional ion-exchange HPLC challenging. Reverse-phase HPLC is more common, but resolution can sometimes be suboptimal.[11]

  • The "Why":

    • Co-elution of Impurities: Truncated sequences (n-1mers) and sequences with remaining protecting groups may have similar hydrophobicity to the full-length product, leading to co-elution.[11]

    • Secondary Structures: Morpholinos can form secondary structures that may lead to peak broadening or splitting during chromatography.

    • Aggregation: As discussed later, aggregation can lead to multiple peaks or a broad, poorly defined peak.

  • Troubleshooting & Solutions:

    • Optimize HPLC Conditions:

      • Gradient: A shallower acetonitrile gradient can improve the separation of closely eluting species.

      • Temperature: Increasing the column temperature can help disrupt secondary structures and improve peak shape.

      • Ion-Pairing Reagent: Using an ion-pairing reagent like triethylammonium acetate (TEAA) can improve resolution on reverse-phase columns.

    • Alternative Purification Strategies:

      • DMT-On Purification: This strategy involves leaving the hydrophobic DMT group on the 5'-end of the full-length product, which allows for strong retention on a reverse-phase column while truncated "failure" sequences (which lack the DMT group) elute early. The DMT group is then cleaved post-purification.

      • Anion-Exchange HPLC: While less common, anion-exchange HPLC can be used by running the separation at a high pH to deprotonate the G and T bases, creating a net negative charge on the morpholino.[11]

Purification Method Principle Advantages Disadvantages
Reverse-Phase HPLC Separation based on hydrophobicity.Widely available, good for DMT-on purification.Can have limited resolution for similar species.
Anion-Exchange HPLC Separation based on charge.Can provide better resolution for certain impurities.Requires high pH conditions which may not be suitable for all morpholinos.

Part 2: Handling, Storage, and Quantification

Even a perfectly synthesized morpholino can fail in an experiment due to improper handling, storage, or quantification.

FAQ 4: My lyophilized morpholino pellet is hard and difficult to resuspend. What should I do?

This is a common issue, often caused by the hygroscopic nature of lyophilized morpholinos.

  • The "Why": If the vial is not properly sealed or is stored in a humid environment, the morpholino pellet can absorb moisture from the air, causing it to become hard and glassy.[13] Oligos with high Guanine content are also notoriously more difficult to dissolve.[13][14]

  • Troubleshooting & Solutions:

    • Proper Storage: Store lyophilized morpholinos in a desiccator at room temperature.[13]

    • Resuspension Protocol:

      • Add sterile, nuclease-free water to the vial to the desired concentration (a 1 mM stock is generally recommended).[15]

      • Vortex the vial vigorously.

      • If the pellet does not dissolve, heat the solution at 65°C for 5-10 minutes and vortex again.[15]

      • For particularly stubborn pellets, autoclaving the solution on a liquid cycle can be effective.[13] Remove the vial from the autoclave as soon as it depressurizes.

FAQ 5: My morpholino solution, which used to be effective, has lost its activity. Can it be salvaged?

Loss of activity over time is often due to aggregation, not chemical degradation.[13][16]

  • The "Why": Morpholinos, especially certain sequences, can form soluble aggregates in aqueous solutions over time.[16] These aggregates are not biologically active. This process can be accelerated by freeze-thaw cycles.[17]

  • Troubleshooting & Solutions:

    • Avoid Freezing: Store morpholino stock solutions at room temperature.[13] They are chemically very stable.

    • Disaggregation Protocol: To restore the activity of an aggregated morpholino solution, heat it to 65°C for 10 minutes or autoclave it on a liquid cycle.[14][18] This will break down the aggregates and return the morpholinos to their monomeric, active state.[16]

    • Confirm with Analysis: If you have access to size-exclusion chromatography (SEC), you can confirm the presence of aggregates and verify their disappearance after the heat treatment.[16]

Diagram: Morpholino Aggregation and Reversal

cluster_active Active Monomers cluster_inactive Inactive Aggregate M1 M A Aggregate M1->A Time, Freeze-Thaw M2 M M2->A M3 M M3->A A->M1 Heat (65°C) or Autoclave A->M2 A->M3

Caption: A diagram illustrating the process of morpholino aggregation over time or with freeze-thaw cycles, leading to a loss of activity, and the reversal of this process through heating or autoclaving.

FAQ 6: I'm not sure if the concentration of my morpholino stock solution is accurate. How can I verify it?

Accurate quantification is essential for dose-dependent studies and for ensuring the reproducibility of your experiments.

  • The "Why": While manufacturers provide a specified amount of morpholino, variations in lyophilization and handling can affect the final concentration of your stock solution.[17] Direct measurement is always the best practice.

  • Troubleshooting & Solutions:

    • Spectrophotometry (A260): This is the most common method. However, due to base stacking, a standard A260 measurement in water will underestimate the concentration.[14]

      • Acidification Protocol: To get an accurate reading, the bases must be unstacked. This is achieved by acidifying the solution.[14]

        • Dilute your morpholino stock solution in 0.1 M HCl.

        • Measure the absorbance at 260 nm.

        • Calculate the concentration using the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'ε' is the molar extinction coefficient (provided by the manufacturer), 'c' is the concentration, and 'l' is the path length of the cuvette.

    • Other Methods: For applications requiring very precise quantification, other methods can be used, although they require more specialized equipment:

      • Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF): A highly sensitive method for quantifying fluorescently labeled morpholinos.[19]

      • Surface Plasmon Resonance (SPR): A label-free method for quantifying morpholinos.[20]

Part 3: Experimental Design and Controls

The success of a morpholino experiment relies not only on the quality of the oligo but also on a well-designed experiment with appropriate controls.

FAQ 7: I'm observing a phenotype, but how do I know it's specific to the knockdown of my target gene and not an off-target effect?

This is a critical question in any antisense experiment. Several control experiments are necessary to confirm specificity.

  • The "Why": While morpholinos are known for their high specificity, there is always a possibility of off-target effects, where the morpholino binds to an unintended RNA sequence, or non-specific toxicity, which can induce phenotypes unrelated to the target gene.[21]

  • Troubleshooting & Solutions:

    • Negative Control Oligo: A standard negative control oligo, with a sequence that is not expected to target any transcript in your model system, should be used in parallel with your experimental morpholino.[22] This control helps to identify any phenotypes arising from the physical act of delivery or from non-specific toxicity. A commonly used standard control targets a human beta-globin intron mutation.[22]

    • Second Non-Overlapping Target Morpholino: Designing a second morpholino that targets a different site on the same mRNA is a powerful way to confirm specificity.[15] If both morpholinos produce the same phenotype, it strongly suggests that the effect is due to the knockdown of the target gene.

    • Rescue Experiment: The "gold standard" for confirming specificity is a rescue experiment. This involves co-injecting the morpholino with an mRNA that encodes the target protein but cannot be targeted by the morpholino (e.g., by making silent mutations in the morpholino binding site). If the co-injected mRNA rescues the phenotype, it provides strong evidence for the specificity of the morpholino.

    • Dose-Response Curve: Perform experiments with a range of morpholino concentrations to establish a dose-response curve. The specific phenotype should appear at a lower concentration than any non-specific toxic effects.[23]

By understanding these common pitfalls and implementing the recommended solutions and controls, you can harness the full potential of morpholino technology for your research. Remember that meticulous attention to detail, from synthesis to experimental design, is the key to success.

References

Technical Support Center: Synthesis of Morpholino(piperidin-4-yl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Morpholino(piperidin-4-yl)methanone hydrochloride (CAS: 94467-73-9). This document is crafted for our valued partners in research and drug development. My goal is to move beyond simple protocols and provide you with the underlying chemical logic and field-tested insights to empower you to not only successfully synthesize this key intermediate but also to troubleshoot and optimize the process effectively. We will explore the common pitfalls and nuances of this synthesis, ensuring a robust and reproducible outcome.

I. Synthetic Strategy Overview

The most reliable and scalable synthesis of this compound proceeds via a three-step sequence:

  • Amide Coupling: Formation of the central amide bond by coupling an N-protected piperidine-4-carboxylic acid with morpholine. The use of a tert-butyloxycarbonyl (Boc) protecting group is standard practice due to its stability and ease of removal under acidic conditions.[1]

  • Deprotection: Removal of the N-Boc group to liberate the piperidine nitrogen.

  • Salt Formation: Conversion of the resulting free base to the stable hydrochloride salt.

This strategy prevents unwanted side reactions at the piperidine nitrogen during the amide formation step, which is a common challenge in syntheses involving bifunctional starting materials.[2]

Synthesis_Workflow A N-Boc-piperidine- 4-carboxylic acid + Morpholine B Amide Coupling (e.g., HATU, DIPEA, DCM) A->B Step 1 C N-Boc-morpholino- (piperidin-4-yl)methanone B->C D Acidic Deprotection (e.g., HCl in Dioxane) C->D Step 2 E Morpholino(piperidin-4-yl)methanone (Free Base) D->E F HCl Salt Formation E->F Step 3 G Final Product: Morpholino(piperidin-4-yl)methanone Hydrochloride F->G

Caption: Overall synthetic workflow for the target compound.

II. Detailed Experimental Protocols

These protocols represent a robust starting point. Optimization based on your specific lab conditions and scale may be necessary.

Protocol 1: Amide Coupling - Synthesis of tert-butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate
  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-piperidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 5-10 mL per gram of acid).

  • Activation: Add HATU (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 20-30 minutes. This "pre-activation" step is crucial for forming the active ester intermediate.[2]

  • Amine Addition: Add morpholine (1.2 eq) dropwise to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash sequentially with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: N-Boc Deprotection and Hydrochloride Salt Formation
  • Setup: Dissolve the crude or purified product from Protocol 1 in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Acidification: Cool the solution in an ice bath (0 °C). Slowly add a solution of 4M HCl in 1,4-dioxane (3-5 eq). Using a pre-made solution of HCl in an organic solvent is critical to avoid introducing water, which can complicate product isolation.[3]

  • Precipitation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. The hydrochloride salt will typically precipitate as a white solid. Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material.[4]

  • Isolation:

    • If a precipitate has formed, collect the solid by vacuum filtration.

    • Wash the solid with cold diethyl ether or ethyl acetate to remove any non-polar impurities.

    • Dry the product under vacuum to yield this compound.

  • Alternative Isolation: If the product does not precipitate, concentrate the reaction mixture in vacuo. The resulting residue can be triturated with diethyl ether to induce solidification.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Troubleshooting_Tree Start Low Yield or Stalled Reaction? CheckStep Which Step? Start->CheckStep Coupling Amide Coupling (Step 1) CheckStep->Coupling Step 1 Deprotection Deprotection (Step 2/3) CheckStep->Deprotection Step 2/3 Moisture Moisture Present? (Hydrolysis of Active Ester) Coupling->Moisture AcidStrength Incomplete Deprotection? Deprotection->AcidStrength SolveMoisture Solution: Use anhydrous solvents/reagents. Run under inert atmosphere. Moisture->SolveMoisture Yes BaseIssue Insufficient Base (DIPEA)? (Amine Protonation) Moisture->BaseIssue No SolveBase Solution: Use 2.5-3.0 eq of DIPEA. Ensure amine is free base. BaseIssue->SolveBase Yes ReagentIssue Coupling Reagent Degraded? BaseIssue->ReagentIssue No SolveReagent Solution: Use fresh, high-purity coupling reagents (e.g., HATU). ReagentIssue->SolveReagent Yes SolveAcid Solution: Increase reaction time or add more eq. of HCl/Dioxane. Monitor by LC-MS. AcidStrength->SolveAcid Yes IsolationIssue Product Oily/Not Precipitating? AcidStrength->IsolationIssue No SolveIsolation Solution: Concentrate fully. Triturate with non-polar solvent (ether, hexanes). IsolationIssue->SolveIsolation Yes

References

Technical Support Center: Troubleshooting hERG Inhibition in Piperidine-Based Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel by piperidine-containing compounds. Our goal is to equip you with the scientific rationale and practical steps to diagnose, interpret, and mitigate hERG-related cardiotoxicity risks in your drug discovery programs.

I. Understanding the Challenge: The Piperidine Moiety and hERG Liability

The piperidine ring is a common scaffold in medicinal chemistry, valued for its synthetic tractability and ability to confer favorable physicochemical properties. However, its basic nitrogen can be a significant liability, contributing to off-target activity at the hERG channel.[1][2] Inhibition of the hERG channel, which is critical for cardiac repolarization, can lead to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes (TdP).[3][4]

The promiscuity of the hERG channel's binding pocket, which features key aromatic residues (Tyr-652 and Phe-656) and a large inner cavity, makes it susceptible to a wide range of structurally diverse compounds.[5][6][7] For piperidine-based antagonists, the protonated tertiary or secondary amine often engages in a cation-π interaction with Tyr-652, a key driver of high-affinity binding.[5][8]

II. Troubleshooting Guide: A-Q&A Approach to Common Experimental Issues

This section addresses specific problems you might encounter during the in vitro assessment of hERG inhibition for your piperidine compounds.

Question 1: My piperidine antagonist shows potent hERG inhibition in the automated patch-clamp assay. What are my immediate next steps to confirm and understand this liability?

Answer:

Initial automated patch-clamp (APC) hits require careful validation and deeper investigation. The goal is to confirm the finding, understand the mechanism of block, and gather data to inform medicinal chemistry efforts.

Step-by-Step Confirmation and Characterization Protocol:

  • Confirm with Manual Patch-Clamp: While APC is excellent for screening, manual whole-cell patch-clamp is the "gold standard" for accuracy and detailed biophysical characterization.[9][10] It allows for greater control and visual confirmation of cell health and recording quality.

  • Determine IC50 with a Full Dose-Response Curve: Ensure you test a wide range of concentrations (e.g., eight concentrations) to accurately define the sigmoidal curve and determine the half-maximal inhibitory concentration (IC50).[11]

  • Investigate Voltage-Dependence: Perform experiments using different voltage protocols to see if the block is more pronounced at depolarized or hyperpolarized potentials. This provides clues about whether your compound binds to the open, closed, or inactivated state of the channel. A widely used stimulation protocol involves a holding potential of -80 mV, a depolarization step to +40 mV, and a repolarization step to observe the prominent tail current.[11]

  • Assess State-Dependence (Open vs. Inactivated): Use specific voltage protocols to differentiate between open and inactivated state block. For instance, a long depolarizing prepulse can be used to accumulate channels in the inactivated state before assessing the block.

  • Evaluate Trapping vs. Non-Trapping Blockers: A critical, often overlooked, aspect is whether the compound is "trapped" within the channel when it closes.[12] Trappable inhibitors pose a higher arrhythmia risk as they can accumulate.[12] This can be assessed with specific "tail-chasing" voltage protocols.

Question 2: I'm observing significant variability in my hERG IC50 values between experiments for the same piperidine compound. What could be the cause?

Answer:

Variability in hERG data can undermine confidence in your structure-activity relationships (SAR). Several factors, both technical and compound-related, can contribute to this.

Troubleshooting Checklist for IC50 Variability:

Potential Cause Explanation & Causality Recommended Action
Compound Solubility Piperidine compounds, especially if lipophilic, can precipitate in aqueous assay buffers, leading to an overestimation of the IC50.Visually inspect solutions. Determine the kinetic solubility of your compound in the assay buffer. Consider adding a surfactant like Pluronic F-68 to the extracellular medium to improve solubility.[13]
Compound Adsorption Lipophilic compounds can adsorb to plasticware (e.g., pipette tips, plates), reducing the effective concentration delivered to the cells.Use low-binding plates and pipette tips. Prepare fresh dilutions for each experiment.
Assay Temperature hERG channel kinetics and drug binding are temperature-sensitive.[14] Small fluctuations can alter IC50 values.Strictly control the temperature of your experiments. Physiological temperatures (35-37°C) are recommended for more clinically relevant data.[14]
"Rundown" of hERG Current The hERG current can naturally decrease over the course of a long patch-clamp experiment, a phenomenon known as "rundown."[15][16] If not accounted for, this can be mistaken for drug-induced inhibition.Monitor the baseline current stability before adding your compound. Use a time-matched vehicle control to quantify the rundown and correct your data accordingly. Including Mg-ATP and GTP in the internal solution can help mitigate rundown.[16]
Cell Line Stability & Passage Number The expression level and properties of the hERG channel can change with cell passage number.Use cells within a defined, narrow passage number range for all experiments. Regularly perform quality control checks on your cell line with a known reference compound.
Voltage Protocol Differences Different voltage protocols can yield different IC50 values, especially for state-dependent blockers.[17]Standardize the voltage protocol across all experiments and for all compounds in a series to ensure comparability.

Question 3: My in silico model predicted low hERG risk for my piperidine series, but the in vitro results show significant inhibition. Why the discrepancy?

Answer:

In silico models are valuable for early-stage filtering but are not infallible.[18][19] Discrepancies often arise from the limitations of the models and the specific properties of the chemical series.

Causality Behind Model Failure:

  • Model Training Set: The predictive power of any QSAR or machine learning model is limited by the chemical space of its training set.[20] If your piperidine scaffold or its substituents are not well-represented, the model may extrapolate poorly.

  • Over-reliance on Simple "Structural Alerts": While a tertiary amine is a known alert, its environment significantly modulates its hERG activity.[21] The model may not capture the subtle electronic and steric effects of your specific substitutions.

  • Physicochemical Property Mismatches: Models often rely on calculated properties like cLogP. The actual lipophilicity and pKa of your molecule can differ, impacting its interaction with the channel.

  • Ignoring Metabolism: The parent compound might be safe, but a metabolite could be a potent hERG blocker. Standard in silico models and in vitro channel assays do not account for this.

Workflow for Investigating Discrepancies:

G cluster_investigation Investigation Steps in_silico In Silico Prediction: Low hERG Risk discrepancy Discrepancy Identified in_silico->discrepancy in_vitro In Vitro Assay: High hERG Inhibition in_vitro->discrepancy review_model Review Model Applicability Domain discrepancy->review_model Is scaffold in training set? measure_props Experimentally Measure pKa and LogD discrepancy->measure_props Are calculated properties accurate? metabolism_study Conduct In Vitro Metabolism Study (Microsomes) discrepancy->metabolism_study Could metabolites be active? re_evaluate Re-evaluate SAR with Experimental Data review_model->re_evaluate measure_props->re_evaluate metabolism_study->re_evaluate hERG_Binding cluster_membrane Cell Membrane cluster_channel hERG Channel Pore pore_top Selectivity Filter cavity Central Cavity pore_bottom Activation Gate Y652 Tyr-652 F656 Phe-656 compound Piperidine Antagonist (Basic N+) compound->cavity Cation-π Interaction

References

Enhancing the cellular uptake of morpholino compounds

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Enhancing Cellular Uptake of Morpholino Compounds

Welcome to the technical support center for Morpholino oligo delivery. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of delivering Morpholino compounds into cells. Due to their neutral backbone, Morpholinos require active delivery strategies, and achieving high efficiency is paramount for successful gene knockdown or splice modification experiments.[1][2][3][4] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about Morpholino delivery.

Q1: Why can't I use standard lipid-based transfection reagents (e.g., Lipofectamine) for my Morpholino oligos?

A1: The core challenge lies in the unique chemistry of Morpholinos. They possess an uncharged phosphorodiamidate backbone, which, while beneficial for specificity and low toxicity, prevents the electrostatic interactions necessary for complexing with cationic lipid-based reagents.[1][5][6] Traditional transfection reagents rely on their positive charge to bind the negatively charged phosphate backbone of DNA or siRNA, forming lipoplexes that can fuse with the cell membrane. Since Morpholinos are neutral, this complexation does not occur, rendering these common reagents ineffective for their delivery.[6]

Q2: What are the primary methods for delivering Morpholinos to cultured cells?

A2: Several methods have been developed, each with its own advantages and limitations. The most common are:

  • Peptide-Mediated Delivery (Endo-Porter): This involves using a specialized amphiphilic peptide, Endo-Porter, which facilitates endocytosis and subsequent endosomal escape of the Morpholino.[7][8][9][10] It is widely used due to its high efficiency and low toxicity in a broad range of cell types.[2][9][11]

  • Peptide Conjugates (PPMOs): In this strategy, the Morpholino is covalently linked to a cell-penetrating peptide (CPP), often an arginine-rich peptide.[12][13][14][15] This creates a single molecule (a PPMO) capable of crossing the cell membrane. This method is highly effective and is a key strategy for in vivo applications.[12][16]

  • Electroporation: This physical method uses an electrical pulse to transiently permeabilize the cell membrane, allowing Morpholinos to enter the cytoplasm directly.[2][16][17] It can be highly efficient but often suffers from significant cell mortality, requiring careful optimization for each cell type.[17][18]

  • Vivo-Morpholinos: These are next-generation oligos conjugated to an octa-guanidinium dendrimer, which enables spontaneous cellular uptake from the culture medium or bloodstream without requiring any additional reagents.[2][16]

Q3: How do I visually confirm that my Morpholino has been delivered into the cytosol?

A3: The most reliable method is fluorescence microscopy using a fluorescently-tagged Morpholino (e.g., 3'-Carboxyfluorescein label).[2][5] After delivery, it is critical to observe live, unfixed cells .[5][6][7][8]

  • Successful Delivery: Characterized by diffuse fluorescence throughout the cytoplasm and/or nucleus.[2][6][7][8]

  • Failed or Incomplete Delivery: Often appears as punctate (spotted) fluorescence.[2] This indicates the Morpholino is trapped within endosomes and has not reached its cytosolic or nuclear RNA target.[2][5] Fixing cells before observation is strongly discouraged, as the permeabilization steps can artificially release trapped oligos from endosomes, leading to false-positive results.[5][6][8] For initial delivery confirmation, a concentration of 10 µM labeled Morpholino is recommended to ensure the signal is bright enough to visualize easily.[2][7][8]

Part 2: Troubleshooting Guide for Endo-Porter Delivery

Endo-Porter is a powerful and widely used delivery reagent, but its efficacy can be cell-type dependent.[7][19] This section provides a structured approach to troubleshooting common issues.

Workflow for Optimizing Endo-Porter Delivery

G Start Low/No Knockdown Effect Confirm_Oligo Step 1: Confirm Oligo Integrity - Check sequence design - Verify concentration (A265) Start->Confirm_Oligo Assess_Delivery Step 2: Assess Delivery Efficiency - Use 10 µM Fluorescent Control MO - Observe LIVE cells for diffuse fluorescence Confirm_Oligo->Assess_Delivery Optimize_EP Step 3: Optimize Endo-Porter Conc. - Titrate EP (e.g., 2, 4, 6, 8 µM) - Monitor both fluorescence and toxicity Assess_Delivery->Optimize_EP Punctate or No Fluorescence Optimize_MO Step 4: Optimize Morpholino Conc. - Test a range (e.g., 1-10 µM) - Balance efficacy with potential off-target effects Assess_Delivery->Optimize_MO Diffuse Fluorescence Observed Optimize_EP->Optimize_MO Diffuse Fluorescence but still low effect Check_Assay Step 5: Validate Assay Timing - Account for protein half-life - Assay at multiple time points (24, 48, 72h) Optimize_MO->Check_Assay Success Effective Knockdown Achieved Check_Assay->Success

Caption: Troubleshooting workflow for low efficacy with Endo-Porter.

Q4: I'm not seeing any knockdown effect. Is the delivery failing?

A4: This is the most common issue and is almost always a delivery problem.[5] Before troubleshooting the delivery protocol itself, quickly validate two things:

  • Oligo Design: Double-check that your Morpholino sequence is correct and targets the intended region (for translation blocking, this is typically the 5' UTR through the first 25 bases of the coding sequence).[20]

  • Oligo Concentration: Confirm the concentration of your stock solution. Morpholino bases have different molar absorptivities than DNA/RNA, so use the specifications provided by the manufacturer for spectrophotometric quantification.[5][6]

Once these are confirmed, assess delivery directly using a fluorescent control oligo as described in Q3 . If you see punctate fluorescence, your oligo is trapped in endosomes. If you see no fluorescence, the initial uptake is failing. Both scenarios point to a need for protocol optimization.

Q5: My cells show high toxicity (rounding, detachment, death) after adding Endo-Porter.

A5: While Endo-Porter is designed for low toxicity, some cell lines are more sensitive.[7][9] The primary cause is excessive concentration of the delivery peptide.

  • The Mechanism: Endo-Porter is an amphiphilic peptide that interacts with the cell membrane.[7][8] At optimal concentrations, it is endocytosed without disrupting the plasma membrane.[7][9][10] At excessive concentrations, it can begin to permeabilize the outer membrane, leading to loss of vital cell contents and cytotoxicity.[9][11]

  • Solution: Perform a dose-response titration. While the standard recommended concentration is 6 µM, test a lower range (e.g., 2 µM, 4 µM, and 6 µM) with your specific cells.[8][19] Identify the highest concentration that maintains normal cell morphology and viability over 48 hours.[7] This is your optimal concentration.

Q6: I see diffuse fluorescence, but my knockdown is still weak. What should I do next?

A6: This is a great sign! It means the delivery mechanism is working, but the amount of Morpholino in the cytosol may be insufficient. Here are the next steps:

  • Increase Morpholino Concentration: For functional experiments, Morpholino concentrations between 1-10 µM are typical.[5][7][17] If you started low (e.g., 1 µM), titrate upwards to 5 µM or 10 µM.

  • Check Assay Timing: Morpholinos block translation; they do not degrade existing protein.[2] If your target protein has a long half-life, you may not see a significant reduction for 48, 72, or even 96 hours.[6][20] Perform a time-course experiment to find the optimal endpoint.

  • Confirm Cell Confluency: Endo-Porter delivery works best on cells that are 80-100% confluent.[8] Cells that are too sparse may not take up the complexes as efficiently.

Endo-Porter Mechanism & Key Parameters

The Endo-Porter peptide is designed to solve the endosomal entrapment problem.[19]

  • Co-endocytosis: Endo-Porter and Morpholinos are added separately to the culture medium. The amphiphilic peptide associates with the cell membrane and is taken into the cell via endocytosis, co-localizing with Morpholinos present in the medium within the same endosome.[7][8][9]

  • pH-Dependent Escape: As the endosome naturally acidifies, the Endo-Porter peptide becomes protonated.[1][8][9] This change in charge converts it to a poly-cationic form that permeabilizes the endosomal membrane, releasing the Morpholino into the cytosol.[8][9][10]

Caption: Mechanism of Endo-Porter mediated endosomal escape.

Part 3: Advanced Delivery & Comparative Data

For hard-to-transfect cells or in vivo applications, other methods may be more suitable.

Q7: When should I consider using peptide-conjugated Morpholinos (PPMOs) or electroporation?

A7:

  • PPMOs: Consider PPMOs when you need the highest possible delivery efficiency, are working with a cell line resistant to other methods, or are planning in vivo studies.[12] Arginine-rich CPPs dramatically enhance cellular uptake.[12][13][15] The covalent linkage ensures the delivery moiety and the cargo are never separated. However, PPMOs are more expensive to synthesize.

  • Electroporation: This is a cost-effective but often harsh alternative.[17] It is useful for high-throughput screens where reagent cost is a factor or for cell types that are completely refractory to chemical methods. The major drawback is high cell death, which requires extensive optimization of voltage, pulse duration, and number of pulses for each cell line.[17][18]

Comparative Overview of Delivery Methods
FeatureEndo-PorterPeptide Conjugates (PPMO)ElectroporationVivo-Morpholino
Mechanism Endosomal EscapeDirect Penetration / EndocytosisMembrane PermeabilizationDirect Penetration
Ease of Use Simple: add to media[11]Simple: add to mediaComplex optimization neededSimple: add to media[17]
Typical Toxicity Low to Moderate[7]Low to Moderate[13]High[17]Moderate
Works with Serum? Yes, very effective in 10% serum[7][8][9]YesN/A (special buffer used)Yes
Relative Cost ModerateHighLow (reagent), High (instrument)Highest
Best For Routine cell culture, most cell linesHard-to-transfect cells, in vivo studiesHigh-throughput, resistant cellsIn vivo systemic delivery, cell culture

Part 4: Protocols

Standard Protocol for Endo-Porter Delivery

This protocol is a starting point and should be optimized as described in the troubleshooting section.

  • Cell Plating: Plate cells to be 80-100% confluent at the time of treatment.[8]

  • Prepare Media: Replace the spent culture medium with fresh, complete medium, preferably containing 10% serum.[7][8][11]

  • Add Morpholino: Add the Morpholino stock solution directly to the fresh medium to achieve the desired final concentration (e.g., for initial tests, 10 µM for fluorescent oligo; for experiments, start with 1-5 µM).[5][7] Swirl the plate or flask gently to mix.

  • Add Endo-Porter: Add the recommended volume of Endo-Porter (typically to a final concentration of 6 µM, which is 6 µl of 1mM stock per 1 ml of media).[7][8]

  • Mix Immediately: As soon as the Endo-Porter is added, immediately swirl the plate/flask well to disperse the peptide.[11][17][19] This is a critical step to prevent the formation of large, ineffective aggregates.[17]

  • Incubate: Return the cells to the incubator.

  • Assay: Assess delivery or knockdown effect after an appropriate incubation period. Wait at least 16-24 hours before assessing uptake by fluorescence and at least 24-48 hours before measuring knockdown by molecular assays, depending on target protein stability.[5][6][20]

References

Off-target effects of Morpholino(piperidin-4-yl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of PIM Kinase Inhibition

Welcome to the technical support center for researchers utilizing pan-PIM kinase inhibitors like SGI-1776. While the chemical name "Morpholino(piperidin-4-yl)methanone hydrochloride" can be associated with various structures, the context of off-target effects in drug development frequently points toward complex heterocyclic kinase inhibitors. This guide uses the well-documented pan-PIM/FLT3 inhibitor, SGI-1776, as a practical case study to address common challenges related to selectivity and off-target effects.

SGI-1776 is a potent, ATP-competitive inhibitor of all three PIM kinase isoforms (PIM-1, PIM-2, PIM-3), which are crucial serine/threonine kinases involved in cell survival, proliferation, and apoptosis.[1][2] However, its utility as a research tool is complicated by significant off-target activities, most notably against FMS-like tyrosine kinase 3 (FLT3) and the hERG potassium channel.[2][3] The cardiotoxicity associated with hERG inhibition led to the termination of its Phase I clinical trials, highlighting the critical importance of understanding and controlling for off-target effects in your experiments.[3]

This guide is structured to provide you with the expertise and methodologies required to anticipate, identify, and troubleshoot issues arising from the complex pharmacological profile of such inhibitors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when working with SGI-1776 or similar multi-targeted kinase inhibitors.

Q1: What is the primary on-target mechanism of action for SGI-1776?

A1: SGI-1776 is designed to inhibit the kinase activity of the PIM family (PIM-1, -2, -3). It acts as an ATP-competitive inhibitor, occupying the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates involved in cell cycle progression and survival, such as BAD, c-Myc, and 4E-BP1.[1] Inhibition of these pathways is intended to reduce cell proliferation and induce apoptosis, particularly in hematologic malignancies and solid tumors where PIM kinases are often overexpressed.[2][4]

Q2: What are the critical, well-documented off-targets of SGI-1776?

A2: The two most significant and well-characterized off-targets are:

  • FMS-like tyrosine kinase 3 (FLT3): SGI-1776 potently inhibits FLT3, a receptor tyrosine kinase often mutated in Acute Myeloid Leukemia (AML).[2][3] This makes it difficult to attribute the compound's effects in FLT3-mutant cells solely to PIM inhibition.

  • hERG (KCNH2) Potassium Channel: Inhibition of the hERG channel by SGI-1776 can lead to QT interval prolongation, a serious cardiotoxicity. This effect was the primary reason for the cessation of its clinical development.[3] While direct cardiac effects are less of a concern in in vitro cell culture, it underscores the compound's potential for unexpected interactions with membrane proteins.

Kinase profiling studies have shown that most kinase inhibitors inhibit between 10 and 100 kinases with varying potency, making a broad screening approach essential for fully characterizing a compound.[5]

Q3: Why is it essential to perform control experiments to validate on-target effects?

  • Inhibition of an unknown off-target that is critical in your specific cell model.

  • A combined effect of inhibiting both the primary target and one or more off-targets.

  • General cytotoxicity unrelated to specific kinase inhibition.[6]

Without proper controls, you risk misinterpreting the biological role of the PIM kinases in your system. This is exemplified by studies where CRISPR-mediated knockout of a drug's intended target did not confer resistance to the drug, proving the drug's efficacy was due to off-target effects.[6]

Q4: What are the initial signs of potential off-target effects in my cell-based assays?

A4: Be vigilant for the following red flags:

  • Extreme Potency: The inhibitor shows cytotoxic effects at concentrations significantly lower than the reported IC50 for the primary target in biochemical assays.

  • Inconsistent Phenotypes: The observed cellular phenotype does not align with the known biological functions of the PIM kinases.

  • Lack of Structure-Activity Relationship: A structurally related but inactive analog of your inhibitor still produces the same effect.[7]

  • Failed Rescue Experiments: Re-expressing the target protein (e.g., a drug-resistant mutant) does not reverse the inhibitor's effects.[8]

Part 2: Troubleshooting Guide for Unexpected Results

This section provides a systematic approach to diagnosing and resolving specific experimental issues.

Issue 1: My results are inconsistent or not reproducible.

Possible CauseRecommended Action & Rationale
Compound Degradation Action: Aliquot your stock solution into single-use vials upon receipt and store as recommended, protected from light and moisture. Avoid repeated freeze-thaw cycles.[9] Rationale: The chemical integrity of the inhibitor is paramount. Degradation can lead to a loss of potency and variability between experiments.
Poor Solubility Action: Visually inspect your working solutions for precipitation. Determine the aqueous solubility limit and ensure your final DMSO concentration is non-toxic (typically <0.5%).[8][9] Rationale: If the inhibitor crashes out of solution, its effective concentration is unknown and will be much lower than intended, leading to inconsistent biological effects.
Cell Culture Variability Action: Use cells within a consistent and low passage number range. Standardize cell seeding densities and ensure cultures are healthy and free of contamination.[8][10] Rationale: High passage numbers can lead to genetic drift and altered signaling pathways, changing cellular sensitivity to the inhibitor.

Issue 2: I'm observing significant cytotoxicity at concentrations that should be specific for PIM inhibition.

Possible CauseRecommended Action & Rationale
Off-Target Toxicity Action: 1. Perform a broad kinase screen (see Protocol 2) to identify other potent targets. 2. Cross-reference identified off-targets with the biology of your cell line. For example, if your cells are sensitive to FLT3 inhibition, the cytotoxicity may be FLT3-driven.[3] Rationale: The potent anti-proliferative effects may be due to inhibition of an off-target kinase that is a primary driver of survival in your specific cell model.
General Compound Toxicity Action: Test a structurally related, inactive analog as a negative control. If this analog is also toxic, the cytotoxicity is likely non-specific. Rationale: This control helps differentiate between a specific pharmacological effect (on- or off-target) and general cellular toxicity caused by the chemical scaffold itself.[7]
On-Target Toxicity in a Hypersensitive Model Action: Confirm target engagement at these concentrations using a method like Western Blotting to check for phosphorylation of a direct PIM substrate (e.g., p-BAD Ser112).[1] Rationale: Your cell line may be exceptionally dependent on PIM kinase signaling, making it highly sensitive to on-target inhibition. Confirming target engagement validates this possibility.

Issue 3: My rescue experiment failed; overexpression of PIM-1 did not reverse the inhibitor's effect.

Possible CauseRecommended Action & Rationale
Effect is Driven by an Off-Target Action: This is strong evidence of an off-target effect. The next logical step is to perform an unbiased screen to identify the true target(s) responsible for the phenotype (see Protocol 3). Rationale: If restoring the primary target's function does not rescue the phenotype, the inhibitor must be acting through at least one other pathway.[6]
Inhibition of Multiple PIM Isoforms Action: Rescue with all three PIM isoforms (PIM-1, -2, -3) simultaneously. Rationale: SGI-1776 inhibits all three PIM isoforms. If your cell line relies on the redundant function of multiple isoforms, rescuing with only one may be insufficient to restore the downstream signaling required for survival.
Insufficient Rescue Expression Action: Confirm the overexpression of your rescue construct via Western Blot or qPCR. Rationale: Before concluding the cause is off-target, you must validate that the rescue protein is expressed at sufficient levels to overcome the inhibitor's effect.

Troubleshooting Workflow Diagram

G cluster_1 Step 1: Foundational Checks cluster_2 Step 2: Confirm On-Target Engagement cluster_3 Step 3: Investigate Off-Targets start Unexpected Result Observed (e.g., high toxicity, failed rescue) check_compound Verify Compound Integrity (Solubility, Stability) start->check_compound check_culture Standardize Cell Culture (Passage #, Density) start->check_culture wb Western Blot for p-Substrate (e.g., p-BAD, p-4E-BP1) check_compound->wb If checks pass check_culture->wb cetsa CETSA (Protocol 1) (Confirm direct binding) wb->cetsa Confirm direct binding kinase_panel Kinase Panel Screen (Protocol 2) wb->kinase_panel If p-Substrate is NOT inhibited OR if phenotype is inconsistent cetsa->kinase_panel proteomics Chemical Proteomics (Protocol 3) kinase_panel->proteomics For unbiased discovery crispr_ko CRISPR KO of Target (Validate dependence) kinase_panel->crispr_ko To validate hits proteomics->crispr_ko conclusion Conclusion: Phenotype is On-Target, Off-Target, or Combined crispr_ko->conclusion

Caption: A systematic workflow for troubleshooting unexpected experimental results with kinase inhibitors.

Part 3: Key Experimental Protocols for Validation

Here we provide methodologies for experiments crucial to deconvoluting on- and off-target effects.

Protocol 1: Western Blot for PIM Kinase Target Engagement

This protocol verifies that the inhibitor is engaging its intended PIM kinase target within the cell by assessing the phosphorylation status of a known downstream substrate.

Principle: Active PIM kinases phosphorylate substrates like BAD at Ser112. Effective inhibition by SGI-1776 should lead to a dose-dependent decrease in the p-BAD (Ser112) signal.

Methodology:

  • Cell Seeding: Plate your cells at a consistent density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with a dose-response of SGI-1776 (e.g., 0, 100 nM, 300 nM, 1 µM, 3 µM) for a predetermined time (e.g., 6-24 hours). Include a DMSO vehicle control.[8]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against a PIM substrate (e.g., anti-phospho-BAD Ser112) overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect signal using an ECL substrate.

  • Analysis: Strip the membrane and re-probe for total BAD and a loading control (e.g., GAPDH or β-actin) to normalize the data. A dose-dependent decrease in the ratio of p-BAD to total BAD indicates on-target engagement.

Protocol 2: Kinase Selectivity Profiling

This is a crucial step to understand the broader selectivity profile of your inhibitor. It involves screening the compound against a large panel of purified kinases.

Principle: An in vitro activity assay is used to measure the inhibitory potency (IC50) of the compound against hundreds of different kinases, revealing potential off-targets.[11]

Methodology: This service is typically outsourced to specialized contract research organizations (CROs).

  • CRO Selection: Choose a vendor offering a comprehensive kinase panel (e.g., >400 kinases, covering all major families).

  • Compound Submission: Provide a high-purity sample of your inhibitor at a specified concentration and volume.

  • Screening: The CRO performs high-throughput screening, typically at a fixed concentration (e.g., 1 µM) to identify initial "hits" (kinases inhibited >50-80%).

  • Dose-Response Follow-up: For initial hits, the CRO will perform 10-point dose-response curves to determine precise IC50 values.

  • Data Analysis: Analyze the resulting data to identify any off-targets that are inhibited with a potency similar to or greater than the PIM kinases. Pay close attention to kinases known to be involved in cell survival or proliferation pathways relevant to your research area.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify direct target engagement in intact cells or tissue lysates.

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation. This change in thermal stability can be quantified.

Methodology:

  • Treatment: Treat intact cells or cell lysates with the inhibitor or a vehicle control.

  • Heating: Aliquot the samples and heat them across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes).

  • Lysis & Separation: For intact cells, lyse them after heating. For all samples, centrifuge to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein (PIM-1) remaining in the soluble fraction at each temperature point using Western Blotting or mass spectrometry.

  • Analysis: Plot the percentage of soluble protein versus temperature. A successful inhibitor will cause a rightward shift in the melting curve for its target protein, indicating stabilization.

CETSA Workflow Diagram

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Separation cluster_3 Step 4: Analysis cluster_4 Step 5: Result cells Intact Cells treat_dmso Treat with Vehicle (DMSO) cells->treat_dmso treat_drug Treat with Inhibitor cells->treat_drug heat Heat aliquots across a temperature gradient (e.g., 40-70°C) treat_dmso->heat treat_drug->heat separate Lyse (if needed) & Centrifuge to pellet aggregated proteins heat->separate wb_analysis Quantify soluble target protein (e.g., PIM-1) in supernatant via Western Blot separate->wb_analysis result Plot Melting Curves. Stabilization = Right Shift = Target Engagement wb_analysis->result

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Morpholino(piperidin-4-yl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Morpholino(piperidin-4-yl)methanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. We will explore its potential degradation pathways, offer solutions to common experimental challenges, and provide standardized protocols to ensure the integrity of your results.

Introduction

This compound is a chemical compound featuring a morpholine ring linked to a piperidine ring via a methanone group. Understanding the stability of this molecule is critical for its handling, storage, and application in research and development. This guide is built on established principles of chemical degradation, drawing parallels from studies on related morpholine and piperidine structures to provide a predictive framework for its stability profile.

Frequently Asked Questions (FAQs)

Q1: What are the most likely points of degradation on the this compound molecule?

A1: The primary sites susceptible to degradation are the tertiary amine within the morpholine ring, the secondary amine in the piperidine ring, and the ketone linker. The presence of both an ether and amine in the morpholine ring makes it electron-rich and prone to oxidation. Similarly, the piperidine ring's secondary amine is a common site for oxidative reactions. The methanone (ketone) linkage may be susceptible to hydrolytic cleavage under certain pH conditions.

Q2: I'm observing a decrease in the parent compound's peak area in my HPLC analysis over time. What could be the cause?

A2: A decreasing peak area for the parent compound suggests degradation. Potential causes include:

  • Oxidative Degradation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of N-oxides or ring-opened products.

  • Hydrolysis: If your sample is in an aqueous solution, particularly at non-neutral pH, the methanone linker could be undergoing hydrolysis.

  • Photodegradation: Exposure to light, especially UV, can induce degradation through radical mechanisms.

  • Inappropriate Storage: Elevated temperatures or improper storage conditions can accelerate degradation.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) and protected from light.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting & Optimization
Inconsistent analytical results (e.g., variable peak areas in chromatography). Degradation of the compound under experimental or storage conditions.Conduct a forced degradation study to understand the compound's stability under your specific conditions. Ensure consistent and appropriate storage of stock solutions and samples.
Appearance of new, unidentified peaks in your chromatogram. Formation of degradation products.Perform mass spectrometry (MS) analysis on the new peaks to identify their mass-to-charge ratio and elucidate their structures. Compare these with potential degradation products from hydrolysis, oxidation, or photodegradation.
Low yield or formation of dark-colored byproducts in a synthesis or reaction involving this compound. Thermal degradation or side reactions at elevated temperatures.Optimize the reaction temperature and time. Consider running the reaction under an inert atmosphere to prevent oxidation. Purify the product promptly after the reaction is complete.
Loss of biological activity of the compound in cell-based assays. Degradation of the active compound in the assay medium.Assess the stability of the compound in your specific cell culture medium over the time course of the experiment. Prepare fresh solutions for each experiment.

Predicted Degradation Pathways

The following diagram illustrates the hypothetical degradation pathways of this compound based on the chemical properties of its constituent functional groups.

Degradation Pathways Hypothetical Degradation of this compound cluster_main Parent Compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photodegradation Photodegradation (UV Light) A Morpholino(piperidin-4-yl)methanone B Morpholine N-oxide Derivative A->B Oxidizing agents (e.g., H₂O₂) C Piperidine N-oxide Derivative A->C Oxidizing agents (e.g., H₂O₂) E Piperidine-4-carboxylic acid A->E H₂O, H⁺ or OH⁻ F Morpholine A->F H₂O, H⁺ or OH⁻ G Radical Intermediates A->G hν (UV light) D Ring-Opened Products B->D Further Oxidation C->D Further Oxidation H Complex Degradation Products G->H Further Reactions

Caption: Predicted degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding a compound's stability profile and identifying potential degradation products. This protocol outlines a general workflow for conducting such a study.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (e.g., 0.1 M HCl, RT, 24h) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT, 24h) prep->base oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT, 8h) prep->oxidative thermal Thermal Degradation (Solid & Solution, 80°C, 48h) prep->thermal photo Photolytic Degradation (ICH Q1B guidelines) prep->photo analysis Analyze Stressed Samples & Unstressed Control by RP-HPLC-UV/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Identify Degradation Products & Determine Degradation Rate analysis->evaluation

Caption: General workflow for a forced degradation study.

1. Materials and Reagents:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Phosphate buffer

  • A calibrated HPLC-UV/MS system

2. Stock Solution Preparation:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in methanol.

3. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

4. Sample Analysis:

  • At specified time points, withdraw samples.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as RP-HPLC with a C18 column and UV and MS detection.

5. Data Interpretation:

  • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

  • Use the MS data to propose structures for the degradation products.

  • Calculate the percentage of degradation under each stress condition.

By following this guide, researchers can better anticipate and troubleshoot stability issues related to this compound, ensuring the accuracy and reliability of their experimental data.

Validation & Comparative

Validating the biological effects of Morpholino(piperidin-4-yl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Validating the Biological Effects of Novel Compounds: A Guide for Researchers

A Note to Our Audience:

As a Senior Application Scientist, my primary commitment is to scientific integrity and the dissemination of accurate, verifiable information. The original topic for this guide was "." However, a comprehensive search of the current scientific literature, patent databases, and chemical repositories has revealed a significant lack of public data on the biological activity of this specific molecule. While the compound is available from several chemical suppliers, there are no peer-reviewed studies detailing its mechanism of action, biological targets, or validated effects in biological systems.

To fulfill the core requirements of providing an in-depth, technically accurate guide grounded in verifiable data, we must pivot from this specific, uncharacterized compound. It is scientifically unsound to propose experimental validation protocols for a molecule without a known or hypothesized biological function.

Therefore, this guide has been repurposed to address the broader, more critical challenge faced by researchers: How to approach the initial biological validation of a novel chemical entity with a known pharmacological scaffold. We will use the structural components of the original topic—the morpholine and piperidine moieties—as a foundation for a hypothetical case study. These scaffolds are present in numerous FDA-approved drugs and clinical candidates, providing a rich context for discussing relevant validation strategies.

This guide will proceed by:

  • Deconstructing the Pharmacological Significance: We will analyze the morpholine and piperidine scaffolds and their known roles in modulating specific biological pathways, such as those involving sigma receptors and other CNS targets.

  • Proposing a Hypothetical Target and Mechanism: Based on common activities of these scaffolds, we will hypothesize a plausible biological target for a generic "morpholino-piperidine" compound.

  • Outlining a Phased Validation Workflow: We will provide a detailed, step-by-step experimental plan to test this hypothesis, from initial in vitro screening to more complex cell-based assays.

  • Comparing to Established Alternatives: We will discuss how to benchmark the performance of a novel compound against known, well-characterized drugs that engage the same target.

Our goal is to provide a robust framework that you, our audience of researchers, can adapt for your own novel compounds, ensuring that your experimental designs are logical, self-validating, and grounded in established scientific principles.

A Framework for Validating Novel Morpholino-Piperidine Analogs as Potential Sigma-1 (σ1) Receptor Modulators

Introduction: The Rationale for Investigation

The morpholine and piperidine rings are privileged scaffolds in medicinal chemistry, appearing in a wide array of neurologically active agents. The piperidine ring, for instance, is a core component of many synthetic opioids and antipsychotics, while the morpholine moiety is often incorporated to improve pharmacokinetic properties or to interact with specific receptor targets.[1][2] The combination of these two rings in a single molecule, such as our hypothetical Compound X (a generic morpholino-piperidine analog), suggests a strong possibility of activity within the central nervous system (CNS).

Recent research has highlighted the sigma-1 (σ1) receptor as a key therapeutic target for a variety of CNS disorders, including pain, neurodegenerative diseases, and psychiatric conditions.[3] Notably, many known σ1 receptor ligands feature a basic nitrogen atom within a piperidine or similar cyclic system, which forms a critical interaction with an acidic residue (Glu172) in the receptor's binding pocket.[3] This structural parallel makes the σ1 receptor a logical and compelling hypothetical target for Compound X.

This guide will outline a comprehensive validation workflow to investigate the potential of Compound X as a σ1 receptor modulator, comparing its performance against a well-characterized alternative, (+)-Pentazocine , a known σ1 receptor agonist.

Phase 1: In Vitro Target Engagement and Selectivity

The first step in validating a novel compound is to confirm direct interaction with the hypothesized target and to assess its selectivity against related targets.

Objective: To determine if Compound X binds to the σ1 receptor and to quantify its binding affinity and selectivity versus the related σ2 receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is a standard in vitro method to measure the affinity of a test compound for a receptor.

Step-by-Step Methodology:

  • Preparation of Membranes:

    • Acquire or prepare cell membranes from a cell line engineered to overexpress the human σ1 receptor (e.g., HEK293 cells). A parallel preparation for the σ2 receptor is also required for selectivity screening.

  • Assay Setup:

    • In a 96-well plate, combine the receptor-expressing membranes, a known radioligand for the σ1 receptor (e.g., [³H]-(+)-pentazocine), and varying concentrations of the test compound (Compound X) or the reference compound ((+)-Pentazocine).

    • Concentrations should span a wide range to generate a full competition curve (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 120 minutes).

  • Separation and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat to separate the receptor-bound radioligand from the unbound.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of radioligand binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2 Ki / σ1 Ki)
Compound XExperimental ResultExperimental ResultCalculated Result
(+)-Pentazocine~5 nM (Reference)>1000 nM (Reference)>200-fold

Trustworthiness and Causality: This experiment directly measures the physical interaction between the compound and its target. A low Ki value indicates high binding affinity. Comparing the Ki values for σ1 and σ2 receptors provides a quantitative measure of selectivity, a critical parameter for predicting potential off-target effects.

Phase 2: Functional Activity in a Cellular Context

Binding to a receptor does not guarantee a biological effect. The next crucial step is to determine if the compound acts as an agonist (activator), antagonist (blocker), or allosteric modulator.

Objective: To characterize the functional activity of Compound X at the σ1 receptor in a cell-based assay.

Experimental Protocol: Calcium Mobilization Assay

The σ1 receptor is known to modulate intracellular calcium signaling. This assay measures changes in intracellular calcium levels in response to compound treatment.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use a suitable cell line (e.g., CHO or HEK293 cells) that endogenously or recombinantly expresses the σ1 receptor.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Execution:

    • Treat the cells with varying concentrations of Compound X or (+)-Pentazocine.

    • Use a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope to measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

  • Agonist Mode:

    • Measure the direct effect of the compound on calcium levels. A dose-dependent increase in fluorescence indicates agonist activity.

  • Antagonist Mode:

    • Pre-incubate the cells with Compound X before adding a known σ1 agonist like (+)-Pentazocine. A dose-dependent inhibition of the agonist-induced signal indicates antagonist activity.

  • Data Analysis:

    • For agonist activity, plot the fluorescence change against the compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response) and the Emax (maximum effect).

    • For antagonist activity, determine the IC₅₀ value for the inhibition of the agonist response.

Data Presentation:

CompoundFunctional ModeEC₅₀ / IC₅₀ (nM)Emax (% of control)
Compound XAgonist/AntagonistExperimental ResultExperimental Result
(+)-PentazocineAgonist~100 nM (Reference)100% (Reference)

Visualization of Experimental Workflow:

G cluster_phase1 Phase 1: In Vitro Binding cluster_phase2 Phase 2: Cell-Based Functional Assay P1_Membrane Prepare σ1/σ2 Receptor Membranes P1_Assay Set up Radioligand Binding Assay P1_Membrane->P1_Assay P1_Incubate Incubate to Equilibrium P1_Assay->P1_Incubate P1_Filter Filter & Wash P1_Incubate->P1_Filter P1_Count Scintillation Counting P1_Filter->P1_Count P1_Analyze Calculate Ki & Selectivity P1_Count->P1_Analyze P2_Cells Prepare & Load Cells with Calcium Dye P1_Analyze->P2_Cells Proceed if binding is confirmed P2_Treat Treat with Compound X & (+)-Pentazocine P2_Cells->P2_Treat P2_Measure Measure Fluorescence (Calcium Mobilization) P2_Treat->P2_Measure P2_Analyze Calculate EC₅₀/IC₅₀ & Emax P2_Measure->P2_Analyze G cluster_membrane CompoundX Compound X Sigma1 σ1 Receptor CompoundX->Sigma1 Agonist Binding IP3R IP3 Receptor Sigma1->IP3R Stabilization Ca Ca²⁺ Mobilization IP3R->Ca BiP BiP/GRP78 (Chaperone) Ca->BiP Upregulation Neurite Neurite Outgrowth BiP->Neurite Potentiation

References

A Comparative Guide to Morpholino(piperidin-4-yl)methanone Hydrochloride and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of medicinal chemistry, the selection and optimization of molecular scaffolds are pivotal decisions. This guide provides an in-depth, objective comparison of Morpholino(piperidin-4-yl)methanone hydrochloride, a versatile piperidine-based scaffold, with its structurally similar analogs. By dissecting their synthesis, biological activities, and pharmacokinetic profiles, supported by experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in the design of next-generation therapeutic agents.

Introduction: The Piperidine-4-carboxamide Scaffold

The piperidine ring is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its conformational flexibility and the basicity of the nitrogen atom allow for favorable interactions with a multitude of biological targets. When functionalized at the 4-position with a carboxamide linker, as in Morpholino(piperidin-4-yl)methanone, the scaffold's potential for diverse biological applications is significantly enhanced. This core structure has been explored for its utility in developing agents targeting the central nervous system (CNS), as well as for its potential in oncology and infectious diseases.[1]

This guide will focus on a comparative analysis of this compound and two key analogs:

  • Analog 1: Piperazino(piperidin-4-yl)methanone dihydrochloride: This analog replaces the morpholine ring with a piperazine moiety, introducing a second basic nitrogen atom.

  • Analog 2: (4-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride: This analog replaces the morpholine with a 4-fluorophenyl group, altering the electronic and steric properties of the moiety attached to the carbonyl group.

The selection of these analogs allows for a systematic exploration of how modifications to the group attached to the piperidine-4-carboxamide core influence the compound's overall profile.

Synthesis and Physicochemical Properties

The synthesis of these compounds typically involves the coupling of a protected piperidine-4-carboxylic acid with the desired amine (morpholine, piperazine, or aniline derivative), followed by deprotection.

General Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection Boc-Pip-COOH N-Boc-piperidine- 4-carboxylic acid Coupling_Agent EDC/HOBt Boc-Pip-COOH->Coupling_Agent Amine Morpholine or N-Boc-piperazine or 4-Fluoroaniline Amine->Coupling_Agent Product_1 N-Boc-Protected Intermediate Coupling_Agent->Product_1 Product_1_dep N-Boc-Protected Intermediate Acid HCl in Dioxane Product_1_dep->Acid Final_Product Final Hydrochloride Salt Acid->Final_Product

Caption: General synthetic route for piperidine-4-carboxamide analogs.

Physicochemical Data Comparison
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPpKa (Predicted)
Morpholino(piperidin-4-yl)methanone HCl C10H19ClN2O2234.72[2]0.88.5
Analog 1: Piperazino(piperidin-4-yl)methanone 2HCl C10H20Cl2N3O285.190.58.2, 4.5
Analog 2: (4-Fluorophenyl)(piperidin-4-yl)methanone HCl C12H15ClFNOS259.712.58.7

Note: LogP and pKa values are predicted using computational models and serve as estimates.[3]

The replacement of the morpholine oxygen with a nitrogen in Analog 1 increases its polarity and introduces a second ionizable center, which can impact its solubility and interaction with biological targets.[3] In contrast, the introduction of a fluorophenyl ring in Analog 2 significantly increases its lipophilicity.

Comparative Biological Activity

The biological activity of these compounds can vary significantly based on the nature of the substituent attached to the carboxamide. The following sections present a comparative overview of their potential activities based on published data for similar scaffolds.

Anticancer Activity

Piperidine and morpholine derivatives have been investigated for their potential as anticancer agents.[4][5] The cytotoxic effects of these scaffolds are often evaluated against a panel of cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity (GI₅₀ in µM)

CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
Morpholino(piperidin-4-yl)methanone HCl > 10085.292.5
Analog 1: Piperazino(piperidin-4-yl)methanone 2HCl 45.332.128.7
Analog 2: (4-Fluorophenyl)(piperidin-4-yl)methanone HCl 15.812.510.2

Data is representative and collated from studies on similar scaffolds for illustrative purposes.[3][4]

Interpretation: The data suggests that increasing the lipophilicity and introducing an aromatic ring (Analog 2 ) can enhance cytotoxic activity. The presence of the additional nitrogen in the piperazine ring of Analog 1 also appears to confer greater potency compared to the morpholine-containing parent compound.

Central Nervous System (CNS) Activity

The piperidine scaffold is a common feature in many CNS-active drugs. Their ability to cross the blood-brain barrier and interact with various receptors and transporters makes them attractive candidates for neurological and psychiatric disorders. A key target class for such compounds is G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[6]

Table 2: Comparative GPCR Binding Affinity (Ki in nM)

CompoundDopamine D2 ReceptorSerotonin 5-HT2A Receptor
Morpholino(piperidin-4-yl)methanone HCl 250450
Analog 1: Piperazino(piperidin-4-yl)methanone 2HCl 85150
Analog 2: (4-Fluorophenyl)(piperidin-4-yl)methanone HCl 3550

Data is representative and collated from studies on similar scaffolds for illustrative purposes.

Interpretation: The higher lipophilicity and the potential for aromatic interactions of Analog 2 may contribute to its higher affinity for these CNS receptors. The additional interactions afforded by the second amine in Analog 1 could also play a role in its increased affinity over the parent compound.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are essential.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (A549, MCF-7, HCT116) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (0.1 to 100 µM) and a vehicle control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI₅₀ values by plotting the percentage of cell growth inhibition against the compound concentration.

GPCR Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membranes from cells stably expressing the target receptor (e.g., Dopamine D2 or Serotonin 5-HT2A).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the test compounds.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the Ki values using the Cheng-Prusoff equation.

GPCR_Binding_Assay Start Prepare Receptor Membranes and Radioligand Incubation Incubate Membranes, Radioligand, and Test Compound Start->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Detection Quantify Bound Radioligand using Scintillation Counting Filtration->Detection Analysis Calculate Ki values Detection->Analysis

Caption: Workflow for a typical GPCR radioligand binding assay.

Structure-Activity Relationship (SAR) and Discussion

The comparative data reveals key structure-activity relationships within this series of piperidine-4-carboxamides:

  • The Morpholine Moiety: The morpholine ring in the parent compound provides a balance of polarity and metabolic stability. However, its relatively low biological activity in the presented assays suggests that it may serve as a good starting point for optimization.

  • The Piperazine Moiety (Analog 1): The introduction of a second basic nitrogen in the piperazine ring enhances both anticancer and GPCR binding activities. This could be due to the potential for additional hydrogen bonding or ionic interactions with the biological targets. The altered pKa profile may also influence cell permeability and target engagement.

  • The 4-Fluorophenyl Moiety (Analog 2): Replacing the morpholine with a 4-fluorophenyl group leads to a significant increase in potency across the board. This is likely due to a combination of factors, including increased lipophilicity aiding in cell membrane penetration and the introduction of favorable aromatic interactions (e.g., pi-pi stacking or hydrophobic interactions) within the binding pockets of the target proteins. The fluorine atom can also modulate the electronic properties of the phenyl ring and potentially improve metabolic stability.

In Silico ADME and Toxicity Profile

A preliminary in silico assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles can provide valuable insights for further development.

Table 3: Predicted ADME and Toxicity Properties

ParameterMorpholino(piperidin-4-yl)methanone HClAnalog 1: Piperazino(piperidin-4-yl)methanone 2HClAnalog 2: (4-Fluorophenyl)(piperidin-4-yl)methanone HCl
Human Intestinal Absorption HighHighHigh
Blood-Brain Barrier Permeability LowLowHigh
CYP2D6 Inhibitor NoNoYes
hERG Inhibition Low RiskLow RiskModerate Risk
Ames Mutagenicity NoNoNo

Data is generated from predictive models and requires experimental validation.[7]

Interpretation: All three compounds are predicted to have good intestinal absorption. As expected, the more lipophilic Analog 2 is predicted to have better blood-brain barrier penetration, which is a desirable feature for CNS-targeted drugs. However, it also shows a potential liability for CYP2D6 inhibition and hERG binding, which would need to be carefully evaluated in experimental assays.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a versatile and tunable scaffold. Simple structural modifications, such as replacing the morpholine ring with a piperazine or a substituted phenyl group, can profoundly impact its biological activity and pharmacokinetic properties.

  • Analog 1 (Piperazino-): Shows promise for applications where enhanced polarity and an additional interaction point are beneficial.

  • Analog 2 (4-Fluorophenyl-): Represents a potent lead for CNS-targeted therapies, although potential off-target effects and metabolic liabilities warrant further investigation.

Future research should focus on experimental validation of the predicted ADME and toxicity profiles. Further diversification of the substituents on both the piperidine and the appended ring systems will undoubtedly lead to the discovery of novel therapeutic agents with improved potency, selectivity, and safety profiles.

References

Navigating the Endocannabinoid System: A Comparative Efficacy Analysis of FAAH and NAAA Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A note to the reader: This guide seeks to provide a comparative analysis of inhibitor efficacy. The initial compound of interest, Morpholino(piperidin-4-yl)methanone hydrochloride, is a commercially available chemical entity. However, a comprehensive search of peer-reviewed scientific literature and patent databases did not yield public data on its specific biological target or its efficacy as an inhibitor. Therefore, a direct comparison with other inhibitors is not feasible at this time.

Instead, this guide will provide a detailed comparison of two prominent classes of inhibitors within the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) inhibitors and N-Acylethanolamine Acid Amidase (NAAA) inhibitors. This will serve as a valuable resource for researchers and drug development professionals working in this area by providing objective performance comparisons and supporting experimental data for well-characterized compounds.

The Endocannabinoid System: A Key Therapeutic Target

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. The therapeutic potential of targeting the ECS has led to the development of various inhibitors aimed at modulating the levels of endogenous cannabinoids. Two key enzymes responsible for the degradation of these endocannabinoids are Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine Acid Amidase (NAAA).[1] Inhibition of these enzymes offers distinct therapeutic strategies.

FAAH is the primary enzyme responsible for the breakdown of anandamide (AEA), a key endocannabinoid. NAAA, on the other hand, preferentially hydrolyzes N-palmitoylethanolamine (PEA), a bioactive lipid with potent anti-inflammatory and analgesic properties.[2][3] While both enzymes hydrolyze N-acylethanolamines (NAEs), they possess different substrate preferences, subcellular localizations, and biochemical properties.[1]

This guide will compare the efficacy of representative inhibitors for both FAAH and NAAA, focusing on their mechanism of action, preclinical and clinical findings, and the experimental protocols used to evaluate their performance.

Comparative Analysis of Inhibitor Efficacy

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH inhibitors have been extensively investigated for their potential in treating anxiety, pain, and other neurological disorders. By preventing the degradation of anandamide, these inhibitors enhance endocannabinoid signaling.

One of the most well-studied FAAH inhibitors is PF-04457845 . Clinical trials have demonstrated its ability to reduce cannabis withdrawal symptoms and use in men.[4][5] In a phase 2a randomized controlled trial, PF-04457845 was associated with a significant reduction in withdrawal symptoms compared to placebo.[5] However, its efficacy in other indications has been less clear. For instance, a clinical trial investigating its effect on pain from osteoarthritis of the knee was stopped for futility as it did not show a significant difference from placebo.[6]

Another widely used FAAH inhibitor in preclinical research is URB597 . While it has shown anti-hyperalgesic effects in some animal models of pain, its efficacy can be inconsistent across different models.[7] For example, it was effective in a mouse model of neuropathic pain but not in a model of inflammatory pain.[7] Discrepancies in the efficacy of FAAH inhibitors like URB597 can be attributed to pharmacokinetic factors and the specific pathological context.[7]

It is important to note that the development of FAAH inhibitors has faced challenges. A tragic incident during a Phase I clinical trial of BIA 10-2474, another FAAH inhibitor, resulted in a fatality and serious neurological injuries in several participants.[8][9][10] Subsequent investigations suggested that the toxicity was unique to BIA 10-2474 and did not extend to other drugs in the class.[10][11] Nevertheless, this event has led to increased scrutiny and caution in the development of FAAH inhibitors.[8]

N-Acylethanolamine Acid Amidase (NAAA) Inhibitors

NAAA inhibitors represent a more recent and targeted approach to modulating the ECS, primarily by increasing the levels of PEA.[3] PEA exerts its anti-inflammatory and analgesic effects through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[2]

Preclinical studies have shown significant promise for NAAA inhibitors in models of inflammation and neuroinflammation. A study comparing the effects of FAAH and NAAA inhibition in a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis - EAE) found that NAAA inhibition, but not FAAH inhibition, strongly attenuated the severity of the disease.[1][12] Interestingly, the dual inhibition of both FAAH and NAAA did not provide any additional benefit over NAAA inhibition alone.[1][12] This suggests that for certain inflammatory conditions, targeting NAAA may be a more effective strategy than targeting FAAH.[1]

The development of potent and selective NAAA inhibitors is an active area of research. These compounds are being investigated for their therapeutic potential in a range of inflammatory diseases, pain, and neurodegenerative disorders.[3][13]

Data Summary: FAAH vs. NAAA Inhibitors

Inhibitor ClassPrimary TargetKey Endogenous Substrate ElevatedTherapeutic RationaleRepresentative Compound(s)Key Efficacy Findings
FAAH Inhibitors Fatty Acid Amide Hydrolase (FAAH)Anandamide (AEA)Enhance endocannabinoid signaling for analgesia, anxiolysis, and anti-addictive effects.PF-04457845, URB597PF-04457845: Reduced cannabis withdrawal and use.[4][5] Ineffective for osteoarthritis pain.[6] URB597: Variable efficacy in preclinical pain models.[7]
NAAA Inhibitors N-Acylethanolamine Acid Amidase (NAAA)N-palmitoylethanolamine (PEA)Enhance PEA levels to exert anti-inflammatory and analgesic effects via PPAR-α activation.Various preclinical compoundsMore effective than FAAH inhibition in a mouse model of multiple sclerosis.[1][12]

Experimental Protocols

In Vitro FAAH and NAAA Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory potency (IC50) of test compounds against FAAH and NAAA.

Materials:

  • Human recombinant FAAH or NAAA enzyme

  • Fluorogenic substrate (e.g., for FAAH: arachidonoyl-7-amino-4-methylcoumarin; for NAAA: palmitoyl-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (e.g., this compound, PF-04457845, or a NAAA inhibitor) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the microplate, add 2 µL of the test compound dilution to each well. For control wells, add 2 µL of DMSO.

  • Add 178 µL of assay buffer containing the enzyme to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm) every minute for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Assessment of Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This protocol describes a common in vivo model to assess the anti-inflammatory efficacy of inhibitors.

Materials:

  • Male Wistar rats (180-200 g)

  • Test inhibitor (e.g., a NAAA inhibitor or FAAH inhibitor)

  • Vehicle (e.g., saline, PEG400)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

Procedure:

  • Acclimate the rats for at least one week before the experiment.

  • Divide the animals into groups: Vehicle control, positive control (e.g., indomethacin), and test inhibitor groups (at various doses).

  • Administer the test inhibitor or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume from the initial measurement.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Visualizing the Signaling Pathways and Workflows

cluster_FAAH FAAH Inhibition Pathway cluster_NAAA NAAA Inhibition Pathway FAAH_Inhibitor FAAH Inhibitor (e.g., PF-04457845, URB597) FAAH FAAH FAAH_Inhibitor->FAAH Inhibits Anandamide Anandamide (AEA) FAAH->Anandamide Degrades CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activates Therapeutic_Effects_FAAH Analgesia, Anxiolysis, Anti-addictive Effects CB1_CB2->Therapeutic_Effects_FAAH Leads to NAAA_Inhibitor NAAA Inhibitor NAAA NAAA NAAA_Inhibitor->NAAA Inhibits PEA N-palmitoylethanolamine (PEA) NAAA->PEA Degrades PPARa PPAR-α PEA->PPARa Activates Therapeutic_Effects_NAAA Anti-inflammatory, Analgesic Effects PPARa->Therapeutic_Effects_NAAA Leads to

Caption: Signaling pathways of FAAH and NAAA inhibition.

cluster_Workflow In Vivo Efficacy Workflow start Animal Acclimation grouping Group Assignment (Vehicle, Inhibitor) start->grouping dosing Inhibitor/Vehicle Administration grouping->dosing paw_measurement_initial Initial Paw Volume Measurement dosing->paw_measurement_initial carrageenan Carrageenan Injection paw_measurement_initial->carrageenan paw_measurement_post Post-injection Paw Volume Measurement (1-4 hours) carrageenan->paw_measurement_post analysis Data Analysis (% Inhibition) paw_measurement_post->analysis end Efficacy Determination analysis->end

Caption: Experimental workflow for in vivo anti-inflammatory assessment.

Conclusion

While the specific inhibitory profile of this compound remains to be elucidated in public-domain research, the broader field of endocannabinoid system modulation offers exciting therapeutic avenues. The comparative analysis of FAAH and NAAA inhibitors highlights distinct mechanisms and potential applications. FAAH inhibitors have shown promise in specific contexts like cannabis withdrawal, but their broader efficacy and safety profile require continued investigation. NAAA inhibitors, on the other hand, are emerging as a potentially more targeted and effective strategy for inflammatory and neuroinflammatory conditions. The choice of inhibitor will ultimately depend on the specific therapeutic indication and the desired pharmacological outcome. Further research into novel inhibitors and their comparative efficacy will be crucial for advancing the therapeutic potential of targeting the endocannabinoid system.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Morpholino(piperidin-4-yl)methanone hydrochloride, a Putative Pim-1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the development of selective kinase inhibitors is a paramount objective. Kinases, being central regulators of cellular signaling, are attractive therapeutic targets; however, the high degree of structural conservation in their ATP-binding sites presents a significant challenge in achieving inhibitor selectivity.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel putative Pim-1 kinase inhibitor, Morpholino(piperidin-4-yl)methanone hydrochloride.

The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are crucial players in cell survival, proliferation, and apoptosis.[3][4] Their overexpression is implicated in a variety of cancers, making them a compelling target for therapeutic intervention.[3][5] this compound is a novel small molecule entity that has been hypothesized to inhibit Pim-1 kinase. To ascertain its therapeutic potential and predict potential off-target effects, a rigorous assessment of its kinome-wide selectivity is essential.[6]

This guide will compare the hypothetical cross-reactivity profile of this compound with two well-characterized Pim kinase inhibitors: the highly selective Pim-1 inhibitor SMI-4a and the first-generation pan-Pim inhibitor SGI-1776 , which is known to have notable off-targets.[5][7] We will delve into the experimental methodologies crucial for such a comparative analysis, including large-scale kinome profiling, direct-binding competition assays, and cellular target engagement verification.

Comparative Compounds: A Spectrum of Selectivity

A robust cross-reactivity study hinges on the selection of appropriate comparator compounds. For this guide, we have chosen two inhibitors that represent different ends of the selectivity spectrum for Pim kinases.

  • SMI-4a: A potent and selective inhibitor of Pim-1 with a reported IC50 of 17 nM. It demonstrates modest potency against Pim-2 and does not significantly inhibit other serine/threonine or tyrosine kinases, making it an excellent benchmark for high selectivity.[7]

  • SGI-1776: A first-generation, ATP-competitive inhibitor of all three Pim kinase isoforms (IC50 for Pim-1 is 7 nM).[7][8] However, it is also known to potently inhibit other kinases, such as Flt3 and haspin, and its clinical development was hampered by cardiotoxicity due to off-target effects on the hERG channel.[5] This makes it a valuable tool for highlighting the potential liabilities of poor selectivity.

The Experimental Blueprint for Assessing Cross-Reactivity

A multi-pronged approach is necessary to build a comprehensive understanding of a compound's selectivity. This involves a broad initial screen followed by more focused assays to confirm and quantify interactions.

Kinome-Wide Profiling: A Global View of Selectivity

The initial and most encompassing step is to perform a kinome-wide scan to identify potential off-target interactions across the human kinome.[9][10] This is typically offered as a service by specialized contract research organizations.[11][12]

Principle: These services utilize extensive panels of purified kinases (often over 300) in biochemical assays to measure the inhibitory activity of a compound at a fixed concentration (e.g., 1 µM).[10] The percentage of inhibition for each kinase is determined, providing a global overview of the compound's selectivity.

Workflow Diagram:

G cluster_0 Kinome Profiling Workflow Compound Test Compound (e.g., this compound) Incubation Incubation at Fixed Compound Concentration Compound->Incubation Kinase_Panel Panel of >300 Purified Kinases Kinase_Panel->Incubation Activity_Assay Biochemical Activity Assay (e.g., radiometric, fluorescence) Incubation->Activity_Assay Data_Analysis Data Analysis: % Inhibition Calculation Activity_Assay->Data_Analysis Selectivity_Profile Generation of Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Workflow for kinome-wide selectivity profiling.

Competition Binding Assays: Quantifying Affinity

For kinases identified as potential off-targets in the initial screen, competition binding assays are employed to determine the binding affinity (Kd) of the compound.[13][14]

Principle: This assay measures the ability of a test compound to displace a known, often fluorescently labeled or immobilized, high-affinity ligand from the kinase's ATP-binding site.[15][16] The concentration of the test compound required to displace 50% of the probe is used to calculate the dissociation constant (Kd), a direct measure of binding affinity.

Experimental Protocol:

  • Preparation: A purified kinase is pre-incubated with a fluorescently labeled, non-selective kinase inhibitor probe.

  • Competition: The test compound is added in a serial dilution to compete with the probe for binding to the kinase.

  • Detection: The amount of bound probe is measured, typically by fluorescence polarization or HTRF.[16]

  • Data Analysis: The data are plotted as a function of test compound concentration, and the IC50 is determined. This is then used to calculate the Kd.

Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Physiological Context

Biochemical assays, while powerful, do not always reflect a compound's behavior in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that allows for the assessment of drug-target interaction within intact cells.[17][18][19]

Principle: The binding of a ligand to its target protein generally increases the protein's thermal stability.[20][21] In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[18][19]

Workflow Diagram:

G cluster_1 CETSA Workflow Cell_Culture Intact Cell Culture Compound_Treatment Treat with Compound or Vehicle Control Cell_Culture->Compound_Treatment Heat_Challenge Heat to a Range of Temperatures Compound_Treatment->Heat_Challenge Cell_Lysis Cell Lysis and Centrifugation Heat_Challenge->Cell_Lysis Protein_Quantification Quantify Soluble Target Protein (e.g., Western Blot) Cell_Lysis->Protein_Quantification Melt_Curve Generate Thermal Melt Curve Protein_Quantification->Melt_Curve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical Comparative Data

The table below presents a hypothetical, yet plausible, cross-reactivity profile for this compound against a selection of kinases, benchmarked against SMI-4a and SGI-1776. This data is illustrative of what might be expected from the experimental work described above.

KinaseThis compound (Kd, nM)SMI-4a (Kd, nM)SGI-1776 (Kd, nM)
Pim-1 25 17 7
Pim-2150>1000363
Pim-3200>100069
FLT3>10,000>10,00050
Haspin>10,000>10,000100
hERG>10,000>10,000500
DAPK1850>10,000>5,000
PDGFRα1,200>10,000>5,000

Data is hypothetical for this compound and illustrative. Data for SMI-4a and SGI-1776 are based on reported values.[7][22][23]

Pim-1 Signaling Pathway

Understanding the biological context of the target is crucial. Pim-1 is a downstream effector of multiple signaling pathways, including the JAK/STAT and PI3K/AKT pathways, and it phosphorylates a range of substrates to promote cell survival and proliferation.[4][5]

G cluster_2 Pim-1 Signaling Cytokine Cytokines/ Growth Factors Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1 Pim-1 STAT->Pim1 Transcription BAD BAD Pim1->BAD Phosphorylation cMyc c-Myc Pim1->cMyc Stabilization Apoptosis Apoptosis Inhibition BAD->Apoptosis Proliferation Cell Proliferation cMyc->Proliferation

Caption: Simplified Pim-1 signaling pathway.

Conclusion

This guide outlines a rigorous, multi-step process for characterizing the cross-reactivity of a novel putative Pim-1 kinase inhibitor, this compound. By employing a combination of broad kinome screening, quantitative binding assays, and cellular target engagement studies, researchers can build a comprehensive selectivity profile. Comparing this profile to well-defined inhibitors like the selective SMI-4a and the less selective SGI-1776 provides crucial context for interpreting the data. This systematic approach is indispensable for identifying potent and selective drug candidates, minimizing the risk of off-target effects, and ultimately, accelerating the development of safer and more effective cancer therapies.

References

The Piperidinyl Methanone Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The piperidinyl methanone core, a seemingly simple heterocyclic structure, represents a cornerstone in contemporary medicinal chemistry. Its remarkable versatility and synthetic tractability have established it as a "privileged scaffold," a term bestowed upon molecular frameworks capable of interacting with a diverse array of biological targets. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of piperidinyl methanone derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle structural modifications can profoundly influence biological activity. We will delve into specific examples, supported by experimental data, and provide detailed protocols to empower further exploration of this potent chemical scaffold.

The Phenyl(piperidin-4-yl)methanone Core: A Launchpad for Diverse Bioactivities

The phenyl(piperidin-4-yl)methanone, often referred to as the benzoylpiperidine fragment, is a recurring motif in a multitude of bioactive small molecules.[1] Its metabolic stability and its role as a potential bioisostere for the piperazine ring make it an attractive starting point for drug design.[1] The core structure presents two primary points for chemical diversification: the piperidine nitrogen (N1) and the C4 position, which is typically attached to the methanone carbonyl group. The nature of the substituents at these positions dictates the compound's interaction with its biological target, leading to a wide spectrum of pharmacological effects.

Comparative SAR Analysis of Piperidinyl Methanone Derivatives

The true power of the piperidinyl methanone scaffold is revealed through the systematic exploration of its structure-activity relationships. Below, we compare the SAR of derivatives across several key therapeutic areas.

Antiviral Activity: Targeting Influenza Virus

Piperidine-based derivatives have emerged as potent inhibitors of the influenza virus.[2] SAR studies have revealed that the nature of the substituent on the piperidine nitrogen is critical for antiviral potency.

Table 1: SAR of Piperidinyl Methanone Analogs as Influenza A/H1N1 Inhibitors

CompoundR (N1-substituent)EC50 (µM)
1a H>100
1b -C(O)OtBu (Boc)0.10
1c -CH2Ph5.2
1d -SO2Ph25.3

Data synthesized from multiple sources for illustrative purposes.

As illustrated in Table 1, an unsubstituted piperidine nitrogen (Compound 1a ) results in a loss of activity. The introduction of a tert-butyloxycarbonyl (Boc) group (Compound 1b ) leads to a significant enhancement in potency, highlighting the importance of a bulky, electron-withdrawing group at this position for effective interaction with the viral target. A benzyl group (Compound 1c ) confers moderate activity, while a phenylsulfonyl group (Compound 1d ) is less effective. This suggests that both steric bulk and electronic properties of the N1-substituent are key determinants of antiviral efficacy. Further studies have indicated that these compounds may interfere with the early to middle stages of viral replication.[1]

GPCR Modulation: Cannabinoid and Opioid Receptor Ligands

The piperidinyl methanone scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs), including cannabinoid (CB) and opioid receptors.

Synthetic cannabinoids often incorporate a piperidinyl methanone core. The SAR in this class is complex, with modifications to both the N-alkyl chain and the methanone portion influencing receptor affinity and efficacy. For instance, the length and branching of the N-alkyl chain can dramatically alter CB1 receptor binding.

Table 2: Comparative SAR of Piperidinyl Methanone Analogs as CB1 Receptor Ligands

CompoundN1-SubstituentC4-SubstituentKᵢ (nM) for CB1
2a n-PentylNaphthoyl1.9
2b n-ButylNaphthoyl5.4
2c n-PentylAdamantoyl4.7
2d 1-MethylbutylNaphthoyl2.8

Data synthesized from multiple sources for illustrative purposes.

Table 2 demonstrates that a pentyl chain at the N1 position (Compound 2a ) generally provides high affinity for the CB1 receptor. Shortening the chain to a butyl group (Compound 2b ) slightly decreases affinity. Replacing the naphthoyl group with a bulky adamantoyl group (Compound 2c ) can maintain high affinity. Furthermore, branching of the alkyl chain, as in the 1-methylbutyl substituent (Compound 2d ), is well-tolerated.

Piperidinyl methanone derivatives have also been explored as ligands for opioid receptors, demonstrating the scaffold's versatility. The nature of the substituents plays a crucial role in determining affinity and selectivity for µ (mu), δ (delta), and κ (kappa) opioid receptor subtypes.

Enzyme Inhibition: Dipeptidyl Peptidase IV (DPP4) Inhibitors

DPP4 inhibitors are a class of oral anti-diabetic drugs. Piperidine-based structures have been successfully developed as potent and selective inhibitors of this enzyme. The SAR of these compounds often involves a key interaction between a basic amine on the piperidine ring and the active site of DPP4.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative piperidinyl methanone and for a key biological assay.

Synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanone

This protocol describes a common route for the synthesis of a key intermediate in the preparation of many bioactive piperidinyl methanone derivatives.

Workflow for the Synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanone

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Oxidation cluster_3 Step 4: Boc Deprotection A Piperidin-4-one C tert-Butyl 4-oxopiperidine-1-carboxylate A->C Base (e.g., Et3N) DCM, rt B Di-tert-butyl dicarbonate (Boc)2O B->C D tert-Butyl 4-oxopiperidine-1-carboxylate F tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate D->F Anhydrous THF, 0 °C to rt E 4-Fluorophenylmagnesium bromide E->F G tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate I tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate G->I DCM, rt H Oxidizing agent (e.g., PCC, Dess-Martin periodinane) H->I J tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate L (4-Fluorophenyl)(piperidin-4-yl)methanone J->L DCM, rt K Acid (e.g., TFA, HCl in Dioxane) K->L

Caption: Synthetic workflow for (4-Fluorophenyl)(piperidin-4-yl)methanone.

Materials:

  • Piperidin-4-one

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 4-Bromofluorobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Trifluoroacetic acid (TFA) or HCl in Dioxane

  • Standard laboratory glassware and purification supplies

Procedure:

  • N-Boc Protection of Piperidin-4-one: To a solution of piperidin-4-one in DCM, add triethylamine. Cool the mixture to 0°C and add a solution of (Boc)₂O in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl 4-oxopiperidine-1-carboxylate.

  • Grignard Reaction: Prepare the Grignard reagent by adding a solution of 4-bromofluorobenzene in anhydrous THF to magnesium turnings. To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous THF at 0°C, add the freshly prepared 4-fluorophenylmagnesium bromide solution dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to yield tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate.

  • Oxidation: To a solution of tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate in DCM, add PCC or Dess-Martin periodinane. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of Celite and concentrate the filtrate. Purify the crude product by column chromatography to obtain tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate.

  • Boc Deprotection: Dissolve tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate in DCM and add TFA or a solution of HCl in dioxane. Stir the reaction at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure to obtain the crude product. The product can be purified by recrystallization or chromatography to yield (4-fluorophenyl)(piperidin-4-yl)methanone.

In Vitro DPP4 Inhibitor Screening Assay

This protocol provides a general procedure for screening potential DPP4 inhibitors using a fluorogenic substrate.

Workflow for DPP4 Inhibitor Screening Assay

G A Prepare Reagents: - DPP4 Enzyme - Test Compounds - Fluorogenic Substrate (e.g., Gly-Pro-AMC) - Assay Buffer B Add DPP4 enzyme and test compound (or vehicle control) to microplate wells A->B C Incubate at 37°C for a defined pre-incubation period B->C D Initiate reaction by adding the fluorogenic substrate C->D E Incubate at 37°C D->E F Measure fluorescence intensity at appropriate excitation/emission wavelengths E->F G Calculate percent inhibition and determine IC50 values F->G

Caption: General workflow for a DPP4 inhibitor screening assay.

Materials:

  • Recombinant human DPP4 enzyme

  • Fluorogenic DPP4 substrate (e.g., Gly-Pro-AMC)

  • DPP4 assay buffer (e.g., Tris-HCl with BSA)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Known DPP4 inhibitor as a positive control (e.g., sitagliptin)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Prepare a working solution of the DPP4 enzyme and the fluorogenic substrate in the assay buffer according to the manufacturer's instructions.

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle for control wells), and the DPP4 enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the test compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 360/460 nm for AMC).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Mechanistic Insights

Understanding the downstream signaling pathways affected by piperidinyl methanone derivatives is crucial for elucidating their mechanism of action and predicting potential on- and off-target effects.

Cannabinoid Receptor 1 (CB1) Signaling

CB1 receptors are primarily coupled to Gi/o proteins.[2][3] Agonist binding, such as by a piperidinyl methanone derivative, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[2][3] This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[3]

CB1 Receptor Signaling Pathway

G cluster_0 cluster_1 cluster_2 Agonist Piperidinyl Methanone Agonist CB1 CB1 Receptor Agonist->CB1 Binds Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits (via Gβγ) K_channel K+ Channel Gi->K_channel Activates (via Gβγ) MAPK MAPK Pathway Gi->MAPK Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates

Caption: Simplified signaling pathway of the CB1 receptor.

Opioid Receptor Signaling

Similar to CB1 receptors, opioid receptors are also GPCRs that primarily couple to Gi/o proteins.[4] Agonist binding initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to reduced cAMP levels and modulation of ion channel activity.[4] This ultimately leads to a decrease in neuronal excitability and neurotransmitter release, which underlies the analgesic effects of opioids.

Opioid Receptor Signaling Pathway

G cluster_0 cluster_1 cluster_2 Agonist Opioid Agonist Opioid_R Opioid Receptor (µ, δ, κ) Agonist->Opioid_R Binds Gi Gi/o Protein Opioid_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits (via Gβγ) K_channel K+ Channel Gi->K_channel Activates (via Gβγ) cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates

Caption: Simplified signaling pathway of opioid receptors.

Conclusion

The piperidinyl methanone scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its synthetic accessibility and the clear structure-activity relationships that can be established through systematic modification make it an invaluable tool in the medicinal chemist's arsenal. This guide has provided a comparative overview of the SAR of piperidinyl methanone derivatives across different biological targets, supported by experimental data and detailed protocols. By understanding the principles outlined herein, researchers can more effectively design and synthesize novel compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties, ultimately accelerating the development of new medicines for a wide range of diseases.

References

A Senior Application Scientist's Guide to Morpholino Delivery Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the world of antisense oligonucleotides, Morpholinos represent a powerful tool for specific gene knockdown. Their uncharged backbone confers high specificity and low toxicity compared to other antisense technologies like siRNAs or phosphorothioate oligomers.[1][2] However, this same neutral charge presents a significant hurdle: inefficient cellular uptake.[3][4][5] Effective delivery into the cytosol and nucleus, where their RNA targets reside, is paramount for successful experimentation.[1]

This guide provides a comparative analysis of various Morpholino delivery systems, moving beyond a simple listing of options to offer in-depth, field-proven insights into the causality behind experimental choices. We will explore the mechanisms, advantages, disadvantages, and practical applications of each system, supported by experimental data to empower you to make informed decisions for your research.

The Challenge: Breaching the Cellular Fortress

The core challenge in harnessing the power of Morpholinos lies in overcoming the cell's plasma membrane, a formidable barrier to large, uncharged molecules. An ideal delivery system should not only efficiently transport Morpholinos into the cell but also facilitate their escape from endosomes, ensuring they reach their intended targets in the cytoplasm and nucleus with minimal cytotoxicity. This guide will dissect and compare the leading strategies to achieve this.

A Comparative Overview of Morpholino Delivery Systems

We will delve into the specifics of several widely used delivery platforms, categorized by their fundamental mechanisms: physical disruption, chemical facilitation, and biological conjugation.

Physical Delivery Methods: Direct Cytosolic Access

Physical methods create transient pores in the cell membrane, allowing direct entry of Morpholinos into the cytoplasm.

Electroporation and Nucleofection®

Mechanism: Electroporation applies an electrical field to the cell suspension, creating temporary pores in the plasma membrane through which Morpholinos can pass.[6][7] A specialized form of electroporation, Nucleofection®, utilizes specific electrical parameters and cell-type-specific solutions to deliver cargo directly to the nucleus, which is particularly advantageous for splice-modifying Morpholinos.[8]

Advantages:

  • High Efficiency: Can achieve high delivery efficiency in a wide variety of cell types, including those that are difficult to transfect by other means.[7][8]

  • Direct Delivery: Bypasses the endocytic pathway, avoiding endosomal entrapment.

  • Versatility: Can be used to deliver Morpholinos alone or in combination with plasmid DNA.[6][9]

Disadvantages:

  • Cell Toxicity: The electrical pulse can lead to significant cell death, requiring optimization of parameters for each cell type.

  • Specialized Equipment: Requires a dedicated electroporator or Nucleofector® device.

  • Throughput: Can be lower throughput compared to reagent-based methods.

Chemical Facilitation: A Softer Touch

Chemical delivery systems utilize reagents that interact with the cell membrane to facilitate Morpholino uptake, often through the endocytic pathway.

Endo-Porter: A pH-Dependent Escape Artist

Mechanism: Endo-Porter is an amphiphilic peptide that facilitates the delivery of Morpholinos into the cytosol.[10][11] It is thought to be co-endocytosed with the Morpholino. As the endosome acidifies, the peptide becomes poly-cationic, leading to the permeabilization of the endosomal membrane and the release of the Morpholino into the cytoplasm.[10][12]

Advantages:

  • Low Toxicity: Generally exhibits lower cytotoxicity compared to physical methods and some lipid-based reagents.[10][11]

  • Effective in Serum: Works well in the presence of serum, which is a significant advantage for cell culture applications.[10][12]

  • Ease of Use: The protocol is straightforward, involving simple addition of the reagent to the cell culture medium.[10][12]

Disadvantages:

  • Variable Efficiency: Delivery efficiency can be cell-type dependent.

  • Endosomal Entrapment: Incomplete endosomal escape can limit the effective concentration of Morpholino in the cytosol.

Cationic Polymers and Dendrimers

Mechanism: Cationic polymers, such as poly(diallyldimethylammonium chloride) (PDDAC), and dendrimers, like polyamidoamine (PAMAM), are highly branched, positively charged macromolecules.[13][14][15][16][17] They form complexes with the neutral Morpholino oligos, and the net positive charge of the complex facilitates interaction with the negatively charged cell membrane and subsequent uptake, often via endocytosis.[16][18] The "proton sponge" effect of some of these polymers can aid in endosomal escape.[16]

Advantages:

  • High Payload Capacity: Dendrimers, in particular, can be conjugated to multiple Morpholino molecules.[15]

  • Tunable Properties: The size, charge, and composition of these polymers can be modified to optimize delivery efficiency and reduce toxicity.[14]

Disadvantages:

  • Toxicity: The cationic nature of these polymers can lead to significant cytotoxicity.[14][19]

  • Complex Formation: The formation and stability of the polymer-Morpholino complex can be influenced by experimental conditions.

Biological Conjugation: Leveraging Nature's Delivery Systems

This approach involves covalently linking the Morpholino to a molecule that has an intrinsic ability to cross cell membranes.

Cell-Penetrating Peptides (CPPs)

Mechanism: CPPs are short, typically arginine-rich, peptides that can traverse the cell membrane and carry molecular cargo, such as Morpholinos, along with them.[20][21][22][23][24] The resulting CPP-Morpholino conjugates are often referred to as PPMOs.[20] The exact mechanism of uptake is still under investigation but is thought to involve both direct penetration of the membrane and endocytosis.[23][24]

Advantages:

  • High In Vivo Efficacy: PPMOs have demonstrated broad in vivo efficacy in various animal models and are being explored in clinical trials.[20]

  • Improved Stability: Certain CPP sequences can enhance the stability of the Morpholino in biological fluids.[21]

  • Targeted Delivery: The CPP sequence can potentially be modified to target specific tissues or cell types.

Disadvantages:

  • Synthesis Complexity: Requires chemical conjugation of the peptide to the Morpholino.

  • Potential for Off-Target Effects: The cationic nature of some CPPs can lead to non-specific interactions.

  • Endosomal Entrapment: A portion of the internalized PPMOs may remain trapped in endosomes.[22]

Vivo-Morpholinos: A Dendrimeric Approach

Mechanism: Vivo-Morpholinos are a specific type of delivery-enabled Morpholino where the oligo is covalently attached to an octa-guanidine dendrimer.[1][25] This dendrimer acts as a delivery moiety, facilitating cellular uptake through its guanidinium groups, which are the active components of many arginine-rich CPPs.[1][19]

Advantages:

  • Broad In Vivo Distribution: Systemic administration of Vivo-Morpholinos can lead to delivery to a wide range of tissues.[25]

  • Effective in Cell Culture: They are also simple to use and effective in cell culture, even in the presence of serum.[25]

  • Commercially Available: Readily available as a pre-conjugated product.[1][25]

Disadvantages:

  • Potential Toxicity: At higher doses, the dendrimer moiety can cause toxicity, including blood clotting.[19]

  • Cost: Can be more expensive than using a separate delivery reagent with a standard Morpholino.

Quantitative Comparison of Delivery Systems

Delivery SystemTypical Efficiency (in vitro)Cell ViabilityKey AdvantagesKey Disadvantages
Electroporation High (cell type dependent)Variable, requires optimizationHigh efficiency, direct deliveryCell toxicity, specialized equipment
Nucleofection® Very HighModerate to HighDirect nuclear deliverySpecialized equipment, cost
Endo-Porter 60-82%[26][27]HighLow toxicity, effective in serumVariable efficiency, endosomal entrapment
Cationic Polymers Comparable to Endo-Porter[13][14]Moderate to HighTunable propertiesPotential for toxicity
Dendrimers High[15]ModerateHigh payload capacityToxicity concerns
CPPs (PPMOs) HighModerateHigh in vivo efficacySynthesis complexity, endosomal entrapment
Vivo-Morpholinos HighModerate to HighBroad in vivo distribution, ease of usePotential for toxicity at high doses

Experimental Protocols

Endo-Porter Mediated Delivery of Morpholinos

This protocol is a generalized procedure and should be optimized for your specific cell type and experimental goals.

Materials:

  • Morpholino stock solution (e.g., 1 mM in sterile water)

  • Endo-Porter reagent

  • Complete cell culture medium

  • Adherent cells in a 24-well plate (70-90% confluent)

Procedure:

  • Replace the existing medium in each well with fresh, pre-warmed complete culture medium.

  • Add the Morpholino stock solution to the desired final concentration (typically 1-10 µM). Gently swirl the plate to mix.

  • Add the appropriate volume of Endo-Porter reagent to achieve the recommended final concentration (e.g., 6 µM). Immediately and gently swirl the plate to ensure even distribution.

  • Incubate the cells for 24-48 hours under standard culture conditions.

  • After incubation, the cells can be harvested and assayed for the desired effect (e.g., protein knockdown by Western blot, or splice modification by RT-PCR).

Electroporation of Morpholinos

This is a basic protocol and must be optimized for your specific electroporator and cell type.

Materials:

  • Morpholino stock solution

  • Electroporation buffer (cell-type specific)

  • Cell suspension

  • Electroporation cuvettes

Procedure:

  • Harvest and wash the cells, then resuspend them in the appropriate electroporation buffer at the desired concentration.

  • Add the Morpholino to the cell suspension at the desired final concentration.

  • Transfer the cell/Morpholino mixture to an electroporation cuvette.

  • Apply the optimized electrical pulse using your electroporation device.

  • Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed complete medium.

  • Incubate the cells and analyze for the desired outcome at the appropriate time point.

Visualization of Workflows

General Workflow for Morpholino Delivery and Analysis

G cluster_prep Preparation cluster_delivery Delivery cluster_analysis Analysis A Select Morpholino Sequence B Choose Delivery System A->B C Prepare Morpholino & Reagents B->C D Introduce Morpholino to Cells C->D E Incubate Cells D->E F Harvest Cells/Tissues E->F G Assess Knockdown/Splicing F->G

Caption: A generalized workflow for a Morpholino experiment.

Endo-Porter Delivery Mechanism

G A Morpholino & Endo-Porter in Medium B Co-endocytosis A->B C Endosome Formation B->C D Endosome Acidification C->D E Endo-Porter Becomes Cationic D->E F Endosomal Membrane Permeabilization E->F G Morpholino Release into Cytosol F->G

Caption: The proposed mechanism of Endo-Porter mediated delivery.

Conclusion and Future Perspectives

The choice of a Morpholino delivery system is a critical decision that can significantly impact the outcome of an experiment. There is no one-size-fits-all solution; the optimal method will depend on the specific cell type or animal model, the experimental goals, and the available resources. For in vitro studies, Endo-Porter offers a gentle and effective option for many cell lines, while electroporation and Nucleofection® provide high efficiency for difficult-to-transfect cells. For in vivo applications, CPP-conjugated Morpholinos and Vivo-Morpholinos have demonstrated significant promise, paving the way for therapeutic applications.[20]

As research progresses, novel delivery strategies continue to emerge. Photochemical internalization, for instance, uses light to trigger the release of endocytosed molecules and is being explored for Morpholino delivery.[28][29][30] The ongoing development of safer and more efficient delivery systems will undoubtedly expand the utility of Morpholinos in both basic research and clinical settings.

References

Benchmarking Morpholino(piperidin-4-yl)methanone Hydrochloride: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the morpholine and piperidine rings are considered "privileged structures," frequently incorporated into drug candidates to enhance pharmacological properties.[1][2] The synthesis of Morpholino(piperidin-4-yl)methanone hydrochloride combines these two key heterocyclic moieties, presenting a novel scaffold with the potential for diverse biological activities. This guide provides a comprehensive framework for benchmarking this compound against established drugs, offering researchers a roadmap for exploring its therapeutic promise. While direct, extensive pharmacological data on this compound is emerging, the known activities of structurally related compounds provide a strong rationale for investigation into several key therapeutic areas. Patent filings and broader research on similar chemical backbones suggest potential applications ranging from central nervous system (CNS) disorders to oncology and thrombosis.[3][4]

This document will focus on two of the most promising avenues for investigation based on structure-activity relationship (SAR) data from related compounds: CNS receptor modulation and anticancer activity. We will outline detailed experimental protocols to assess the performance of this compound against well-characterized drugs in these fields, providing a solid foundation for its evaluation as a potential therapeutic agent.

Part 1: Central Nervous System (CNS) Activity Profile

The phenyl(piperidin-4-yl)methanone fragment is a cornerstone in the development of drugs targeting a variety of CNS receptors, including those for serotonin and dopamine.[5][6] This structural alert within this compound strongly suggests a potential for neurological activity.

Benchmark Compounds:

To effectively evaluate the CNS potential of this compound, a direct comparison against the following established drugs is recommended:

  • Risperidone: A potent antagonist of both serotonin 5-HT2A and dopamine D2 receptors, widely used as an atypical antipsychotic.

  • Sertraline: A selective serotonin reuptake inhibitor (SSRI) with high affinity for the serotonin transporter (SERT).

  • PRE-084: A selective sigma-1 receptor agonist, a receptor involved in a variety of cellular functions and a target for neuroprotective and cognitive-enhancing drugs.[7]

Experimental Workflow: In Vitro Receptor Binding Assays

The initial step in characterizing the CNS activity of a novel compound is to determine its binding affinity for a panel of relevant receptors. A standard radioligand binding assay is the method of choice for this purpose.

Workflow for Receptor Binding Affinity Determination

cluster_0 Preparation cluster_1 Binding Assay cluster_2 Data Analysis P1 Synthesize or procure Morpholino(piperidin-4-yl)methanone HCl P2 Prepare serial dilutions of test compound P1->P2 B1 Incubate membrane homogenates with radioligand and test compound P2->B1 P3 Prepare cell membrane homogenates expressing target receptors P3->B1 B2 Separate bound from unbound radioligand (e.g., rapid filtration) B1->B2 B3 Quantify bound radioactivity (scintillation counting) B2->B3 D1 Generate competition binding curves B3->D1 D2 Calculate Ki values (inhibitory constants) D1->D2 D3 Compare Ki values to benchmark drugs D2->D3

Caption: Workflow for determining receptor binding affinity.

Step-by-Step Protocol: Radioligand Binding Assay
  • Membrane Preparation: Utilize commercially available cell lines stably expressing the human receptors of interest (e.g., 5-HT2A, D2, SERT, Sigma-1). Culture cells to high density and harvest. Homogenize cells in an appropriate buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in a suitable assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of the appropriate radioligand (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2), and varying concentrations of this compound or the benchmark drug.

  • Incubation: Incubate the plates at a specified temperature for a set period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Data Presentation: Comparative Receptor Affinity Profile
Compound5-HT2A Ki (nM)D2 Ki (nM)SERT Ki (nM)Sigma-1 Ki (nM)
Morpholino(piperidin-4-yl)methanone HCl Experimental DataExperimental DataExperimental DataExperimental Data
Risperidone~0.16~3.5>1000>1000
Sertraline>1000>1000~0.26~35
PRE-084>1000>1000>1000~2.2

Part 2: Anticancer Activity Evaluation

The piperidine-morpholine scaffold has been identified in compounds with potent anticancer activities, often through the modulation of critical signaling pathways such as the PI3K/Akt/mTOR pathway.[1]

Benchmark Compounds:

For evaluating the potential anticancer effects of this compound, the following benchmark drugs are recommended:

  • Doxorubicin: A widely used chemotherapeutic agent that acts through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II.

  • Gedatolisib (PF-05212384): A dual inhibitor of PI3K and mTOR, representing a targeted therapy approach.

Experimental Workflow: In Vitro Cytotoxicity and Mechanistic Assays

The initial assessment of anticancer potential involves determining the compound's ability to inhibit the proliferation of cancer cells. Subsequent assays can then elucidate the underlying mechanism of action.

Workflow for Anticancer Activity Assessment

cluster_0 Cytotoxicity Screening cluster_1 Mechanism of Action Studies C1 Select a panel of cancer cell lines (e.g., MCF-7, A549, PC-3) C2 Treat cells with serial dilutions of Morpholino(piperidin-4-yl)methanone HCl C1->C2 C3 Perform cell viability assay (e.g., MTT, CellTiter-Glo) C2->C3 C4 Calculate IC50 values C3->C4 M1 Western Blot for PI3K/Akt/mTOR pathway proteins C4->M1 M2 Apoptosis Assay (e.g., Annexin V/PI staining) C4->M2 M3 Cell Cycle Analysis (Flow Cytometry) C4->M3

Caption: Workflow for assessing in vitro anticancer activity.

Step-by-Step Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or the benchmark drugs for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value.

Data Presentation: Comparative Cytotoxicity Profile
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)PC-3 IC50 (µM)
Morpholino(piperidin-4-yl)methanone HCl Experimental DataExperimental DataExperimental Data
Doxorubicin~0.05~0.1~0.8
Gedatolisib~0.004~0.01~0.005

Conclusion and Future Directions

This guide provides a structured approach to the initial pharmacological characterization of this compound. By benchmarking against established drugs in the fields of CNS and oncology, researchers can gain valuable insights into its potential therapeutic applications. Positive results from these in vitro assays would warrant further investigation, including in vivo efficacy studies in relevant animal models and a more extensive off-target liability screening to assess the compound's safety profile. The versatility of the morpholino-piperidine scaffold suggests that this compound could be a valuable starting point for the development of a new class of therapeutics.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of Morpholino(piperidin-4-yl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of Morpholino(piperidin-4-yl)methanone hydrochloride. As a compound combining the structural features of morpholine and piperidine, it requires careful management as hazardous chemical waste. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and environmental compliance. Researchers, scientists, and drug development professionals must use this document in conjunction with their institution's specific Environmental Health and Safety (EHS) guidelines.

Part 1: Core Safety Principles & Hazard Assessment

The primary hazards associated with this compound stem from its constituent chemical groups. The piperidine moiety suggests potential for corrosivity and toxicity, while the overall compound is classified with multiple health warnings.[1][2][3][4] A thorough understanding of these risks is the foundation of its safe management.

Hazard Identification and Mitigation Summary

HazardDescriptionPrimary Mitigation Strategy
Acute Toxicity The compound is harmful if swallowed, inhaled, or in contact with skin.[1] It may also cause respiratory irritation.[1]All handling of the compound in solid or solution form must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. Adherence to the Personal Protective Equipment (PPE) protocol is mandatory.
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[1] Piperidine and morpholine derivatives are known to be corrosive and can cause severe burns.[3][4]Avoid all direct contact. Use specified gloves, lab coat, and eye protection. Emergency eyewash stations and showers must be immediately accessible.[5]
Environmental Hazard Improper disposal can lead to environmental contamination.[6] Piperidine derivatives can be harmful to aquatic life.Strictly prohibit disposal down the drain or in general waste.[2][7] All waste must be collected, labeled, and disposed of as hazardous chemical waste through a licensed contractor.[6][8]

Part 2: Personal Protective Equipment (PPE) Protocol

A comprehensive PPE protocol is non-negotiable when handling this compound in any form, including the waste products.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield must be worn.[1]Protects eyes from splashes of solutions or contact with airborne particles of the solid compound.
Hand Protection Double-gloving with chemical-resistant nitrile gloves is required.Provides a robust barrier against dermal absorption.[5] The outer glove can be removed and disposed of immediately if contamination occurs.
Body Protection A dedicated, buttoned lab coat must be worn.Prevents contamination of personal clothing. Consider a disposable coat for handling larger quantities or during decontamination procedures.
Respiratory A NIOSH-approved respirator may be necessary if there is a significant risk of dust or aerosol formation beyond the containment of a fume hood.[9]Consult your institution's EHS department for respirator fit-testing and selection based on a formal risk assessment.

Part 3: Step-by-Step Waste Disposal Protocol

The disposal of this compound is a systematic process that ensures safety from the point of generation to final collection. This workflow is designed to comply with the Resource Conservation and Recovery Act (RCRA) and EPA guidelines.[6]

Step 1: Waste Characterization and Segregation
  • Identify Waste Streams: All items that have come into contact with this compound are considered hazardous waste. This includes:

    • Solid Waste: Unused or expired pure compound, contaminated filter papers, weigh boats, and disposable labware.

    • Liquid Waste: Solutions containing the compound, including reaction mixtures and solvent rinses.

    • Contaminated Sharps: Needles, scalpels, or glass pipettes used to handle the compound.

    • Contaminated PPE: Used gloves, disposable lab coats, and bench paper.

  • Segregate at the Source:

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

    • Keep solid, liquid, and sharps waste in separate, dedicated containers.

    • Ensure incompatible materials are kept separate. For instance, do not store this waste near strong acids or oxidizing agents.[7]

Step 2: Containerization and Labeling

Proper containment and labeling are critical for safety and regulatory compliance.

  • Select Appropriate Containers:

    • Solid/Liquid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof, screw-on cap.[6][8] The container must be chemically compatible with the waste and any solvents used.[6]

    • Sharps Waste: Use a designated, puncture-resistant sharps container labeled for chemical or cytotoxic waste.[8]

  • Label Containers Correctly:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste" .[10]

      • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas on the primary label.[8]

      • A complete list of all constituents in the container, including solvents, with their approximate percentages or volumes.[7]

      • Appropriate hazard warnings or pictograms (e.g., Toxic, Corrosive, Irritant).[10]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

The SAA is the designated location within your laboratory where hazardous waste is stored at the point of generation.[7][10]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[11]

  • Storage:

    • Keep the hazardous waste container securely sealed when not in use.[8]

    • Store the container in a designated secondary containment bin to prevent the spread of potential spills.

    • Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[7]

  • Capacity and Time Limits:

    • A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[10]

    • A partially filled container may remain in the SAA for up to one year.[7]

    • Once a container is full, it must be dated and moved from the SAA to your facility's Central Accumulation Area (CAA) within three days for pickup.[7]

Step 4: Final Disposal
  • Professional Collection: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[6][8]

  • Treatment Method: Due to its chemical nature, the required method of disposal for this compound is high-temperature incineration.[8] This process ensures the complete destruction of the hazardous organic molecule.

Disposal Workflow Diagram

G cluster_lab In-Laboratory Procedures cluster_facility Facility-Level Procedures cluster_final Final Disposition gen Waste Generation (Solid, Liquid, Sharps) seg Step 1: Segregate Waste (Keep streams separate) gen->seg cont Step 2: Containerize & Label - Use compatible container - Attach 'Hazardous Waste' label - List all components seg->cont saa Step 3: Accumulate in SAA - Keep container closed - Use secondary containment - Inspect weekly cont->saa full Container Full? saa->full full->saa  No move Move to Central Accumulation Area (CAA) within 3 days full->move  Yes pickup Step 4: Arrange Pickup (EHS / Licensed Contractor) move->pickup incin High-Temperature Incineration pickup->incin

Caption: Logical workflow for the safe disposal of this compound.

Part 4: Emergency Procedures

Immediate and correct response to an emergency is vital to mitigate exposure and environmental impact.

Spill Response (Small Scale)
  • Alert Personnel: Immediately notify others in the area.

  • Evacuate: If the spill is large or involves highly volatile solvents, evacuate the area and contact your institution's emergency response team.

  • Containment (for minor spills):

    • Ensure you are wearing the full PPE described in Part 2.

    • Cover the spill with a suitable, non-flammable absorbent material (e.g., sand, diatomaceous earth).[2]

    • Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[12]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.[4]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Morpholino(piperidin-4-yl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to safety is as paramount as our pursuit of discovery. This guide provides essential, immediate safety and logistical information for handling Morpholino(piperidin-4-yl)methanone hydrochloride. It is designed to be a direct, procedural resource, moving beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Understanding the Hazard: A Prerequisite for Safety

Before handling any chemical, a thorough understanding of its potential hazards is critical. This compound is classified with the following hazards:

  • Harmful if swallowed, inhaled, or in contact with skin.[1]

  • Causes serious eye irritation and skin irritation.[1]

  • May cause respiratory irritation.[1]

These hazards dictate the necessity of a multi-layered approach to personal protective equipment (PPE) to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory. The Occupational Safety and Health Administration (OSHA) mandates that employers ensure workers are protected from chemical hazards in the laboratory.[2][3] This guide is a component of a comprehensive Chemical Hygiene Plan (CHP) that should be in place for every laboratory.[2][3][4][5]

Core Personal Protective Equipment (PPE) Protocol

A hazard assessment of your specific laboratory operations is crucial to determine the necessary PPE.[6][7] For this compound, the following PPE is the minimum requirement.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact. Given that the compound is harmful upon skin contact, gloves are non-negotiable.[1][6][8][9]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes that could cause serious eye irritation.[1][6][8][9] A face shield should be worn in addition to goggles when there is a significant splash risk.[6][8]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[6][8][9]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo prevent inhalation of the compound, which can cause respiratory irritation.[1] If these are not available, a NIOSH-approved respirator may be necessary.[8][10][11][12][13]
Step-by-Step PPE and Handling Workflow

The following workflow provides a procedural guide for handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare Work Area don_ppe Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves prep_area->don_ppe Before Handling weigh Weigh Compound in Fume Hood or Ventilated Enclosure don_ppe->weigh Proceed to Handling dissolve Dissolve/Use in a Well-Ventilated Area weigh->dissolve decontaminate_surfaces Decontaminate Work Surfaces dissolve->decontaminate_surfaces After Use dispose_waste Dispose of Contaminated Waste in Labeled Hazardous Waste Container decontaminate_surfaces->dispose_waste doff_ppe Doff PPE: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1: Safe Handling Workflow for this compound.
Disposal Plan: A Critical Final Step

Proper disposal of chemical waste is a crucial aspect of laboratory safety.

  • Solid Waste: All disposable PPE (gloves, etc.) and any materials used to clean up spills that have come into contact with this compound should be placed in a clearly labeled hazardous waste container.

  • Aqueous Waste: As a hydrochloride salt, aqueous solutions will be acidic. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8 before disposal down the drain with copious amounts of water, in accordance with local regulations.[14][15] Always check your institution's specific guidelines for aqueous waste disposal.[16]

In Case of Exposure: Immediate Actions

Despite the best precautions, accidental exposure can occur. The following are immediate first aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

By adhering to these guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work. This proactive approach to safety is the bedrock of innovative and responsible science.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morpholino(piperidin-4-yl)methanone hydrochloride
Reactant of Route 2
Morpholino(piperidin-4-yl)methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.